Surinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201958 | |
| Record name | Surinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-49-5 | |
| Record name | N-Methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Surinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SURINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ58N56TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Suramin's Mechanism of Action in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for decades as an antiparasitic agent. Beyond its initial therapeutic application, suramin has emerged as a valuable pharmacological tool in the study of purinergic signaling. It is a broad-spectrum, non-selective antagonist of P2 purinergic receptors, which are cell-surface receptors activated by extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). This technical guide provides an in-depth exploration of suramin's mechanism of action in purinergic signaling, with a focus on its interaction with P2X and P2Y receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and modulate purinergic signaling pathways.
Core Mechanism of Action
Purinergic signaling is a fundamental cellular communication pathway involved in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. This signaling is primarily mediated by two families of purinergic receptors: the ionotropic P2X receptors and the G protein-coupled P2Y receptors.
Suramin exerts its effects by acting as an antagonist at these receptors. Its mechanism of action, however, can vary depending on the specific receptor subtype and the experimental conditions. It has been shown to act as both a competitive and non-competitive antagonist.[1]
P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation. Suramin can block these channels, thereby inhibiting ATP-induced cellular responses.
P2Y Receptors: This family consists of eight subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are coupled to various G proteins. Activation of these receptors triggers intracellular second messenger cascades, such as increases in inositol (B14025) phosphates and intracellular calcium, or inhibition of adenylyl cyclase. Suramin can competitively or non-competitively inhibit the binding of nucleotides to these receptors, thus blocking the downstream signaling events.
Quantitative Data on Suramin's Potency
The inhibitory potency of suramin varies considerably across the different P2 receptor subtypes. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC₅₀), pA₂ values, and inhibitory constants (Ki), to provide a comparative overview of suramin's activity. It is important to note that these values can differ between studies due to variations in experimental systems (e.g., species, cell type, agonist concentration).
Table 1: Inhibitory Potency of Suramin at P2X Receptor Subtypes
| P2X Subtype | IC₅₀ (µM) | Antagonism Type | Reference(s) |
| P2X₁ | ~1 - 30 | Competitive | [2] |
| P2X₂ | > 50 - 100 | Non-competitive | [2] |
| P2X₃ | ~1 - 30 | Competitive | [2] |
| P2X₄ | > 100 - 300 | Largely insensitive | [2][3] |
| P2X₅ | ~10 - 30 | Competitive | [2] |
| P2X₇ | ~10 - 250 | Non-competitive | [2] |
Table 2: Inhibitory Potency of Suramin at P2Y Receptor Subtypes
| P2Y Subtype | pA₂ | Kᵢ (µM) | Antagonism Type | Reference(s) |
| P2Y₁ | 5.77 | - | Competitive | [4] |
| P2Y₂ | 4.32 - 5.03 | 19 (for a derivative) | Competitive | [4][5] |
| P2Y₄ | - | - | Less potent than at P2Y₂ | [6] |
| P2Y₆ | Weak antagonist | - | - | [4] |
| P2Y₁₁ | 6.09 | 0.82 | Competitive | [4] |
| P2Y₁₂ | 5.7 | - | Competitive | [7] |
| P2Y₁₃ | - | - | - | - |
| P2Y₁₄ | - | - | - | - |
Signaling Pathways and Suramin's Point of Intervention
The following diagrams illustrate the canonical signaling pathways for P2X and P2Y receptors and depict where suramin acts as an antagonist.
Experimental Protocols
To investigate the mechanism of action of suramin, several key experimental techniques are employed. The following sections provide detailed methodologies for these assays.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the ion currents flowing through P2X receptor channels in response to ATP and their inhibition by suramin.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the P2X receptor subtype of interest on glass coverslips.
-
On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl₂, adjusted to pH 7.3 with KOH.
3. Recording Procedure:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the P2X receptor agonist (e.g., ATP or a stable analog like α,β-methylene ATP) at a concentration that elicits a submaximal current response.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of suramin.
-
Wash out suramin and re-apply the agonist to check for reversibility of the inhibition.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of suramin.
-
Plot the normalized current as a function of suramin concentration to generate a concentration-response curve and determine the IC₅₀ value.
-
To determine the mechanism of antagonism (competitive vs. non-competitive), construct agonist concentration-response curves in the absence and presence of a fixed concentration of suramin. A parallel rightward shift in the agonist concentration-response curve is indicative of competitive antagonism.
Intracellular Calcium Measurement (Fura-2 AM Imaging)
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled P2Y receptors and their inhibition by suramin.
1. Cell Preparation:
-
Seed cells expressing the target P2Y receptor subtype in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with the salt solution to remove extracellular dye.
3. Assay Procedure:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add varying concentrations of suramin to the wells and incubate for a predetermined time.
-
Stimulate the cells by adding the appropriate P2Y receptor agonist (e.g., ATP, ADP, UTP, or UDP).
-
Continuously measure the fluorescence intensity at both excitation wavelengths before and after agonist addition.
4. Data Analysis:
-
Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Normalize the response in the presence of suramin to the control response (agonist alone).
-
Plot the normalized response against the suramin concentration to determine the IC₅₀ value.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the purinergic receptor and its displacement by suramin, allowing for the determination of binding affinity (Ki).
1. Membrane Preparation:
-
Culture cells expressing the target P2 receptor subtype and harvest them.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
2. Assay Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ATP, [³⁵S]ATPγS, or a selective radiolabeled antagonist).
-
Add increasing concentrations of unlabeled suramin to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
3. Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the suramin concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Suramin remains a cornerstone tool for the pharmacological investigation of purinergic signaling. Its broad-spectrum antagonism of P2X and P2Y receptors, while limiting its therapeutic potential due to lack of selectivity, makes it an invaluable agent for dissecting the roles of these receptors in various physiological and pathophysiological contexts. A thorough understanding of its complex mechanism of action, including its subtype-dependent potency and mode of antagonism, is crucial for the accurate interpretation of experimental results. The detailed protocols and compiled quantitative data in this guide are intended to empower researchers to effectively utilize suramin in their studies and contribute to the advancing field of purinergic signaling and drug development.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
The Pharmacology of Suramin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suramin (B1662206) is a polysulfonated naphthylurea that has been in clinical use for a century, primarily for the treatment of parasitic diseases such as African sleeping sickness and river blindness.[1][2][3] Its multifaceted pharmacological profile, however, extends far beyond its antiparasitic activity, with extensive research into its potential as an anticancer, antiviral, and neuroprotective agent.[2][4][5] This technical guide provides an in-depth exploration of the pharmacology of suramin and its derivatives, focusing on its complex mechanisms of action, structure-activity relationships, pharmacokinetic properties, and therapeutic potential. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals in the field.
Mechanism of Action
The mechanism of action of suramin is pleiotropic, involving the inhibition of a wide range of extracellular and intracellular targets. This broad activity is largely attributed to its polyanionic nature, which allows it to interact with various proteins.
Antiparasitic Action
The primary therapeutic application of suramin is in the treatment of early-stage African trypanosomiasis, caused by Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense.[1][2] While the exact mechanism is not fully elucidated, it is believed to involve the disruption of the parasite's energy metabolism.[1][6] Suramin is thought to be taken up by parasites via receptor-mediated endocytosis after binding to low-density lipoproteins.[1] Once inside, it inhibits key enzymes in the glycolytic pathway, a critical energy source for trypanosomes.[1]
Inhibition of Purinergic Signaling
Suramin is a potent, non-selective antagonist of P2 purinergic receptors, including both the ionotropic P2X and metabotropic P2Y subtypes.[7][8][9] These receptors are activated by extracellular nucleotides like ATP and ADP and are involved in a myriad of physiological processes, including inflammation, neurotransmission, and cell proliferation.[8] By blocking these receptors, suramin can modulate these signaling pathways, which is thought to contribute to its anticancer and neuroprotective effects.[8][10]
dot
Caption: Inhibition of Purinergic Signaling by Suramin.
Inhibition of Growth Factor Binding
Suramin has been shown to inhibit the binding of various growth factors to their cell surface receptors, including epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and transforming growth factor-beta (TGF-β).[4][11] This action is thought to be a key contributor to its antiproliferative and anticancer effects. By preventing growth factor binding, suramin blocks the activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[4]
dot
Caption: Inhibition of Growth Factor Signaling by Suramin.
Other Mechanisms
Suramin has also been reported to inhibit a variety of other enzymes and proteins, including:
-
Reverse transcriptase: This activity led to early investigations of suramin as a potential treatment for HIV.[12]
-
DNA polymerases: Suramin can inhibit DNA replication by targeting DNA polymerases alpha and delta.[12]
-
Sirtuins: It has been shown to inhibit SIRT1 and SIRT2, which are involved in various cellular processes, including gene silencing and aging.
-
Helicases and other DNA/RNA binding proteins.
Structure-Activity Relationships of Suramin Derivatives
The broad biological activity and toxicity of suramin have prompted the development of numerous derivatives with the aim of improving potency, selectivity, and pharmacokinetic properties. The symmetrical structure of suramin, with its central urea (B33335) core and polysulfonated naphthyl groups, provides a versatile scaffold for chemical modification.
Key structural modifications and their impact on activity include:
-
Modifications of the Naphthyl Rings: Altering the number and position of the sulfonate groups can significantly affect the potency and selectivity of the derivatives for different targets.
-
Replacement of the Urea Linker: Replacing the central urea group with other linkers has been explored to modulate the molecule's flexibility and interactions with target proteins.
-
Variations in the Phenyl Rings: Substitution on the phenyl rings can influence the overall shape and electronic properties of the molecule, leading to changes in biological activity.
dot
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Network Viewer for NDEx [ndexbio.org]
- 8. The suramin analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Suramin affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin as a P2 Receptor Antagonist in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for decades as an antiparasitic agent. Beyond its initial therapeutic application, suramin has emerged as a valuable pharmacological tool in cellular and molecular biology research due to its broad-spectrum antagonistic activity against P2 purinergic receptors.[1] P2 receptors are a family of cell surface receptors activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). They are broadly classified into two main families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[2]
This technical guide provides a comprehensive overview of suramin's use as a P2 receptor antagonist in cellular models. It details its mechanism of action, presents quantitative data on its potency against various P2 receptor subtypes, offers detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved.
Mechanism of Action
Suramin's antagonism at P2 receptors is complex and can vary depending on the receptor subtype. For P2X receptors, suramin generally acts as a non-competitive antagonist.[3] Radioligand binding assays have shown that suramin does not displace the binding of ATP to the receptor, suggesting it binds to an allosteric site.[3][4] This non-competitive inhibition affects the gating of the ion channel, preventing the influx of cations like Na⁺ and Ca²⁺ upon agonist binding.[3][5]
In contrast, at several P2Y receptor subtypes, suramin has been shown to act as a competitive antagonist.[5][6] For instance, Schild plot analysis has demonstrated a competitive antagonism at the P2Y2 receptor.[5] This indicates that suramin competes with the endogenous ligands (ATP, UTP) for the same binding site on the receptor. However, it's important to note that suramin is a non-selective antagonist, affecting multiple P2X and P2Y receptor subtypes.[6][7]
Data Presentation: Potency of Suramin at P2 Receptor Subtypes
The following tables summarize the reported potency of suramin as an antagonist at various P2 receptor subtypes. The data is presented as IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), or pA2 (a measure of antagonist potency derived from Schild plot analysis). It is crucial to consider that these values can vary depending on the experimental conditions, such as the cell type, expression system, agonist concentration, and specific assay used.
Table 1: Antagonistic Potency of Suramin at P2X Receptors
| P2X Subtype | Species | IC50 (µM) | Notes | Reference(s) |
| P2X1 | Human | ~10-30 | Inactive at lower concentrations. | [6] |
| P2X2 | Rat | ~100 | Non-competitive inhibition. | [3] |
| P2X3 | Human | ~1-10 | [6] | |
| P2X4 | Human, Mouse, Rat | >100 | Generally considered ineffective. | [8] |
| P2X5 | - | - | Data not readily available. | |
| P2X7 | - | >100 | Weak antagonist. | [9] |
Table 2: Antagonistic Potency of Suramin at P2Y Receptors
| P2Y Subtype | Species | Ki (µM) | pA2 | Notes | Reference(s) |
| P2Y1 | Turkey | - | 5.77 ± 0.11 | Competitive antagonism. | [9] |
| P2Y2 | Human | ~266 | 5.03 ± 0.22 | Competitive antagonism. | [5][10] |
| P2Y4 | - | - | - | Data not readily available. | |
| P2Y6 | - | - | - | Data not readily available. | |
| P2Y11 | Human | - | - | Suramin derivative NF157 is a selective antagonist (pKi = 7.35). | [6] |
| P2Y12 | - | - | - | Data not readily available. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize suramin as a P2 receptor antagonist in cellular models.
Whole-Cell Patch-Clamp Recording for P2X Receptor Antagonism
This protocol is designed to measure the inhibitory effect of suramin on ATP-gated currents in cells expressing specific P2X receptor subtypes.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 or CHO cells)
-
Glass coverslips
-
Recording chamber and inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular Solution (ECS) (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS) (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with NaOH.
-
ATP stock solution
-
Suramin stock solution
Procedure:
-
Cell Preparation: Culture cells on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber and perfuse with ECS.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ when filled with ICS.
-
Giga-Seal Formation: Approach a cell with the patch pipette while applying positive pressure. Upon contact, release the pressure to form a high-resistance seal (GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current.
-
Agonist Application: Apply the P2X receptor agonist (e.g., ATP) via a fast-perfusion system to elicit an inward current.
-
Antagonist Application: Pre-incubate the cells with varying concentrations of suramin in the ECS for a defined period (e.g., 2-5 minutes).
-
Co-application: Apply the agonist together with suramin and record the current response.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of different suramin concentrations. Plot the normalized current as a function of suramin concentration to determine the IC50 value.
Calcium Imaging for P2Y Receptor Antagonism
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2Y receptor activation and its inhibition by suramin.
Materials:
-
Cells expressing the P2Y receptor of interest
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Krebs-Ringer-HEPES (KRH) buffer
-
P2Y receptor agonist (e.g., ATP, UTP, ADP)
-
Suramin stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in the multi-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in KRH buffer) for 1 hour at 37°C.
-
Washing: Wash the cells with KRH buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Antagonist Incubation: Add varying concentrations of suramin to the wells and incubate for a specified time (e.g., 10-30 minutes).
-
Agonist Stimulation: Stimulate the cells by injecting the P2Y receptor agonist and continuously measure the fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Normalize the ΔF in the presence of suramin to the control response (agonist alone). Plot the normalized response against the suramin concentration to determine the IC50 value. For competitive antagonism, perform a Schild plot analysis to determine the pA2 value.
Radioligand Binding Assay
This assay is used to determine if suramin competes with a radiolabeled ligand for the same binding site on the P2 receptor.
Materials:
-
Cell membranes expressing the P2 receptor of interest
-
Radiolabeled P2 receptor agonist or antagonist (e.g., [³H]ATP, [³⁵S]ATPγS)
-
Binding buffer
-
Suramin stock solution
-
Unlabeled ('cold') ligand for determining non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of suramin. Include a set of wells with an excess of unlabeled ligand to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each suramin concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of suramin concentration to determine if suramin displaces the radioligand and to calculate its Ki value.
Mandatory Visualizations
Signaling Pathways
Caption: P2X Receptor Signaling Pathway.
Caption: P2Y Receptor Signaling Pathways.
Experimental Workflow
Caption: Workflow for Characterizing Suramin.
Conclusion
Suramin remains a widely used, albeit non-selective, tool for investigating purinergic signaling in a variety of cellular models. Its distinct mechanisms of action at P2X and P2Y receptors, coupled with a wealth of available data, make it an important compound in the pharmacologist's toolbox. However, researchers must be mindful of its off-target effects and the variability in its potency across different receptor subtypes and experimental systems. The detailed protocols and data presented in this guide are intended to aid in the design and interpretation of experiments utilizing suramin to probe the complex world of P2 receptor signaling. The development of more selective suramin derivatives continues to be an active area of research, promising more precise tools for dissecting the roles of individual P2 receptor subtypes in health and disease.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin's Molecular Engagements: A Technical Guide to Targets Beyond Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract: Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for nearly a century as an antiparasitic agent. Its clinical applications have been explored, and in some cases limited, by its extensive polypharmacology. While its antagonism of purinergic receptors is well-documented, a vast and diverse landscape of other molecular targets exists. This guide provides an in-depth technical overview of Suramin's interactions with key molecular targets beyond the purinergic system. We present quantitative binding and inhibition data, detail the experimental protocols used for their determination, and visualize the affected signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating the complex biological activities of Suramin and for professionals in drug development exploring its potential repurposing or the design of more specific analogues.
Inhibition of Growth Factor Signaling
Suramin is a potent antagonist of various growth factor signaling pathways, a function attributed to its polyanionic nature. It is believed to directly bind to heparin-binding growth factors, thereby sterically hindering their interaction with cell surface receptors. This prevents receptor dimerization and the subsequent activation of intracellular tyrosine kinase domains, ultimately inhibiting downstream signaling and cellular proliferation.[1][2][3]
The mechanism involves Suramin binding directly to the growth factor, such as Fibroblast Growth Factor (FGF), changing the growth factor's conformation and physically blocking the receptor binding site.[2][3] This activity has been observed across multiple growth factor families, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), and Insulin-like Growth Factor (IGF).[1][3]
Quantitative Data: Growth Factor Interaction
| Target Interaction | Cell Line / System | IC50 / Inhibition | Assay Type |
| EGF Binding Inhibition | T24 Urothelial Carcinoma | ~300 µM | Radioligand Binding |
| EGF Binding Inhibition | HT1376 Urothelial Carcinoma | ~100 µM | Radioligand Binding |
| EGF Binding Inhibition | Human Meningioma | 320 µM | Radioligand Binding |
| IGF-1 Binding Inhibition | T24 & HT1376 Cells | ~60 µM | Radioligand Binding |
| IGF-1 Binding Inhibition | MCF-7 & MDA-MB 231 Cells | 40-50% inhibition at 100 µg/mL | Radioreceptor Assay |
| bFGF-induced Proliferation | Human RPE Cells | Significant inhibition at 31.25 µg/mL | MTT Assay |
| TGF-β1 Binding Inhibition | Osteosarcoma Cell Lines | Dose-dependent inhibition | Radioligand Binding |
Signaling Pathway Visualization
Experimental Protocol: Radioligand Binding Assay for EGF Receptor
This protocol is adapted from methodologies used to assess the inhibition of epidermal growth factor (EGF) binding.[4][5]
-
Cell Culture: Culture human urothelial carcinoma cells (e.g., T24 or HT1376) to near confluence in appropriate media.
-
Preparation: Wash the cell monolayers twice with a cold binding buffer (e.g., DMEM containing 25 mM HEPES and 1% BSA, pH 7.4).
-
Inhibition Assay:
-
Add 1 mL of binding buffer containing a constant concentration of ¹²⁵I-labeled EGF (e.g., 2 ng/mL).
-
Add varying concentrations of Suramin (e.g., from 1 µM to 1 mM) to the wells.
-
For non-specific binding control, add a high concentration of unlabeled EGF (e.g., 1 µg/mL).
-
Incubate the plates for a specified time (e.g., 4 hours) at 4°C to allow binding to reach equilibrium.
-
-
Washing: Aspirate the incubation medium and wash the monolayers three times with cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Lysis and Counting: Solubilize the cells by adding a lysis buffer (e.g., 1 mL of 1 N NaOH). Transfer the lysate to counting vials.
-
Data Analysis: Measure the radioactivity in a gamma counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Suramin concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Inhibition of Key Cellular Enzymes
Suramin's inhibitory action extends to a wide range of enzymes crucial for cellular function, including those involved in DNA replication, signal transduction, and cell cycle control.
DNA and RNA Polymerases
Suramin is a potent inhibitor of various polymerases, including reverse transcriptases, which was a basis for its early investigation as an anti-HIV agent.[6] It acts as a competitive inhibitor with respect to the template-primer for enzymes like DNA polymerase α and reverse transcriptase.[1] For others, like DNA primase, it competes with the ribonucleoside triphosphate substrate.[1]
Protein Tyrosine Phosphatases (PTPs)
Suramin is a reversible, competitive, and tight-binding inhibitor of several protein-tyrosine phosphatases (PTPs), with Ki values in the low micromolar range.[7][8] This inhibition leads to a general increase in tyrosine phosphorylation within cells.[9] It strongly inhibits CD45, the principal PTP of T lymphocytes, in a noncompetitive and irreversible manner.[10] It is also a potent inhibitor of Cdc25A, a key phosphatase in cell cycle progression.[11]
Other Kinases and Enzymes
Suramin also targets other key enzymes. It inhibits Protein Kinase C (PKC) isozymes by competing with ATP.[12] It was recently identified as a novel, potent inhibitor of Hepsin, a cell-surface serine protease implicated in cancer metastasis, by blocking its catalytic site.[13][14] Furthermore, it inhibits p34cdc2 kinase, a crucial regulator of the cell cycle.[15]
Quantitative Data: Enzyme Inhibition
| Target Enzyme | Type | Ki / IC50 | Mechanism of Inhibition |
| DNA Polymerase α | DNA Polymerase | Ki: 0.35 µM; IC50: 8 µM | Competitive with template-primer |
| DNA Polymerase δ | DNA Polymerase | IC50: 36 µM | Noncompetitive |
| RLV Reverse Transcriptase | RNA-dependent DNA Pol. | Ki: 0.54 µM | Competitive with template-primer |
| DNA Primase | RNA Polymerase | Ki: 2.6 µM | Competitive with substrate |
| Protein Tyrosine Phosphatases (general) | Phosphatase | Low µM range | Competitive, Reversible |
| Cdc25A | Phosphatase | IC50: 1.5 µM | Not specified |
| CD45 | Phosphatase | Not specified | Noncompetitive, Irreversible |
| Protein Kinase C (Type I-III) | Serine/Threonine Kinase | Ki: 17-31 µM | Competitive with ATP |
| p34cdc2 Kinase | Serine/Threonine Kinase | IC50: ~4 µM | Not specified |
| Hepsin | Serine Protease | IC50: 0.66 µM | Not specified |
Experimental Workflow Visualization
Experimental Protocol: General Enzyme Inhibition Assay (Hepsin Example)
This protocol is a generalized procedure adapted from methodologies for screening serine protease inhibitors like Hepsin.[14][16][17]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 30 mM Tris-HCl, pH 8.5, 100 mM NaCl, 0.01% Triton X-100).
-
Enzyme Stock: Prepare a stock solution of purified recombinant human Hepsin in assay buffer.
-
Substrate Stock: Prepare a stock solution of a fluorogenic peptide substrate (e.g., pyroGlu-Pro-Arg-pNA) in DMSO or assay buffer.
-
Inhibitor Plate: Prepare a 96-well plate with a serial dilution of Suramin. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add a fixed amount of Hepsin enzyme to each well of the inhibitor plate.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the 96-well plate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence signal (product formation) at regular intervals for a set duration (e.g., every 60 seconds for 30 minutes).
-
-
Data Analysis:
-
For each concentration of Suramin, determine the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of Suramin concentration and fit the data to a dose-response model to calculate the IC50 value.
-
Interaction with Other Intracellular Signaling Proteins
Beyond direct enzyme inhibition, Suramin modulates key protein-protein interactions within signaling cascades.
Raf1 Kinase Inhibitory Protein (hRKIP)
Suramin binds to human Raf1 kinase inhibitory protein (hRKIP) in its conserved ligand-binding pocket. hRKIP is a negative regulator of the MAPK/ERK pathway, acting by binding to and inhibiting Raf1 kinase. By binding to hRKIP, Suramin prevents the hRKIP-Raf1 interaction, which can paradoxically lead to the promotion and increased phosphorylation of ERK in the MAPK pathway.[18]
Direct MAPK/ERK Pathway Activation
In some cell types, Suramin can also activate the MAPK/ERK pathway more directly. This has been shown to occur through a pathway dependent on PI3K and MEK, leading to ERK1/2 activation and a subsequent increase in DNA synthesis.[19] The EC50 for this activation in CHO cells was approximately 2.4 µM.[19]
Signaling Pathway Visualization
Quantitative Data: Other Protein Interactions
| Target Protein | Binding Constant (Kd) | Assay Type |
| hRKIP | 23.8 µM | Biolayer Interferometry (BLI) |
| SARS-CoV-2 N-NTD | 2.74 µM | Biolayer Interferometry (BLI) |
| Histone Octamer | 250 nM | Not specified |
| Mcm10 | 0.65 µM | Surface Plasmon Resonance (SPR) |
Experimental Workflow Visualization
Experimental Protocol: Biolayer Interferometry (BLI) for Binding Kinetics
This protocol provides a general framework for assessing the binding kinetics between a protein and a small molecule like Suramin using BLI.[20][21]
-
Preparation:
-
Ligand Biotinylation: If using streptavidin (SA) biosensors, the target protein (e.g., hRKIP) must be biotinylated. This can be achieved through various chemical or enzymatic methods.
-
Reagents: Prepare assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). Prepare a dilution series of the analyte (Suramin) in assay buffer.
-
Instrument Setup: Turn on the BLI instrument (e.g., Octet) at least 60 minutes prior to the experiment to allow for lamp stabilization.
-
-
Assay Setup (in a 96-well plate):
-
Fill wells with assay buffer for sensor hydration and baseline steps.
-
Fill wells with the biotinylated ligand solution for the loading step.
-
Fill wells with the Suramin dilution series for the association step.
-
Fill wells with assay buffer for the dissociation step.
-
-
BLI Run Protocol:
-
Sensor Hydration (60s): Dip the SA biosensors into the assay buffer.
-
Baseline 1 (60s): Transfer sensors to fresh buffer to establish a stable baseline.
-
Loading (120-300s): Move sensors into the wells containing the biotinylated ligand. Monitor the signal shift until a desired loading level is achieved.
-
Baseline 2 (60s): Move the now-loaded sensors into buffer to wash away unbound ligand and establish a new baseline.
-
Association (180-300s): Move sensors into the wells containing the Suramin analyte series. The binding of Suramin to the immobilized ligand will cause a signal shift, which is monitored in real-time.
-
Dissociation (300-600s): Move sensors back into buffer wells. The dissociation of Suramin is monitored as a decay in the signal.
-
-
Data Analysis:
-
The instrument's software is used to process the raw data. The baseline steps are used for signal referencing.
-
The association and dissociation curves are globally fitted to a 1:1 binding model (or other appropriate models).
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
- 1. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 4. Suramin inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Suramin rapidly alters cellular tyrosine phosphorylation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suramin, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of suramin, an anti-human immunodeficiency virus reverse transcriptase agent, on protein kinase C. Differential activation and inhibition of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sms.carm.es [sms.carm.es]
- 14. Suramin, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of suramin on p34cdc2 kinase in vitro and in extracts from human H69 cells: evidence for a double mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Targeted inhibition of cell-surface serine protease Hepsin blocks prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stimulation of extracellular signal-regulated kinase pathway by suramin with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cell Danger Response with Suramin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cell Danger Response (CDR) is an evolutionarily conserved metabolic response to cellular threats that exceed the cell's capacity for homeostasis.[1][2] When a cell is exposed to danger, whether from a virus, toxin, or physical injury, it initiates a defensive cascade.[1][3] A key feature of the CDR is the release of extracellular ATP (eATP) and other signaling molecules, which act as "danger signals" to neighboring cells.[4][5] This purinergic signaling, mediated by P2X and P2Y receptors, can lead to a state of chronic inflammation and metabolic dysregulation if the CDR becomes "stuck" and fails to resolve.[6][7]
Suramin (B1662206), a century-old drug originally developed to treat African sleeping sickness, has emerged as a valuable tool for investigating the CDR.[6][8] It functions as a non-selective antagonist of P2X and P2Y purinergic receptors, effectively dampening the danger signals that perpetuate the CDR.[9][10] By inhibiting this signaling, suramin allows cells to shift from a defensive posture back to normal metabolic function and communication, offering a potential therapeutic avenue for a range of chronic conditions believed to be driven by a persistent CDR.[3][7] This technical guide provides an in-depth overview of the core concepts, experimental protocols, and quantitative data relevant to the use of suramin in studying the Cell Danger Response.
Data Presentation: Quantitative Effects of Suramin
The following tables summarize the key quantitative findings from clinical and preclinical studies investigating the effects of suramin on conditions associated with a dysregulated Cell Danger Response, such as Autism Spectrum Disorder (ASD).
Table 1: Human Clinical Trial Data for Suramin in Autism Spectrum Disorder (SAT-1 Trial)
| Outcome Measure | Suramin Treatment Group (n=5) | Placebo Group (n=5) | p-value | Reference |
| ADOS-2 Comparison Score Change | -1.6 ± 0.55 | No significant change | 0.0028 | [6][7] |
| Aberrant Behavior Checklist (ABC) - Core (10 mg/kg dose) | -12.5 ± 3.18 (mean ± SE) | -8.9 ± 2.86 (mean ± SE) | Not statistically significant | [3][11] |
| Clinical Global Impressions - Improvement (CGI-I) (10 mg/kg dose) | 2.8 ± 0.30 (mean ± SE) | 1.7 ± 0.27 (mean ± SE) | 0.016 | [3][11] |
| Suramin Plasma Concentration (2 days post-infusion) | 12 ± 1.5 µmol/L (mean ± SD) | N/A | N/A | [6][7] |
| Suramin Plasma Concentration (6 weeks post-infusion) | 1.5 ± 0.5 µmol/L (mean ± SD) | N/A | N/A | [6][7] |
| Suramin Terminal Half-life | 14.7 ± 0.7 days | N/A | N/A | [6][7] |
Table 2: Preclinical Mouse Model Data for Suramin in Autism-Like Phenotypes
| Model | Outcome Measure | Effect of Suramin Treatment | Reference |
| Maternal Immune Activation (MIA) Model | Social Behavior | Corrected autism-like social behavior deficits. | [3][8] |
| Maternal Immune Activation (MIA) Model | Metabolism | Normalized metabolic abnormalities. | [8] |
| Fragile X (Fmr1 knockout) Model | Social Behavior | Restored normal social behavior. A 26% reduction in social preference in knockout mice was corrected. | [12] |
| Fragile X (Fmr1 knockout) Model | Metabolism | Improved metabolic parameters. | [12] |
| Fragile X (Fmr1 knockout) Model | Synaptosomal Proteins | Corrected abnormalities in synaptosomal glutamate, endocannabinoid, and purinergic receptor expression. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of the CDR with suramin. The following protocols provide step-by-step guidance for key in vitro experiments.
Protocol 1: Measurement of Extracellular ATP (eATP)
This protocol outlines the use of a commercially available bioluminescent assay to quantify eATP released from cells in culture, a primary indicator of the Cell Danger Response.
Materials:
-
Cells of interest cultured in a sterile, opaque 96-well or 384-well plate.
-
RealTime-Glo™ Extracellular ATP Assay Reagent (Promega or similar).
-
Cell culture medium.
-
Test compound (Suramin) and vehicle control.
-
Positive control for ATP release (e.g., digitonin).
-
Plate-reading luminometer.
Procedure:
-
Cell Plating: Seed cells at a density of 5,000–20,000 cells per well in a 96-well plate (or adjust for 384-well format) and allow them to adhere and stabilize overnight.[13]
-
Reagent Preparation: Reconstitute the RealTime-Glo™ Extracellular ATP Assay Reagent in cell culture medium according to the manufacturer's instructions. Use aseptic techniques to prevent contamination.[13]
-
Treatment: Add serially diluted suramin or vehicle control to the appropriate wells.[13] Include wells with a known ATP-releasing agent as a positive control.
-
Assay Initiation: Add the prepared RealTime-Glo™ reagent to all wells.[13]
-
Incubation and Measurement: Place the plate in a luminometer capable of maintaining 37°C. Measure luminescence at desired time intervals to obtain kinetic data on eATP release.[13][14] For endpoint assays, a single reading can be taken after a defined incubation period.
-
Optional - Total ATP Measurement: At the end of the experiment, add a pore-forming agent like digitonin (B1670571) to release all intracellular ATP, allowing for the measurement of total ATP and an assessment of overall cell health.[13]
-
Data Analysis: Subtract the background luminescence from all readings. Plot luminescence over time to visualize the kinetics of eATP release in response to suramin treatment.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
It is essential to determine if the effects of suramin are due to a specific modulation of the CDR or to general cytotoxicity. The MTT and LDH assays are standard methods for this purpose.
A. MTT Assay for Cell Viability
Materials:
-
Cells cultured in a 96-well plate.
-
Suramin at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
Microplate reader (spectrophotometer).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of suramin concentrations for the desired duration. Include untreated control wells.
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the suramin concentration to determine the IC50 value.
B. LDH Assay for Cytotoxicity
Materials:
-
Cells cultured in a 96-well plate.
-
Suramin at various concentrations.
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Microplate reader (spectrophotometer).
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with suramin as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Assessment of Mitochondrial Function
Since the CDR is intrinsically linked to mitochondrial metabolism, assessing mitochondrial function is crucial. This protocol provides a general framework for measuring mitochondrial membrane potential and ATP production.
A. Mitochondrial Membrane Potential (ΔΨm) Assessment
Materials:
-
Cells cultured on glass-bottom dishes or in a 96-well plate.
-
Suramin.
-
Fluorescent dyes sensitive to ΔΨm (e.g., TMRM, TMRE, or JC-1).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with suramin as required.
-
Dye Loading: Incubate the cells with the chosen fluorescent dye according to the manufacturer's instructions.
-
Imaging/Measurement: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.
-
Data Analysis: Quantify the fluorescence intensity. For JC-1, the ratio of red to green fluorescence is used as an indicator of mitochondrial polarization. A decrease in this ratio suggests mitochondrial depolarization.
B. Mitochondrial ATP Production Assay
Materials:
-
Cells cultured in a 96-well plate.
-
Suramin.
-
ATP bioluminescence assay kit.
-
Inhibitors of glycolysis (e.g., 2-deoxyglucose) and oxidative phosphorylation (e.g., oligomycin).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with suramin.
-
Inhibitor Treatment: To distinguish between glycolytic and mitochondrial ATP, treat parallel sets of wells with either a glycolysis inhibitor or an oxidative phosphorylation inhibitor for a short period before the assay.
-
Cell Lysis and ATP Measurement: Lyse the cells and measure ATP levels using a bioluminescence assay kit as per the manufacturer's protocol.
-
Data Analysis: Calculate the amount of ATP produced via oxidative phosphorylation by subtracting the ATP levels in the presence of an oxidative phosphorylation inhibitor from the total ATP levels. Compare the mitochondrial ATP production in suramin-treated cells to control cells.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the investigation of the Cell Danger Response with suramin.
Diagram 1: The Cell Danger Response Signaling Pathway and Suramin's Point of Intervention
Caption: The Cell Danger Response pathway and Suramin's inhibitory action.
Diagram 2: Experimental Workflow for Investigating the CDR with Suramin
References
- 1. protocols.io [protocols.io]
- 2. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]
- 3. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug for sleeping sickness eases autism symptoms in mice | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. atsjournals.org [atsjournals.org]
- 6. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]
- 8. Single dose of drug reverses autism-like symptoms in mice | University of California [universityofcalifornia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor receptor expression and suramin cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Antipurinergic therapy corrects the autism-like features in the Fragile X (Fmr1 knockout) mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. RealTime-Glo™ Extracellular ATP Assay [promega.jp]
Suramin's Role in Inhibiting Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suramin (B1662206), a polysulfonated naphthylurea, has long been recognized for its potent inhibitory effects against a variety of enzymes, including the reverse transcriptases (RTs) of retroviruses. This technical guide provides an in-depth analysis of suramin's role as a reverse transcriptase inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in virology and antiviral drug development.
Introduction
Reverse transcriptase, an RNA-dependent DNA polymerase, is a critical enzyme for the replication of retroviruses, including the human immunodeficiency virus (HIV).[1][2] Its essential role in the viral life cycle has made it a primary target for the development of antiretroviral drugs. Suramin, a compound initially developed for the treatment of trypanosomiasis, was one of the early molecules identified as a potent inhibitor of this crucial viral enzyme.[1] While its clinical application as an antiretroviral has been limited by its nonspecificity and toxicity, suramin remains a valuable tool for in vitro studies of reverse transcriptase and serves as a scaffold for the design of novel inhibitors.[3][4] This guide will explore the core aspects of suramin's interaction with reverse transcriptase.
Mechanism of Action
Suramin functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is through competitive inhibition with respect to the template-primer.[1] The highly negatively charged polysulfonated structure of suramin is thought to mimic the phosphate (B84403) backbone of the nucleic acid template-primer, allowing it to bind to the template-primer binding site on the reverse transcriptase enzyme.[1][5] This interaction prevents the natural RNA template and primer from binding, thereby halting the initiation of DNA synthesis. Kinetic studies have consistently shown that suramin is a competitive inhibitor with the template-primer, such as (A)n•oligo(dT), and does not compete with the dNTP substrates.[1]
Quantitative Data on Reverse Transcriptase Inhibition
Suramin has demonstrated inhibitory activity against a range of retroviral reverse transcriptases. The following tables summarize the available quantitative data, primarily as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).
| Virus/Enzyme | Template-Primer | IC50 | Reference |
| Moloney Murine Leukemia Virus (M-MuLV) | Endogenous RNA | 0.1 - 1 µg/mL | [1] |
| Rauscher Murine Leukemia Virus (RLV) | Endogenous RNA | 0.1 - 1 µg/mL | [1] |
| Avian Myeloblastosis Virus (AMV) | Endogenous RNA | 0.1 - 1 µg/mL | [1] |
| Human Immunodeficiency Virus Type 1 (HIV-1) | poly(rC)•oligo(dG) | Varies (used as baseline) | [3][4] |
| Enzyme | Inhibitor | Ki | Competition | Reference |
| Rauscher Murine Leukemia Virus (RLV) RT | Suramin | 0.54 µM | Template-Primer | [6] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations. The provided ranges reflect data from the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory effect of suramin on reverse transcriptase.
Non-Radioactive Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available kits and provides a high-throughput, non-radioactive method for screening RT inhibitors.[2][7]
Principle:
This assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand synthesized by RT using a poly(A)•oligo(dT) template-primer. The biotinylated DNA product is captured on a streptavidin-coated microplate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD). The amount of synthesized DNA is then quantified by a colorimetric reaction with a POD substrate.
Materials:
-
Recombinant Reverse Transcriptase (e.g., HIV-1 RT)
-
Suramin (or other test inhibitors)
-
Reaction Buffer (containing MgCl2, DTT)
-
dNTP mix (containing biotin-dUTP and DIG-dUTP)
-
Template-Primer: poly(A)•oligo(dT)
-
Lysis Buffer
-
Streptavidin-coated 96-well microplate
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DIG-POD conjugate
-
POD Substrate (e.g., ABTS)
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of suramin in an appropriate solvent (e.g., water or DMSO, with final DMSO concentration kept low).
-
Thaw all other reagents and keep them on ice.
-
Prepare the complete reaction mix by combining the reaction buffer, dNTP mix, and template-primer.
-
-
Assay Setup:
-
Negative Control: Add reaction mix and lysis buffer (without enzyme) to designated wells.
-
Positive Control (No Inhibitor): Add reaction mix and diluted HIV-1 RT to designated wells.
-
Test Wells: Add reaction mix, diluted HIV-1 RT, and the various concentrations of suramin to the remaining wells.
-
-
Reverse Transcription Reaction:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Capture of DNA Product:
-
Transfer the reaction mixtures to the streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
-
Washing:
-
Wash the plate 3-5 times with washing buffer to remove unbound reagents.
-
-
Detection:
-
Add the anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with washing buffer.
-
-
Signal Development:
-
Add the POD substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Subtract the average absorbance of the negative control wells from all other readings.
-
Calculate the percent inhibition for each suramin concentration relative to the positive control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the suramin concentration and fitting the data to a dose-response curve.
-
Conclusion
Suramin is a potent, non-specific inhibitor of reverse transcriptase that acts through a competitive mechanism with the template-primer. While its clinical utility in treating retroviral infections is limited, it remains a valuable research tool for understanding the molecular mechanisms of reverse transcription and for the development of novel, more specific inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of virology and drug discovery. The continued study of suramin and its analogs may yet yield insights that can be leveraged in the design of next-generation antiretroviral therapies.
References
- 1. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human immunodeficiency virus type I reverse transcriptase by suramin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observations on the suramin-mediated inhibition of cellular and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raw.githubusercontent.com [raw.githubusercontent.com]
- 7. benchchem.com [benchchem.com]
Suramin's Multifaceted Inhibition of Growth Factor Binding and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suramin (B1662206), a polysulfonated naphthylurea, has long been recognized for its broad-spectrum biological activities, including its potent inhibition of various growth factors. This technical guide provides an in-depth examination of the mechanisms by which suramin disrupts growth factor binding and subsequent intracellular signaling cascades. We consolidate quantitative data on its inhibitory effects, present detailed experimental protocols for key assays, and visualize the affected signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of suramin and its derivatives in oncology and other proliferative diseases.
Introduction
Suramin's anticancer properties are largely attributed to its ability to interfere with the mitogenic signals transduced by a variety of growth factors, including Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β)[1][2][3]. As a polyanionic compound, suramin is understood to interact with the positively charged regions of these growth factors, thereby preventing their association with their cognate cell surface receptors[4]. This blockade of the initial step in signal transduction leads to the downstream inhibition of cellular processes critical for tumor growth and angiogenesis, such as proliferation, migration, and differentiation.
Mechanism of Action
The primary mechanism by which suramin inhibits growth factor signaling is through direct binding to the growth factors themselves[4]. This interaction is thought to be electrostatic in nature, driven by the attraction between the negatively charged sulfonate groups of suramin and positively charged amino acid residues within the growth factor's receptor-binding domain. This binding can induce conformational changes in the growth factor, sterically hinder its access to the receptor, or both, ultimately preventing the formation of the growth factor-receptor complex[5]. The inhibition of growth factor binding by suramin prevents receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains, which is the critical first step in the activation of downstream signaling pathways[5].
Quantitative Data: Suramin's Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of suramin for the binding of various growth factors to their receptors and for the inhibition of cellular proliferation.
Table 1: Inhibition of Growth Factor Receptor Binding by Suramin
| Growth Factor | Cell Line/Tissue | Assay Type | IC50 | Reference(s) |
| EGF | Human Meningioma Sections | Quantitative Receptor Autoradiography | 320 µM | [1][6] |
| EGF | T24 Urothelial Carcinoma | Radioligand Binding | ~300 µM | [7] |
| EGF | HT1376 Urothelial Carcinoma | Radioligand Binding | ~100 µM | [7] |
| IGF-1 | T24 & HT1376 Urothelial Carcinoma | Radioligand Binding | 60 µM | [7] |
| IGF-1 | Human Breast Cancer Cells | Radioreceptor Assay | 40-50% inhibition at 100 µg/mL | [8] |
| PDGF | Swiss 3T3 Cells | Radioligand Binding (Simultaneous) | ~60 µM (90 µg/mL) | [4] |
| bFGF (low affinity) | Bovine Capillary Endothelial (BCE) Cells | Radioligand Binding | 24.3 µg/mL | [9] |
| bFGF (high affinity) | Bovine Capillary Endothelial (BCE) Cells | Radioligand Binding | 71.5 µg/mL | [9] |
Table 2: Inhibition of Cell Proliferation by Suramin
| Cell Line | Cancer Type | Assay Type | IC50 | Reference(s) |
| MCF-7 | Breast Cancer | Cell Counts & Thymidine Incorporation | ~200 µg/mL | [8] |
| MDA-MB 231 | Breast Cancer | Cell Counts & Thymidine Incorporation | ~200 µg/mL | [8] |
| Primary Prostate Epithelial Cells | Prostate Cancer | Cell Proliferation Assay | 50 - 100 µM | [10] |
| V79/AP4 Fibroblasts | Fibroblast | Colony Formation Assay | 344.22 µg/mL | [11] |
| OS2 | Osteosarcoma | MTT Assay | 21 µg/mL | [12] |
| CAL 41 | Melanoma | MTT Assay | 120 µg/mL | [12] |
| CAL 24 | Melanoma | MTT Assay | 1408 µg/mL | [12] |
| MCF-7 | Breast Cancer | WST-1 Assay | 153.96 ± 1.44 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of suramin on growth factor binding and signaling.
Radioligand Binding Assay
This protocol is designed to determine the IC50 of suramin for the inhibition of a radiolabeled growth factor binding to its receptor on whole cells or membrane preparations.
Materials:
-
Cells or membrane preparations expressing the receptor of interest.
-
Radiolabeled growth factor (e.g., 125I-EGF, 125I-PDGF).
-
Unlabeled growth factor.
-
Suramin.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of suramin and the unlabeled growth factor (for determining non-specific binding) in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell or membrane suspension (3-120 µg protein).
-
50 µL of suramin dilution (or buffer for total binding).
-
50 µL of unlabeled growth factor (a saturating concentration for non-specific binding wells) or buffer.
-
50 µL of radiolabeled growth factor at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation[13].
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of suramin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Receptor Tyrosine Kinase Assay
This assay measures the direct inhibitory effect of suramin on the autophosphorylation of a growth factor receptor's tyrosine kinase domain.
Materials:
-
Purified recombinant receptor tyrosine kinase.
-
Suramin.
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).
-
ATP solution.
-
Substrate (e.g., a peptide containing a tyrosine residue).
-
SDS-PAGE gels and buffers.
-
Western blotting apparatus and reagents.
-
Anti-phosphotyrosine antibody.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified receptor tyrosine kinase with various concentrations of suramin in kinase assay buffer. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP and the substrate. The final concentration of ATP should be at or near its Km for the kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Electrophoresis and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphotyrosine.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the phosphorylated substrate using a chemiluminescent substrate and imaging system.
-
Quantification: Quantify the band intensities to determine the extent of kinase inhibition by suramin.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of suramin on cell viability and proliferation.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
Suramin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of suramin. Include untreated control wells.
-
Incubation: Incubate the plates for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader[14][15].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of suramin concentration to determine the IC50 value.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay evaluates the anti-angiogenic potential of suramin.
Materials:
-
Fertilized chicken eggs (e.g., E6).
-
Sterile PBS.
-
Suramin solution.
-
Filter paper disks or other carriers.
-
Incubator (37.5°C, 85% humidity).
-
Stereomicroscope.
-
Image analysis software.
Procedure:
-
Egg Preparation: Clean fertilized eggs and incubate them for 2-3 days.
-
Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
Application of Suramin: Place a sterile filter paper disk soaked with the desired concentration of suramin onto the CAM. A vehicle control (e.g., PBS) should be used on separate eggs.
-
Incubation: Seal the window and return the eggs to the incubator for a further 2-3 days.
-
Observation and Quantification:
-
On the day of observation, re-open the window and examine the CAM under a stereomicroscope.
-
Capture images of the area around the filter disk.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length using image analysis software.
-
-
Data Analysis: Compare the extent of angiogenesis in the suramin-treated group to the control group to determine the anti-angiogenic effect.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the points of suramin's intervention in key growth factor signaling pathways and the general workflows of the described experimental protocols.
Signaling Pathway Diagrams
References
- 1. Biphasic effects of suramin on 125I-epidermal growth factor binding to human meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostatic tumor cell proliferation by suramin: alterations in TGF alpha-mediated autocrine growth regulation and cell cycle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suramin inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic effects of suramin on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin-induced growth inhibition and insulin-like growth factor-I binding blockade in human breast carcinoma cell lines: potentially related events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of basic fibroblast growth factor in suramin-induced inhibition of V79/AP4 fibroblast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor receptor expression and suramin cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. broadpharm.com [broadpharm.com]
- 15. merckmillipore.com [merckmillipore.com]
Unraveling the Molecular Onslaught: A Technical Guide to the Antiparasitic Properties of Suramin
For Researchers, Scientists, and Drug Development Professionals
Introduction
For over a century, the polysulfonated naphthylurea compound, Suramin (B1662206), has been a stalwart in the chemotherapeutic arsenal (B13267) against parasitic diseases, most notably human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei.[1] Despite its long-standing clinical use, the precise molecular mechanisms underpinning its potent antiparasitic activity have remained a subject of intense investigation. This technical guide delves into the molecular intricacies of Suramin's action, providing a comprehensive overview of its targets, the signaling pathways it disrupts, and the experimental methodologies used to elucidate these properties. Suramin's polypharmacological nature, characterized by its interaction with a multitude of molecular targets, presents both a challenge and an opportunity in the ongoing quest for novel antiparasitic therapies.[2][3]
Data Presentation: Quantitative Inhibition of Parasitic Targets
Suramin's broad-spectrum antiparasitic activity stems from its ability to inhibit a range of essential parasitic enzymes. The following tables summarize the quantitative data on Suramin's inhibitory potency against key molecular targets in various parasites.
| Target Enzyme | Parasite Species | Inhibition Metric | Value (µM) | Reference |
| Pyruvate (B1213749) Kinase (PYK) | Trypanosoma cruzi | Ki | 108 | [1] |
| Pyruvate Kinase (PYK) | Leishmania mexicana | Ki | 116 | [1] |
| Glycolytic Enzymes (various) | Trypanosoma brucei | IC50 | 3 - 100 | [4][5] |
| Protein Kinase I | Trypanosoma gambiense | Ki | 0.8 | [6] |
| DNA Topoisomerase II | Human (for context) | IC50 | ~100 | [7] |
| DNA Polymerase α | Human (for context) | IC50 | 8 | [8] |
| DNA Polymerase δ | Human (for context) | IC50 | 36 | [8] |
| Cdc25A | Human (for context) | IC50 | 1.5 | [9] |
| Organism | Metric | Value | Reference |
| Trypanosoma brucei | EC50 | ~35 nM | [4] |
| Leishmania donovani (promastigotes) | IC50 | 100.0 ± 4 µM | [10] |
| Leishmania donovani (intracellular amastigotes) | EC50 | 4.1 ± 0.3 µM | [10] |
Molecular Mechanisms of Action
Suramin's trypanocidal activity is not attributed to a single mode of action but rather to a multifaceted attack on the parasite's cellular machinery. The primary mechanisms identified to date are the disruption of energy metabolism and the interference with DNA replication and repair.
Disruption of Energy Metabolism
A cornerstone of Suramin's antiparasitic effect is its potent inhibition of key enzymes within the glycolytic pathway of trypanosomes.[4][5] These parasites are heavily reliant on glycolysis for their energy supply. Suramin has been shown to inhibit several glycolytic enzymes, including pyruvate kinase.[1][4] This disruption leads to a significant decrease in cellular ATP levels, ultimately triggering cell death.[4] While the IC50 values for isolated glycolytic enzymes are in the micromolar range, the effective concentration required to kill the parasite is much lower, in the nanomolar range.[4] This suggests that Suramin accumulates within the parasite, reaching concentrations sufficient to inhibit these vital metabolic pathways.[4]
Interference with DNA Replication and Repair
More recent studies have unveiled another critical aspect of Suramin's mechanism of action: its ability to interfere with DNA metabolism. Suramin has been shown to inhibit DNA helicases, specifically the RuvB-like 1 (RuvBL1) DNA helicase in Trypanosoma brucei.[2] DNA helicases are essential for unwinding DNA during replication, repair, and recombination. By inhibiting this enzyme, Suramin can lead to defects in cytokinesis and ultimately cell death.[2] Furthermore, in vitro studies have demonstrated that Suramin can inhibit DNA replication, likely by targeting DNA polymerases.[8][11]
Signaling Pathways and Cellular Processes Affected by Suramin
The polypharmacological nature of Suramin leads to the perturbation of multiple interconnected cellular pathways. The following diagrams, generated using the DOT language, illustrate some of the key signaling and metabolic pathways disrupted by Suramin in parasites.
Caption: Suramin uptake and inhibition of glycolysis in Trypanosoma brucei.
References
- 1. The trypanocidal drug suramin and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Effect of suramin on phosphorylation-dephosphorylation reactions in Trypanosoma gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin inhibits the phosphorylation and catalytic activity of DNA topoisomerase II in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
Suramin: A Technical Guide to its Potential as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for over a century to treat parasitic diseases like African sleeping sickness and river blindness[1][2]. Its enigmatic polypharmacology has led to investigations into a wide array of other potential applications, from cancer to autism[3][4]. In recent decades, a substantial body of evidence has emerged highlighting suramin's potent in-vitro activity against a diverse range of viruses. This has positioned it as a compelling candidate for drug repurposing, particularly in the context of emerging viral threats[3][5].
This document provides a comprehensive technical overview of suramin's antiviral potential. It synthesizes current knowledge on its mechanisms of action, summarizes quantitative efficacy data against key viruses, details common experimental protocols used in its evaluation, and visualizes its molecular interactions and experimental workflows. The primary focus is on its ability to inhibit early stages of viral infection, such as entry and attachment, as well as its interference with viral replication machinery.
Broad-Spectrum Antiviral Activity
Suramin has demonstrated inhibitory effects against a wide variety of viruses, underscoring its potential as a broad-spectrum agent[5]. Its activity spans multiple virus families, including retroviruses, flaviviruses, alphaviruses, and coronaviruses. Documented in-vitro activity includes, but is not limited to:
-
Coronaviruses: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[1][6][7].
-
Flaviviruses: Zika Virus (ZIKV) and Dengue Virus (DENV)[3][12][13][14].
-
Retroviruses: Human Immunodeficiency Virus (HIV)[3][16][17].
-
Other Viruses: Enterovirus 71 (EV71), Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Influenza A Virus (IAV)[8][14][17][18].
Mechanisms of Antiviral Action
Suramin's antiviral activity is multifactorial, a consequence of its polyanionic nature which allows it to interact with numerous biological targets. The primary mechanisms can be broadly categorized into inhibition of viral entry and inhibition of viral replication enzymes.
Inhibition of Viral Entry
The most consistently reported mechanism is the blockade of early steps in the viral lifecycle, namely attachment, binding, and fusion with the host cell[6][12][19]. As a highly negatively charged molecule, suramin is thought to electrostatically interact with positively charged residues on viral glycoproteins or host cell receptors.
-
Binding to Viral Glycoproteins: Suramin can directly bind to viral surface proteins, such as the HIV-1 envelope glycoprotein (B1211001) gp120, the SARS-CoV-2 Spike (S) protein, and the Chikungunya E1/E2 heterodimer[7][8][17]. This binding can physically obstruct the interaction between the virus and its host cell receptors (e.g., ACE2 for SARS-CoV-2) or co-receptors like heparan sulfate[7][20].
-
Interference with Fusion: For viruses like CHIKV, suramin has been shown to suppress virus-mediated cell fusion, likely by interfering with the conformational changes in envelope proteins required for the fusion process[8][21].
-
Blocking Host Cell Receptors: The compound can also interact with host cell surface molecules, preventing viral attachment.
References
- 1. news-medical.net [news-medical.net]
- 2. Suramin: Parasite Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 3. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suramin inhibits SARS-CoV-2 nucleocapsid phosphoprotein genome packaging function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Suramin binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suramin Inhibits Chikungunya Virus Entry and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suramin inhibits chikungunya virus replication through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin is a potent inhibitor of Chikungunya and Ebola virus cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suramin inhibits Zika virus replication by interfering with virus attachment and release of infectious particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysulfonate suramin inhibits Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suramin is a potent inhibitor of Chikungunya and Ebola virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suramin in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Anti-viral activity of suramin against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 19. researchgate.net [researchgate.net]
- 20. 100-Year-Old Treatment Inhibits COVID-19 Infection | News [news.rpi.edu]
- 21. Suramin Inhibits Chikungunya Virus Replication by Interacting with Virions and Blocking the Early Steps of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suramin Administration Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suramin (B1662206) is a polysulfonated naphthylurea that has been utilized for decades as an antiparasitic agent. Its application in in vitro research is extensive, owing to its ability to inhibit a wide array of cellular processes. Suramin's mechanisms of action include the inhibition of growth factor binding to their receptors, interference with purinergic signaling, and inhibition of various enzymes, including reverse transcriptase and DNA topoisomerase II.[1][2][3] These properties make it a valuable tool for studying signal transduction, cancer biology, and virology. This document provides detailed protocols for the in vitro administration of suramin, including cytotoxicity and cell proliferation assays, and summarizes effective concentrations for various cell lines and experimental endpoints.
Mechanism of Action
Suramin exerts its effects through multiple mechanisms:
-
Inhibition of Growth Factor Signaling: Suramin is known to inhibit the binding of various growth factors to their receptors, thereby blocking downstream signaling pathways that regulate cell growth and proliferation.[1][4] This includes key growth factors such as:
-
Purinergic Signaling Antagonist: Suramin acts as a broad-spectrum antagonist of P2 purinergic receptors, blocking the signaling of extracellular nucleotides like ATP and ADP, which are involved in inflammation, immune responses, and cell proliferation.[3]
-
Enzyme Inhibition: Suramin is a potent inhibitor of several enzymes, including:
-
Antiviral Activity: Suramin has demonstrated antiviral properties by interfering with the early steps of viral replication, such as binding and entry.[6][7]
-
Inhibition of Apoptosis: In some contexts, suramin has been shown to inhibit apoptosis induced by death receptors by reducing the activation of initiator caspases.[8]
Quantitative Data Summary
The effective concentration of suramin can vary significantly depending on the cell type, experimental duration, and the specific biological process being investigated. The following tables summarize reported concentrations and their observed effects.
Table 1: Effective Concentrations of Suramin for Inhibition of Cell Proliferation and Growth Factor Binding
| Cell Line(s) | Effect | Suramin Concentration | Duration of Exposure | Reference |
| Transitional Carcinoma (MBT2, T24, RT4, TCCSUP) | 50% inhibition of cell proliferation | 100 - 400 µg/mL | 3 - 9 days | [9] |
| Urothelial Carcinoma (T24, HT1376) | Half-maximal inhibition of EGF binding | 100 - 300 µM | Not specified | [5] |
| Urothelial Carcinoma (T24, HT1376) | Half-maximal inhibition of IGF-1 binding | ~60 µM | Not specified | [5] |
| Human Lung Cancer Cell Lines | IC50 for growth inhibition | 130 - 3715 µM | Not specified | [10] |
| Dorsal Root Ganglion Neurons (DRGN) | IC50 for cell viability | 283 µM | 22 - 24 hours | [11] |
Table 2: Antiviral and Other In Vitro Activities of Suramin
| Cell Line/System | Effect | Suramin Concentration | Duration of Exposure | Reference |
| Vero E6 Cells | EC50 for SARS-CoV-2 inhibition | ~20 µM | 72 hours | [6][7][12] |
| Calu-3 Cells | EC90 for SARS-CoV-2 inhibition | 9 µM | Not specified | [6] |
| Human Cord Blood Lymphocytes | Reduction of HTLV-I infection | 10 - 100 µg/mL | Long-term culture | [13] |
| NRK Cells | Suppression of hemichannel permeability | 10 - 50 µM | 20 minutes (pretreatment) | [14] |
| Fascial Preadipocytes | No cytotoxicity | 35 - 70 µM | 5 days | [15] |
| HepG2 Cells | LD50 | 45.04 µM | Not specified | [16] |
Experimental Protocols
Preparation of Suramin Stock Solution
Materials:
-
Suramin sodium salt (powder)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of suramin powder to prepare a stock solution of desired concentration (e.g., 10 mM or 100 mM).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the suramin powder in the appropriate volume of sterile water or PBS.
-
Vortex briefly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Proliferation/Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol provides a general guideline for assessing the effect of suramin on cell viability and proliferation using a colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Suramin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Suramin Treatment: Prepare serial dilutions of suramin in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of suramin. Include wells with medium only (blank) and cells with medium but no suramin (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of suramin that causes 50% inhibition of cell viability).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Suramin's inhibition of growth factor signaling pathways.
References
- 1. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 4. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 5. Suramin inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Suramin inhibits death receptor-induced apoptosis in vitro and fulminant apoptotic liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of suramin on human lung cancer cell lines. [vivo.weill.cornell.edu]
- 11. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low concentrations of suramin can reduce in vitro infection of human cord blood lymphocytes with HTLV-I during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of cell membrane permeability by suramin: involvement of its inhibitory actions on connexin 43 hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suramin, an antiparasitic drug, stimulates adipocyte differentiation and promotes adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of suramin against HepG2 cells through activation of intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Infusion of Suramin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for the treatment of African sleeping sickness for nearly a century.[1] Its mechanism of action involves the inhibition of a wide range of enzymes and receptors, most notably purinergic receptors (P2X and P2Y), which are involved in cellular communication and inflammatory processes.[2][3] This broad activity has led to the investigation of suramin in various animal models for a range of conditions, including autism spectrum disorder (ASD), cancer, and parasitic diseases.[2][4][5] These application notes provide a summary of quantitative data and detailed experimental protocols for the intravenous (IV) infusion of suramin in animal models, compiled from peer-reviewed literature.
Data Presentation
The following tables summarize the quantitative data for intravenous suramin administration across different animal models and research applications.
Table 1: Suramin Dosage and Administration in Rodent Models
| Animal Model | Application | Dosage | Administration Route | Dosing Schedule | Reference |
| Mouse | Autism Spectrum Disorder | 20 mg/kg | Intravenous | Single dose | [6] |
| Mouse | African Trypanosomiasis | 20 mg/kg | Intravenous | Single dose on day 1 of DFMO treatment | [7] |
| Mouse | African Trypanosomiasis | 40 mg/kg | Intravenous | Daily for up to 8 days | [8] |
| Rat | Neuropathy Model | 50 mg/kg | Not specified | Weekly for 2 months | [9] |
| Rat | Neuropathy Model | 500 mg/kg | Not specified | Single dose | [9] |
| Rat | Diabetes Model | 10 mg/kg | Intraperitoneal | Once-weekly for 11 weeks | [10] |
| Rat | Mucopolysaccharidosis Model | 500 mg/kg | Intravenous | Single dose | [11] |
Table 2: Pharmacokinetic Parameters of Suramin in Animal Models
| Animal Model | Dosage | Route | Key Pharmacokinetic Parameters | Reference |
| Rat | 50 µCi/kg ([3H]suramin) | Intravenous | Distribution half-life: ~2 hours; Terminal half-life: 276 hours | [12][13] |
| Dog | 6.75 mg/kg | Intravenous | Half-lives: 2 hours and 6 days (2-compartment model); Distribution volume: 0.34 +/- 0.12 L/kg; Clearance: 1.86 +/- 0.76 mL/kg/h | [4] |
Experimental Protocols
Protocol 1: Single Intravenous Infusion of Suramin in a Mouse Model of Autism Spectrum Disorder
This protocol is based on studies investigating the effects of a single dose of suramin on ASD-like symptoms in mice.[2][6]
1. Materials:
-
Suramin sodium salt (e.g., from Bayer Pharma AG)
-
Sterile water for injection
-
Sterile 0.9% saline solution
-
Mouse restraint device
-
27-30 gauge needles and syringes
-
Warming lamp or pad
2. Suramin Solution Preparation:
-
Reconstitute lyophilized suramin in sterile water to create a stock solution of 100 mg/mL (10%).[6]
-
For a 20 mg/kg dose, dilute the stock solution with sterile saline to a final concentration appropriate for the mouse's weight, ensuring the total injection volume is manageable (e.g., 100-200 µL for a 25g mouse).
-
All solutions should be prepared under sterile conditions.
3. Animal Preparation:
-
Acclimatize mice to the laboratory environment.
-
Weigh each mouse accurately on the day of the experiment to calculate the precise dose.
-
Warm the mouse using a warming lamp or pad to dilate the tail veins, facilitating easier injection.
4. Intravenous Infusion Procedure:
-
Place the mouse in a suitable restraint device to immobilize the tail.
-
Disinfect the tail with an appropriate antiseptic.
-
Carefully insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly infuse the calculated volume of the suramin solution.
-
Observe for any signs of leakage (swelling at the injection site). If this occurs, withdraw the needle and re-insert at a more proximal site.
-
After successful infusion, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
Protocol 2: Intravenous Suramin Administration in a Dog Cancer Model as a Chemosensitizer
This protocol is adapted from a study evaluating low-dose suramin as a chemosensitizer for doxorubicin (B1662922) in dogs with naturally occurring cancers.[4]
1. Materials:
-
Suramin sodium salt
-
Sterile water for injection
-
Intravenous catheter
-
Infusion pump
-
Standard chemotherapy administration supplies
2. Suramin Solution Preparation:
-
Prepare a sterile solution of suramin in sterile water for injection. The final concentration should be suitable for intravenous infusion.
3. Animal Preparation:
-
Dogs should be clinically evaluated and have measurable tumors.
-
Obtain baseline blood samples for pharmacokinetic analysis.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein).
4. Intravenous Infusion Procedure:
-
Administer a suramin dosage of 6.75 mg/kg intravenously.[4]
-
The infusion should be given over a defined period. In the cited study, suramin was administered 3 hours before doxorubicin.[4]
-
Monitor the dog for any signs of adverse reactions during and after the infusion.
-
Collect serial blood samples at predetermined time points to determine the plasma concentration and pharmacokinetics of suramin.
Visualizations
Caption: Suramin's mechanism of action via purinergic receptor antagonism.
Caption: General experimental workflow for intravenous suramin infusion studies.
References
- 1. Single dose of drug reverses autism-like symptoms in mice | University of California [universityofcalifornia.edu]
- 2. Drug for sleeping sickness eases autism symptoms in mice | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 3. Drug linked to mitochondria treats mouse model of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 4. Phase I evaluation of low-dose suramin as chemosensitizer of doxorubicin in dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin inhibits the growth of malignant mesothelioma in vitro, and in vivo, in murine flank and intraperitoneal models [pubmed.ncbi.nlm.nih.gov]
- 6. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New drug combination for experimental late-stage African trypanosomiasis: DL-alpha-difluoromethylornithine (DFMO) with suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Suramin-induced neuropathy in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Effects of Suramin on Renal Function in Streptozotocin-Induced Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental animal model for mucopolysaccharidosis: suramin-induced glycosaminoglycan and sphingolipid accumulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suramin as a chemosensitizer: oral pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suramin as a Chemosensitizer: Oral Pharmacokinetics in Rats - ProQuest [proquest.com]
Determining Optimal Suramin Concentration for Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been used clinically for the treatment of trypanosomiasis and onchocerciasis.[1] Beyond its antiparasitic properties, suramin has garnered significant interest in the research and drug development community for its broad-spectrum inhibitory activity against a wide array of enzymes. Its mechanism of action often involves competitive and reversible inhibition, making it a valuable tool for studying enzyme function and a potential scaffold for novel therapeutic agents.[2] Suramin's targets are diverse and include protein tyrosine phosphatases (PTPs), reverse transcriptases, DNA topoisomerases, and various growth factor receptors.[3]
The determination of the optimal concentration of suramin is critical for achieving specific and reliable results in enzyme inhibition assays. An insufficient concentration may not elicit a significant inhibitory effect, while an excessive concentration can lead to off-target effects and cytotoxicity, confounding data interpretation.[1] These application notes provide detailed protocols for key enzyme inhibition assays and cytotoxicity evaluation to guide researchers in determining the optimal suramin concentration for their specific experimental needs.
Data Presentation
The inhibitory potency of suramin varies significantly depending on the target enzyme and the specific assay conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of suramin for a selection of enzymes.
| Enzyme Target | Assay Type | Substrate | Suramin IC50 | Suramin Ki | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Colorimetric | p-Nitrophenyl Phosphate (B84403) (pNPP) | ~2-5 µM | Low µM range | [4][5] |
| Cdc25A (a PTP) | Phosphatase Assay | O-methylfluorescein phosphate (OMFP) | 1.5 µM | - | [4] |
| DNA Topoisomerase II | kDNA Decatenation | Kinetoplast DNA (kDNA) | ~5-40 µM | - | [3] |
| HIV-1 Reverse Transcriptase | Colorimetric ELISA | Poly(A)•oligo(dT) | Low µM range | - | [6] |
| SARS-CoV-2 3CL pro | Protease Assay | Fluorogenic peptide | 6.5 µM | - | [7] |
| Neutrophil Elastase | Enzymatic Assay | Synthetic peptide | - | 0.2 µM | [1] |
| Cathepsin G | Enzymatic Assay | Synthetic peptide | - | 0.08 µM | [1] |
| Proteinase 3 | Enzymatic Assay | Synthetic peptide | - | 0.5 µM | [1] |
Mandatory Visualizations
Experimental Protocols
Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC50 value of suramin for PTP1B using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
Suramin
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of suramin in water or a suitable solvent (e.g., DMSO). Create a serial dilution of suramin in Assay Buffer to achieve a range of concentrations to be tested.
-
Dilute recombinant human PTP1B to a working concentration (e.g., 0.5 µg/mL) in ice-cold Assay Buffer.
-
Prepare a stock solution of pNPP (e.g., 100 mM) in Assay Buffer. Just before use, dilute to the final working concentration (e.g., 2 mM).
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 10 µL of the serially diluted suramin solutions. Include control wells with Assay Buffer/solvent only (no inhibitor).
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each suramin concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the suramin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric ELISA)
This protocol outlines a non-radioactive, colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT by suramin.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Suramin
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with digoxigenin- and biotin-labeled dUTP, poly(A)•oligo(dT) template-primer, streptavidin-coated microplate, anti-digoxigenin-HRP antibody, wash buffer, and HRP substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of suramin in a low ionic strength buffer.
-
Dilute the HIV-1 RT stock solution to the recommended working concentration in the provided lysis or dilution buffer.
-
Prepare the reaction mix containing reaction buffer, dNTPs, and template-primer as per the kit instructions.
-
-
Assay Protocol:
-
In designated wells of the streptavidin-coated microplate, add the reaction mix.
-
Add the various concentrations of your suramin dilutions to the test wells.
-
Add the diluted HIV-1 RT to the positive control and test wells. Add lysis buffer without enzyme to the negative control wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
Add the anti-digoxigenin-HRP antibody to each well and incubate as directed.
-
Repeat the washing steps.
-
Add the HRP substrate and incubate at room temperature until color develops.
-
Stop the reaction using the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percent inhibition for each suramin concentration and determine the IC50 value.[6]
-
DNA Topoisomerase II Decatenation Assay
This assay measures the ability of suramin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human DNA Topoisomerase II
-
Suramin
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)
-
5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) and electrophoresis equipment
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixture by adding 2 µL of 10x topoisomerase II reaction buffer and 200 ng of kDNA.
-
Add varying concentrations of suramin to the respective tubes. Include a no-inhibitor control.
-
Adjust the volume with sterile water to a final volume of 18 µL.
-
-
Enzyme Reaction:
-
Analysis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated DNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well.
-
The optimal suramin concentration is the range where a dose-dependent decrease in decatenated DNA is observed.
-
Fluorescence Titration for Binding Affinity
This protocol can be used to determine the binding affinity (Kd) of suramin to an enzyme, such as a PTP, by measuring the change in suramin's intrinsic fluorescence upon binding.[4][10]
Materials:
-
Purified enzyme of interest (e.g., PTP1B)
-
Suramin
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Fluorometer
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 315 nm and the emission wavelength to scan from 350 to 500 nm to determine the emission maximum of bound suramin (typically around 405 nm).
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of the enzyme in the binding buffer.
-
Sequentially add small aliquots of a concentrated suramin stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity against the suramin concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of suramin on a given cell line, which is crucial for distinguishing direct enzyme inhibition from cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Suramin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of suramin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the suramin dilutions. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each suramin concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the suramin concentration to determine the CC50 (50% cytotoxic concentration).
-
Conclusion
The protocols provided in these application notes offer a comprehensive framework for determining the optimal concentration of suramin for various enzyme inhibition assays. By carefully performing these experiments and analyzing the resulting data, researchers can confidently select a suramin concentration that is both effective in inhibiting the target enzyme and minimally cytotoxic, thereby ensuring the integrity and reliability of their experimental findings. The provided diagrams and summary table serve as quick references to aid in experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human immunodeficiency virus type I reverse transcriptase by suramin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suramin inhibits DNA damage in human prostate cancer cells treated with topoisomerase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases [pubmed.ncbi.nlm.nih.gov]
- 5. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Utilizing Suramin to Interrogate ATP-Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) and other nucleotides are crucial signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors.[1] This family of receptors is broadly classified into two main subtypes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors.[2] Dysregulation of ATP-mediated signaling has been implicated in various conditions, including inflammation, neuropathic pain, cancer, and neurodegenerative disorders.
Suramin (B1662206), a polysulfonated naphthylurea, is a well-established, albeit non-selective, antagonist of P2 receptors.[3][4][5] Its ability to block both P2X and P2Y receptor subtypes has made it a valuable tool for researchers investigating the roles of purinergic signaling in diverse biological systems.[6] These application notes provide an overview of Suramin's mechanism of action and detailed protocols for its use in blocking ATP-mediated signaling pathways.
Mechanism of Action
Suramin primarily functions as a competitive antagonist at P2Y receptors and a non-competitive antagonist at many P2X receptors.[7][8] Upon binding to these receptors, Suramin prevents the interaction of ATP and other nucleotides, thereby inhibiting downstream signaling cascades.[3] It is important to note that Suramin can also interact with other cellular targets, including various enzymes and growth factor receptors, which should be considered when interpreting experimental results.[5]
Quantitative Data: Suramin's Antagonist Profile
The following tables summarize the quantitative data on Suramin's inhibitory activity against various P2 receptors, providing a reference for selecting appropriate concentrations for in vitro and in vivo studies.
Table 1: Antagonist Potency (pA2 and IC50 Values) of Suramin at P2Y Receptors
| Receptor Subtype | Agonist | Cell Line/Tissue | pA2 Value (Mean ± SEM) | IC50 Value (µM) | Reference(s) |
| P2Y (turkey) | 2MeSATP | 1321N1 cells | 5.77 ± 0.11 | - | [7] |
| P2U (human) | UTP | 1321N1 cells | 4.32 ± 0.13 (apparent) | - | [7] |
| P2Y (general) | ATP/UTP | C2C12 myotubes | 4.50 ± 0.48 (ATP), 4.41 ± 0.63 (UTP) (apparent) | - | [9] |
Table 2: Antagonist Potency (pA2 and IC50 Values) of Suramin at P2X Receptors
| Receptor Subtype | Agonist | Cell Line/Tissue | pA2 Value (Mean ± SEM) | IC50 Value (µM) | Reference(s) |
| P2X | ATP | PC12 cells | 4.52 | - | [10][11] |
Table 3: Effective Concentrations of Suramin in Various Experimental Models
| Experimental Model | Effect | Concentration (µM) | Reference(s) |
| Rat gastric fundus | Reduced ATP-induced relaxation | 200 | [6] |
| Mouse vas deferens | Antagonized α,β-methylene ATP response | 100 | [4] |
| PC12 cells | Inhibited ATP-stimulated catecholamine secretion | 10 - 300 | [10][11] |
| Neural Progenitor Cells | Increased neurosphere diameter | 200 | |
| Vero E6 cells | Inhibition of SARS-CoV-2 induced cell death | 20 (EC50) | [3] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate the effects of Suramin on ATP-mediated signaling.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Suramin on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Suramin sodium salt (dissolved in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Suramin Treatment:
-
Prepare a series of Suramin dilutions in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the Suramin-containing medium or control medium (medium without Suramin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
After the 4-hour incubation, add 100 µL of MTT solvent to each well.[12]
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is set to 100%.
-
Experimental workflow for the MTT cell viability assay.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to ATP, with and without Suramin, using the ratiometric fluorescent indicator Fura-2 AM.[13]
Materials:
-
Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
ATP solution
-
Suramin solution
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.
-
Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersal.
-
If using, add probenecid (1-2.5 mM) to inhibit the transport of the dye out of the cells.
-
-
Cell Loading:
-
Washing and De-esterification:
-
After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[13]
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes before adding any stimulants.
-
-
Suramin Pre-incubation and ATP Stimulation:
-
To test the inhibitory effect of Suramin, pre-incubate the cells with the desired concentration of Suramin for a specified time (e.g., 15-30 minutes) before ATP stimulation.
-
Add ATP to the cells to induce a calcium response and record the change in the F340/F380 ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Changes in this ratio over time reflect changes in [Ca2+]i. The data can be presented as the change in ratio or calibrated to absolute calcium concentrations using the Grynkiewicz equation.[14]
-
Protocol 3: Catecholamine Release Assay from PC12 Cells
This protocol is for measuring the release of catecholamines (e.g., dopamine) from PC12 cells in response to ATP and the inhibitory effect of Suramin.[10][11]
Materials:
-
PC12 cells
-
Complete culture medium for PC12 cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
ATP solution
-
Suramin solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or other suitable method for catecholamine quantification.
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells according to standard protocols.
-
Plate the cells in 24-well plates and allow them to adhere and differentiate for a few days.
-
-
Pre-incubation and Washing:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing the desired concentration of Suramin or vehicle control for 15-30 minutes at 37°C.
-
-
Stimulation of Catecholamine Release:
-
Remove the pre-incubation buffer and add KRH buffer containing ATP (with or without Suramin) to stimulate catecholamine release.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant (which contains the released catecholamines) from each well.
-
To prevent degradation, the samples can be immediately mixed with an antioxidant solution (e.g., perchloric acid).
-
-
Quantification of Catecholamines:
-
Analyze the catecholamine content in the collected supernatants using HPLC with electrochemical detection or another sensitive method.
-
-
Data Analysis:
-
Quantify the amount of released catecholamine and express it as a percentage of the total cellular catecholamine content (which can be determined by lysing the cells at the end of the experiment).
-
Compare the ATP-stimulated release in the presence and absence of Suramin to determine the inhibitory effect.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATP-mediated signaling pathway and a general experimental workflow for characterizing Suramin's antagonistic properties.
ATP signaling via P2X and P2Y receptors and inhibition by Suramin.
Workflow for determining Suramin's mechanism of antagonism using Schild analysis.
Conclusion
Suramin remains a valuable pharmacological tool for the initial characterization of ATP-mediated signaling in a variety of biological systems. Its broad-spectrum antagonism of P2 receptors allows for a general assessment of purinergic involvement in a process of interest. However, due to its non-selective nature and potential off-target effects, results obtained using Suramin should be interpreted with caution and ideally confirmed with more selective antagonists as they become available. The protocols and data provided in these application notes offer a starting point for researchers to effectively utilize Suramin in their investigations of purinergic signaling.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of catecholamines and polyamines in PC-12 cell extracts by micellar electrokinetic capillary chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and competitive antagonism by suramin of ATP-stimulated catecholamine-secretion from PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective and competitive antagonism by suramin of ATP-stimulated catecholamine-secretion from PC12 phaeochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Suramin: A Versatile Tool for Interrogating G Protein-Coupled Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been used for decades as an antiparasitic agent.[1] Beyond its therapeutic applications, suramin has emerged as a valuable pharmacological tool for studying the function of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors involved in a myriad of physiological processes. Its ability to interfere with the GPCR signaling cascade at the level of the G protein makes it a powerful inhibitor for dissecting receptor-G protein coupling and downstream signaling events.[2][3] These application notes provide a comprehensive overview of the use of suramin as a tool in GPCR research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
Suramin's primary mechanism of action in the context of GPCR signaling is the uncoupling of the receptor from its cognate heterotrimeric G protein.[2][4] It achieves this by preventing the association of the Gα and Gβγ subunits, a critical step in the G protein activation cycle.[2][4] Evidence suggests that suramin does not directly block the receptor's ligand-binding site but rather interacts with the G protein itself.[3][4] Specifically, suramin has been shown to inhibit the release of GDP from the Gα subunit, which is the rate-limiting step for GTP binding and subsequent G protein activation.[5] By locking the G protein in its inactive, GDP-bound state, suramin effectively prevents the receptor from initiating downstream signaling cascades. Furthermore, suramin can directly inhibit the activity of downstream effector enzymes such as adenylyl cyclase and phospholipase C, adding another layer of complexity to its pharmacological profile.
Data Presentation
The following tables summarize the quantitative effects of suramin on various GPCRs and related signaling components. These values have been compiled from multiple studies and can serve as a reference for designing and interpreting experiments.
Table 1: Inhibitory Potency (IC50/EC50) of Suramin in Functional Assays
| Receptor/Protein | Assay Type | Cell/Tissue Type | Parameter | Value (µM) | Reference(s) |
| Gαs | [35S]GTPγS Binding | Recombinant | EC50 | ~0.24 | [5] |
| Gαi/o | GTPase Activity | NG 108-15 cell membranes | IC50 | ~30 µg/ml | [5][6] |
| P2Y2 Receptor | Calcium Mobilization | 1321N1 astrocytoma cells | IC50 | 3.01 | [7] |
| Thrombin Receptor | Calcium Mobilization | Human platelets | IC50 | ~20 µg/ml | [8] |
| α1β2γ2 GABAA Receptor | Electrophysiology | Xenopus oocytes | IC50 | 0.43 | [9] |
| Inositol (B14025) 1,4,5-trisphosphate (IP3) induced Ca2+ release | Permeabilized Swiss 3T3 fibroblasts | Saponin-permeabilized cells | IC50 | ~40 | [10] |
| GTP-induced Ca2+ release | Permeabilized Swiss 3T3 fibroblasts | Saponin-permeabilized cells | IC50 | ~40 | [10] |
Table 2: Binding Affinity (Ki) of Suramin and its Analogs
| Receptor | Radioligand | Cell/Tissue Type | Parameter | Value (µM) | Reference(s) |
| A1 Adenosine (B11128) Receptor | [125I]HPIA | Human brain membranes | IC50 | in the micromolar range | [1] |
| D2 Dopamine (B1211576) Receptor | Not Specified | Rat striatum | Not Specified | Not Specified | [11] |
| P2X1 Receptor | Not Specified | Recombinant | Ki | 0.036 (for NF110, a suramin derivative) | [12] |
| P2X3 Receptor | Not Specified | Recombinant | Ki | 0.082 (for NF110, a suramin derivative) | [12] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to study GPCR function with suramin.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Suramin is used to inhibit this agonist-induced binding.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Agonist of interest
-
Suramin
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target GPCR using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of various concentrations of suramin or vehicle control.
-
50 µL of the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). For basal binding, add Assay Buffer.
-
50 µL of cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to each well to a final concentration of 0.05-0.1 nM to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding against the logarithm of the suramin concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay (Competition)
This assay measures the ability of suramin to compete with a radiolabeled ligand for binding to the GPCR. Since suramin acts on the G protein, its effect on agonist binding is often more pronounced than on antagonist binding.[3]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
Radiolabeled ligand (agonist or antagonist) specific for the GPCR
-
Unlabeled suramin
-
Unlabeled ligand for non-specific binding determination
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare and quantify protein concentration of cell membranes as described in the GTPγS binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[13]
-
50 µL of Binding Buffer.
-
50 µL of serial dilutions of unlabeled suramin.
-
50 µL of the radiolabeled ligand at a concentration close to its Kd value.
-
100 µL of diluted cell membranes (typically 5-50 µg protein).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand instead of suramin.[14]
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters multiple times with ice-cold wash buffer.[13]
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the suramin concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
cAMP Assay
This assay is used for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the activity of adenylyl cyclase and thus the intracellular levels of cyclic AMP (cAMP).
Materials:
-
Whole cells expressing the GPCR of interest
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Agonist for the GPCR
-
Suramin
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96- or 384-well cell culture plates
Procedure:
-
Cell Culture: Seed cells in a 96- or 384-well plate and grow to confluency.
-
Pre-treatment: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of suramin or vehicle for 15-30 minutes at 37°C.
-
Stimulation:
-
For Gs-coupled receptors: Add the agonist at a specific concentration (e.g., EC₅₀) and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
For Gi-coupled receptors: Co-stimulate the cells with the agonist and a fixed concentration of forskolin (e.g., 1-10 µM).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the suramin concentration to determine the IC₅₀ value.
Phospholipase C (PLC) Assay
This assay is suitable for GPCRs that couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates (IPs) is measured as an indicator of PLC activity.
Materials:
-
Whole cells expressing the Gq/11-coupled GPCR
-
Inositol-free medium
-
myo-[³H]inositol
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
LiCl (to inhibit inositol monophosphatase)
-
Agonist for the GPCR
-
Suramin
-
Perchloric acid or trichloroacetic acid for cell lysis
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and label them overnight with myo-[³H]inositol (1-2 µCi/mL) in inositol-free medium.
-
Pre-treatment: Wash the cells with Stimulation Buffer and pre-incubate with Stimulation Buffer containing LiCl (e.g., 10 mM) and various concentrations of suramin for 15-30 minutes at 37°C.
-
Stimulation: Add the agonist at a specific concentration and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination and Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold acid (e.g., 0.5 M perchloric acid).
-
Separation of Inositol Phosphates: Neutralize the cell lysates and separate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography with Dowex resin.
-
Quantification: Elute the [³H]inositol phosphates from the resin and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the response to the agonist alone. Plot the percentage of inhibition against the logarithm of the suramin concentration to determine the IC₅₀ value. Alternatively, non-radioactive IP-One HTRF assays can be used.[2]
Visualizations
The following diagrams illustrate the mechanism of action of suramin and the workflows of key experimental assays.
Caption: General mechanism of suramin's action on GPCR signaling.
Caption: GPCR signaling pathways with points of suramin inhibition.
Caption: Experimental workflow for a GTPγS binding assay.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Gsα-selective G protein antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of suramin-derived dual antagonists of the proinflammatory G protein-coupled receptors P2Y2 and GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of suramin on human platelet aggregation and Ca2+ mobilization induced by thrombin and other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin is a novel competitive antagonist selective to α1β2γ2 GABAA over ρ1 GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suramin blocks intracellular Ca2+ release and growth factor-induced increases in cytoplasmic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential uncoupling of A1 adenosine and D2 dopamine receptors by suramin and didemethylated suramin (NF037) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
Application of Suramin in Cancer Cell Proliferation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been historically used for the treatment of trypanosomiasis. Its multifaceted pharmacological activities have garnered significant interest in oncology research. Suramin is known to interfere with several key pathways involved in cancer cell proliferation, acting as an antagonist to various growth factors, inhibiting purinergic signaling, and modulating other critical cellular processes.[1][2] This document provides detailed application notes and protocols for the use of Suramin in cancer cell proliferation studies, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action in Cancer
Suramin's anti-proliferative effects are attributed to its ability to interact with a wide range of molecular targets:
-
Growth Factor Inhibition: Suramin is a well-documented inhibitor of numerous growth factors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β).[1][3][4][5][6] By binding to these growth factors, Suramin prevents their interaction with their respective cell surface receptors, thereby blocking downstream signaling cascades that promote cell growth and division.[1][2]
-
Purinergic Signaling Antagonism: It acts as an inhibitor of purinergic signaling pathways by blocking P2 receptors, which are involved in cellular proliferation, inflammation, and immune responses.[2]
-
Wnt Signaling Pathway Inhibition: Recent studies have shown that Suramin can inhibit the Wnt signaling pathway, which is often overactivated in cancers like triple-negative breast cancer.[7] It is suggested to act by suppressing heterotrimeric G proteins and Wnt endocytosis.[7]
-
Enzyme Inhibition: Suramin has been shown to inhibit the activity of various enzymes, including reverse transcriptase and topoisomerase II, which are crucial for viral replication and cell division, respectively.[2]
It is important to note that Suramin's effects can be pleiotropic and cell-type specific. While it generally inhibits proliferation at higher concentrations, some studies have reported stimulatory effects at lower concentrations in certain cancer cell lines.[8][9]
Data Presentation: Anti-proliferative Activity of Suramin
The following tables summarize the effective concentrations of Suramin that induce 50% growth inhibition (IC50) in various cancer cell lines, as reported in the literature. These values can serve as a starting point for designing proliferation assays.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Exposure Time | Reference |
| MBT2 | Transitional Cell Carcinoma | 250 - 400 µg/mL | 5 - 9 days | [10] |
| T24 | Transitional Cell Carcinoma | 250 - 400 µg/mL | 5 - 9 days | [10] |
| RT4 | Transitional Cell Carcinoma | 100 µg/mL | 3 days | [10] |
| TCCSUP | Transitional Cell Carcinoma | 250 - 400 µg/mL | 5 - 9 days | [10] |
| Various Lung Cancer Cell Lines | Lung Cancer | 130 - 3715 µM | Not Specified | |
| PC-3 | Prostate Cancer | 0.5 - 1.0 x 10⁻⁴ M | Not Specified | [11] |
| DU 145 | Prostate Cancer | 0.5 - 1.0 x 10⁻⁴ M | Not Specified | [11] |
| HuH-7 | Hepatoma | Prominently inhibited at 25-100 µg/mL | 72 - 96 hours | [4] |
| PA-1 | Embryonal Carcinoma | Moderately inhibited at 25-100 µg/mL | 72 - 96 hours | [4] |
| PLC/PRF/5 | Hepatoma | Moderately inhibited at 25-100 µg/mL | 72 - 96 hours | [4] |
| KMST-6 | Transformed Fibroblast | Moderately inhibited at 25-100 µg/mL | 72 - 96 hours | [4] |
Note: The conversion of µg/mL to µM for Suramin (Molar Mass ≈ 1429.2 g/mol ) should be done for accurate comparisons. For example, 100 µg/mL is approximately 70 µM.
Experimental Protocols
Protocol 1: General Cell Proliferation Assay using MTT
This protocol describes a general method to assess the effect of Suramin on the proliferation of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)
-
Suramin sodium salt (prepare a stock solution in sterile water or PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Suramin Treatment: Prepare serial dilutions of Suramin in complete medium. The concentration range should be selected based on the IC50 values in the literature (e.g., 10 µM to 500 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Suramin. Include a vehicle control (medium without Suramin).
-
Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Suramin.
Protocol 2: DNA Synthesis Assay using Thymidine Uptake
This protocol measures the effect of Suramin on DNA synthesis by quantifying the incorporation of [³H]-thymidine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Suramin sodium salt
-
24-well cell culture plates
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and treat with various concentrations of Suramin as described in Protocol 1.
-
Thymidine Labeling: 18-24 hours before the end of the treatment period, add [³H]-thymidine to each well (e.g., 1 µCi/well).
-
Cell Lysis and Precipitation: At the end of the incubation, wash the cells with cold PBS. Add cold 10% TCA to precipitate the DNA.
-
Washing: Wash the precipitate with 5% TCA to remove unincorporated thymidine.
-
Solubilization: Dissolve the precipitate in 0.1 M NaOH.
-
Scintillation Counting: Transfer the solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in Suramin-treated wells to the control wells to determine the inhibition of DNA synthesis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. [Effects of suramin on cell proliferation of various types of human malignant cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 6. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Wnt signalling and breast tumour growth by the multi-purpose drug suramin through suppression of heterotrimeric G proteins and Wnt endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pleiotropic actions of suramin on the proliferation of human breast-cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin is synergistic with vinblastine in human colonic tumor cell lines: effect of cell density and timing of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Suramin's Effect on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral activity of Suramin (B1662206) against various viruses. Suramin, a drug historically used for treating African sleeping sickness, has demonstrated broad-spectrum antiviral properties by inhibiting the replication of several viruses, including SARS-CoV-2, HIV, Zika virus, and influenza A virus.[1][2][3] The primary mechanism of action appears to be the interference with the early stages of the viral replication cycle, such as attachment and entry into the host cell.[1][4][5][6] Additionally, for some viruses, Suramin has been shown to inhibit key viral enzymes like RNA-dependent RNA polymerase (RdRp).[3][7]
Data Presentation
The following tables summarize the quantitative data on Suramin's antiviral efficacy and cytotoxicity across different studies and viral types.
Table 1: Antiviral Activity and Cytotoxicity of Suramin against SARS-CoV-2
| Cell Line | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Vero E6 | SARS-CoV-2 | CPE Reduction | ~20 | >5000 | >250 | [1][5] |
| Vero E6 | SARS-CoV-2 (WT) | Focus Reduction | 134 ± 32 | >10000 | >74 | [7] |
| Vero E6 | SARS-CoV-2 (Delta) | Focus Reduction | 80 ± 19 | >10000 | >125 | [7] |
| Vero E6 | SARS-CoV-2 (Omicron) | Focus Reduction | 3.0 ± 1.5 | >10000 | >3333 | [7] |
| Calu-3 | SARS-CoV-2 | --- | --- | >55 (CC₅₀/EC₉₀) | --- | [1] |
Table 2: Antiviral Activity and Cytotoxicity of Suramin against Other Viruses
| Cell Line | Virus | Assay Type | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |
| A549 | Influenza A Virus (A/PR/8) | MTT Assay | --- | 269.2 | [2] |
Note: EC₅₀ (50% Effective Concentration) is the concentration of the drug that inhibits the viral effect by 50%. CC₅₀ (50% Cytotoxic Concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
Here are detailed methodologies for key experiments to assess Suramin's effect on viral replication.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of Suramin on the host cells.
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a density that will result in a confluent monolayer the next day.[8]
-
Compound Preparation: Prepare serial dilutions of Suramin in cell culture medium. The concentration range should be broad enough to determine the CC₅₀ value (e.g., 0.1 µM to 10 mM).
-
Treatment: When cells are confluent, remove the growth medium and add 100 µL of the prepared Suramin dilutions to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the duration of the antiviral assay (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by regression analysis.
Protocol 2: Viral Replication Assessment
This assay measures the ability of Suramin to protect cells from virus-induced cell death.[8]
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of Suramin for a specified time (e.g., 1-2 hours) before infection.[1]
-
Viral Infection: Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.015 for SARS-CoV-2 in Vero E6 cells.[1][4] Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for 3 days or until significant CPE is observed in the virus control wells.[1][4]
-
Quantification of Cell Viability: Measure cell viability using a method like the MTS assay.[1][4]
-
Data Analysis: Calculate the percentage of protection for each Suramin concentration and determine the EC₅₀ value.
This assay quantifies the number of infectious virus particles.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Co-incubation: In separate tubes, pre-incubate serial dilutions of the virus with different concentrations of Suramin for 1 hour at 37°C.
-
Infection: Add the virus-Suramin mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1.2% methylcellulose) with or without Suramin.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).
-
Staining: Fix the cells with 4% formaldehyde (B43269) and stain with a solution like 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques for each concentration and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value.
This method measures the amount of viral RNA to determine the effect of Suramin on viral replication.[4]
-
Experimental Setup: Treat infected cells with various concentrations of Suramin as described in the CPE assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 21 or 48 hours), harvest the cell supernatant to measure extracellular viral RNA and the cell lysate for intracellular viral RNA.[4] Extract total RNA using a commercial kit.
-
RT-qPCR: Perform a one-step or two-step RT-qPCR using primers and probes specific to a viral gene (e.g., SARS-CoV-2 RdRp).[4] Use a housekeeping gene (e.g., PGK1) for normalization of intracellular RNA.[4]
-
Data Analysis: Quantify the viral RNA copy number using a standard curve. Calculate the reduction in viral RNA levels in Suramin-treated samples compared to untreated controls.
Protocol 3: Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle Suramin exerts its inhibitory effect.[1][4]
-
Cell Seeding: Seed host cells in a multi-well plate.
-
Treatment at Different Time Points: Add Suramin at different time points relative to viral infection:
-
Pre-infection: Add Suramin before introducing the virus.
-
During infection: Add Suramin at the same time as the virus.
-
Post-infection: Add Suramin at various time points after viral infection.
-
-
Viral Load Quantification: At a fixed time point after infection (e.g., 10 hours), harvest the supernatant and quantify the extracellular viral RNA using RT-qPCR.[4]
-
Data Analysis: Compare the viral load reduction in each treatment condition to determine the stage at which Suramin is most effective. An effect during the pre-infection and co-infection stages suggests inhibition of attachment or entry.[1][4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing Suramin's antiviral effect.
Proposed Mechanism of Action Diagram
Caption: Suramin's proposed antiviral mechanisms of action.
References
- 1. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-viral activity of suramin against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Suramin binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Methodology for Studying Suramin's Impact on Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to investigate the therapeutic potential of Suramin in mitigating neuroinflammation. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry engaged in neuropharmacology and drug discovery.
Introduction to Suramin and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Suramin, a polysulfonated naphthylurea, has been historically used to treat African trypanosomiasis. Emerging evidence suggests its potent anti-neuroinflammatory properties, primarily through the antagonism of purinergic receptors (P2X and P2Y) and modulation of key signaling pathways.[1][2][3][4][5] This document details the experimental frameworks to evaluate the efficacy of Suramin in preclinical models of neuroinflammation.
Key Signaling Pathways Modulated by Suramin in Neuroinflammation
Suramin's anti-neuroinflammatory effects are attributed to its interaction with multiple signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
Purinergic Signaling Pathway
Extracellular ATP, released from damaged cells, acts as a danger signal that activates purinergic P2 receptors on microglia, leading to the production of pro-inflammatory cytokines.[5] Suramin acts as a non-selective antagonist of P2X and P2Y receptors, thereby inhibiting this pro-inflammatory signaling.[1][2]
Caption: Suramin's inhibition of the purinergic signaling pathway.
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a central regulator of cellular processes, including inflammation. Suramin has been shown to impact the phosphorylation state of components within this pathway, suggesting a modulatory role that can influence neuroinflammatory responses.[6]
Caption: Suramin's modulation of the Akt/mTOR signaling pathway.
cGAS-STING/NF-κB Signaling Pathway
Chronic stress can induce neuroinflammation through the cGAS-STING pathway, which in turn activates the NF-κB signaling cascade, a master regulator of inflammatory gene expression. Suramin has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[7][8]
Caption: Suramin's inhibition of the cGAS-STING/NF-κB pathway.
Experimental Models for Studying Suramin's Efficacy
A combination of in vitro and in vivo models is recommended for a comprehensive evaluation of Suramin's anti-neuroinflammatory effects.
In Vitro Models
In vitro models are essential for mechanistic studies and high-throughput screening.[9]
-
BV2 Murine Microglial Cells: A commonly used cell line to study microglial activation and neuroinflammation.[10]
-
Primary Microglia: Isolated from rodent brains, these cells more closely mimic the in vivo state.
-
Primary Astrocytes: To study the role of astrocytes in neuroinflammation.
-
Co-cultures: Neuron-glia or multi-cell cultures (neurons, microglia, astrocytes, and oligodendrocytes) provide a more complex and physiologically relevant system.[11]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of inflammation via Toll-like receptor 4 (TLR4).[12][13]
-
Interferon-gamma (IFN-γ): A cytokine that can induce a pro-inflammatory phenotype in microglia.[10]
In Vivo Models
In vivo models are crucial for assessing the therapeutic efficacy of Suramin in a complex biological system.[9]
A single intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS in rodents induces a robust but transient neuroinflammatory response.[12][14][15] This model is useful for studying acute neuroinflammation.
Subcutaneous injection of formalin into the paw of a rodent induces a biphasic pain response and long-term hyperalgesia associated with spinal microglia activation.[1] This model is relevant for studying neuroinflammation-associated pain.
Repeated administration of reserpine (B192253) in rodents induces symptoms that mimic fibromyalgia, including heightened pain sensitivity and depressive-like behavior, which are linked to thalamic neuroinflammation.[2][16][17]
Exposing rodents to a series of unpredictable stressors over several weeks induces a state of chronic stress, leading to neurobehavioral deficits and neuroinflammation.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of Suramin on neuroinflammation.
Protocol 1: In Vitro Assessment of Suramin on LPS-Induced Microglial Activation
Caption: Workflow for in vitro assessment of Suramin.
Objective: To determine the dose-dependent effect of Suramin on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Suramin sodium salt
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA, Western Blot, and qPCR
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Suramin Pre-treatment: Replace the medium with fresh serum-free DMEM. Add Suramin at various concentrations (e.g., 1, 10, 50, 100 µM) and incubate for 1 hour. Include a vehicle control group.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells. Incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for Western blot or qPCR analysis.
-
-
Analysis:
-
ELISA: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the expression of iNOS, COX-2, and the phosphorylation of NF-κB p65 in the cell lysates.
-
qPCR: Quantify the mRNA expression of pro-inflammatory genes.
-
Protocol 2: In Vivo Assessment of Suramin in an LPS-Induced Neuroinflammation Mouse Model
Caption: Workflow for in vivo assessment of Suramin.
Objective: To evaluate the neuroprotective and anti-inflammatory effects of Suramin in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Suramin sodium salt
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Reagents for immunohistochemistry, ELISA, and Western blot
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) Suramin (e.g., 10 mg/kg) + LPS, (4) Suramin (e.g., 20 mg/kg) + LPS.
-
Suramin Administration: Administer Suramin or vehicle (saline) via intraperitoneal (i.p.) injection.
-
LPS Injection: One hour after Suramin administration, inject LPS (1 mg/kg, i.p.) or saline.
-
Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests such as the open field test to assess locomotor activity and anxiety-like behavior, and the T-maze to evaluate cognitive function.[14]
-
Tissue Collection: Following behavioral tests, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde. Collect the brains.
-
Analysis:
-
Immunohistochemistry (IHC): Use one hemisphere of the brain for IHC staining to assess microglial activation (Iba1 or OX-42 staining) and astrogliosis (GFAP staining).
-
ELISA/Western Blot: Homogenize the other hemisphere to measure cytokine levels (TNF-α, IL-1β, IL-6) and the expression of inflammatory proteins.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
In Vitro Data Summary
Table 1: Effect of Suramin on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS (1 µg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Suramin (1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Suramin (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Suramin (50 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of Suramin on Pro-inflammatory Marker Expression in LPS-Stimulated BV2 Cells (Relative to Control)
| Treatment Group | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) | p-NF-κB/NF-κB Ratio |
| LPS (1 µg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Suramin (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Suramin (50 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
In Vivo Data Summary
Table 3: Effect of Suramin on Behavioral Deficits in LPS-Treated Mice
| Treatment Group | Total Distance in Open Field (cm) | Time in Center of Open Field (s) | Spontaneous Alternation in T-Maze (%) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Suramin (10 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Suramin (20 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Effect of Suramin on Neuroinflammatory Markers in the Brains of LPS-Treated Mice
| Treatment Group | Iba1-positive Cells (cells/mm²) | GFAP-positive Cells (cells/mm²) | TNF-α (pg/mg protein) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Suramin (10 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Suramin (20 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the anti-neuroinflammatory properties of Suramin. By employing a combination of in vitro and in vivo models and analyzing key molecular and behavioral endpoints, researchers can gain a comprehensive understanding of Suramin's therapeutic potential for neuroinflammatory disorders. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate the clear communication of findings.
References
- 1. Suramin inhibits spinal cord microglia activation and long-term hyperalgesia induced by formalin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible Interaction of Suramin with Thalamic P2X Receptors and NLRP3 Inflammasome Activation Alleviates Reserpine-Induced Fibromyalgia-Like Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Drug linked to mitochondria treats mouse model of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suramin protects against chronic stress-induced neurobehavioral deficits via cGAS–STING/NF-κB suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. mdpi.com [mdpi.com]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Possible Interaction of Suramin with Thalamic P2X Receptors and NLRP3 Inflammasome Activation Alleviates Reserpine-Induced Fibromyalgia-Like Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Storage of Suramin Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Suramin (B1662206) solutions for various research applications. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and storage of Suramin solutions.
| Parameter | Value | Source(s) |
| Solubility | ||
| In DMSO | 100 mg/mL (69.67 mM) | [1] |
| In Water/Saline | 100 mg/mL (10% solution) | [2][3][4][5] |
| Stock Solution Storage | ||
| -20°C | Up to 1 month (sealed, protected from light and moisture) | [6] |
| -80°C | Up to 6 months (sealed, protected from light and moisture) | [6] |
| Working Solution Stability | ||
| In NaCl 0.9%, Dextrose 5%, Lactated Ringer's | Stable for at least 7 days at 4°C (dark) and 22°C (light protected or normal room light) at a concentration of 1 mg/mL. | [7] |
| In Aqueous Solution (37°C) | ~2% hydrolysis after 42 days. | [8] |
| General Recommendation | Use immediately after preparation.[1][9] | |
| In Vitro Concentrations | ||
| Cell Proliferation Inhibition | 50-600 µg/mL for 24-96 hours. | [6] |
| Apoptosis Induction (HeLa) | 300 µg/mL for 48 hours. | [6] |
| ERK1/2 Phosphorylation Inhibition | 1 mg/mL for 1 hour. | [6] |
| SARS-CoV-2 Inhibition (Vero E6) | EC50 of ~20 µM. | [10][11] |
| In Vivo Dosages (Animal Studies) | ||
| Mouse Model (Histone Exposure) | 20 mg/kg and 50 mg/kg intraperitoneally. | [12] |
| Mouse Model (Trypanosomiasis) | 20 mg/kg intravenously. | [13] |
| Clinical Trial Dosages (Human) | ||
| Autism Spectrum Disorder | Single infusion of 20 mg/kg. | [3][4] |
| Trypanosomiasis | Initial test dose of 100-200 mg, followed by 1 g intravenously at specified intervals. For children, 20 mg/kg. | [14][15] |
| Advanced Non-Small Cell Lung Cancer | Initial dose of 240 mg/m². | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL (10%) Suramin Stock Solution in Water or Saline
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous-based buffers and media for both in vitro and in vivo studies.
Materials:
-
Suramin sodium salt (lyophilized powder)
-
Sterile, nuclease-free water or 0.9% saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of Suramin sodium salt powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1 g of Suramin.
-
Reconstitution: Add the corresponding volume of sterile water or saline to the conical tube. For a 100 mg/mL solution, add 10 mL of solvent to 1 g of Suramin.[3][4]
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The resulting solution should be colorless.[2] Note: Some batches of Suramin may contain impurities that result in a brown-colored solution; this should not be used.[2]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[6]
Protocol 2: Preparation of a 100 mg/mL Suramin Stock Solution in DMSO
This protocol is useful for applications requiring a high concentration of Suramin that can be diluted into media where a small final concentration of DMSO is tolerable.
Materials:
-
Suramin sodium salt (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Weighing: In a sterile tube, weigh the desired amount of Suramin sodium salt.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.[1] Note: Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
-
Dissolution: Vortex the mixture until the Suramin is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes in light-protected tubes. Store at -20°C for up to one month or -80°C for up to six months.[6]
Protocol 3: Preparation of Suramin Working Solutions for Cell Culture
Materials:
-
Suramin stock solution (from Protocol 1 or 2)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the Suramin stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 300 µg/mL working solution from a 100 mg/mL stock, you would perform a 1:333.3 dilution.
-
Application: Add the diluted Suramin solution to the cell cultures. Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic to the cells.
-
Stability: It is recommended to prepare fresh working solutions for each experiment as solutions can deteriorate upon storage.[9]
Protocol 4: Preparation of Suramin for In Vivo Administration (Intravenous Injection)
Materials:
-
Suramin stock solution (from Protocol 1)
-
Sterile 0.9% sodium chloride or 5% dextrose in water[5]
-
Sterile syringes and needles
Procedure:
-
Thawing: Thaw an aliquot of the aqueous Suramin stock solution.
-
Dilution: Based on the animal's weight and the desired dosage (e.g., 20 mg/kg), calculate the required volume of the stock solution. Further dilute this volume with sterile saline or dextrose solution to a suitable injection volume.[5]
-
Administration: Administer the freshly prepared solution intravenously.[13]
Visualizations
Caption: Workflow for preparing and storing Suramin solutions.
Caption: Suramin's inhibitory effects on various molecular targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Suramin – Naviaux Lab [naviauxlab.ucsd.edu]
- 3. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical stability of suramin in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of suramin in aqueous solution; possible implications for the search for suramin metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The polyanionic drug suramin neutralizes histones and prevents endotheliopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New drug combination for experimental late-stage African trypanosomiasis: DL-alpha-difluoromethylornithine (DFMO) with suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suramin sodium (suramin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols: Utilizing Suramin in Combination with Other Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Suramin (B1662206), a polysulfonated naphthylurea, in combination with other enzyme inhibitors. Suramin is a broad-spectrum agent known to inhibit a multitude of enzymes and antagonize various receptors, making it a compelling candidate for combination therapies. This document details its mechanism of action, summarizes its inhibitory activity, and provides protocols for assessing its synergistic potential with other compounds.
Introduction to Suramin's Multifaceted Inhibitory Profile
Suramin was originally developed as an anti-parasitic agent but has since been investigated for its anti-neoplastic and antiviral properties.[1] Its mechanism of action is complex and involves the inhibition of numerous enzymes critical for cellular processes.[1][2] This promiscuity, while a challenge for targeted monotherapy, presents an opportunity for synergistic interactions when combined with more specific enzyme inhibitors. Suramin's known targets include, but are not limited to, topoisomerase II, protein-tyrosine phosphatases (PTPs), reverse transcriptase, and various ATPases.[3][4][5] It also functions as a potent antagonist of P2 purinergic receptors.[6]
Quantitative Data: Inhibitory Activity of Suramin
The following tables summarize the inhibitory constants (IC50, Ki, and pA2) of Suramin against a variety of enzymatic and receptor targets. This data is essential for designing experiments and understanding the potential points of synergistic or antagonistic interactions.
Table 1: IC50 Values of Suramin for Various Enzymes
| Target Enzyme | Cell Line/System | IC50 Value | Reference |
| Topoisomerase II (catalytic activity) | Human lung cancer cell line (PC-9) | ~100 µg/mL | [7] |
| Topoisomerase II (phosphorylation) | Human lung cancer cell line (PC-9) | 175 µg/mL | [7] |
| Cdc25A | Purified enzyme | 1.5 µM | [4] |
| SARS-CoV-2 3CL pro | Enzyme assay | 6.5 µM | [8] |
| Telomerase | Human cancer cells (FaDu, PC3, MCF7) | 1 - 3 µM | [9] |
| Cell Proliferation (general) | Human transitional cell carcinoma | 100 - 400 µg/mL | [10] |
Table 2: Ki and pA2 Values of Suramin
| Target | Parameter | Value | Reference |
| Protein Kinase C | Ki (competitive with ATP) | 10 µM | [11] |
| Human Neutrophil Elastase | Ki | 2 x 10⁻⁷ M | [12] |
| Cathepsin G | Ki | 8 x 10⁻⁸ M | [12] |
| Proteinase 3 | Ki | 5 x 10⁻⁷ M | [12] |
| P2Y-purinoceptor | pA2 | 5.77 ± 0.11 | [6] |
| P2U-purinoceptor | pA2 | 4.32 ± 0.13 | [6] |
| P2X-purinoceptors (bladder) | pA2 (non-competitive) | ~4.7 | [13] |
| P2T (ADP receptor on platelets) | Apparent pA2 | 4.6 | [14] |
Synergistic and Antagonistic Combinations
The efficacy of Suramin in combination with other enzyme inhibitors is highly dependent on the specific partner drug, the cell type, and the schedule of administration.
-
Synergy with Topoisomerase I Inhibitors: A remarkable synergistic effect is observed when the topoisomerase I inhibitor, camptothecin (B557342), is administered after a 3-day exposure to Suramin. Simultaneous administration results in only an additive effect.[1] This suggests that Suramin-induced cellular changes, such as altered topoisomerase gene expression and cell cycle distribution, prime the cells for enhanced sensitivity to topoisomerase I inhibition.[1]
-
Synergy with Cytotoxic Agents: Synergistic growth inhibition has been reported for Suramin in combination with cisplatin (B142131) and doxorubicin (B1662922) in various cancer cell lines.[15] The schedule of administration with doxorubicin was also found to be critical.[15]
-
Synergy with DNA Methyltransferase Inhibitors (DMTIs): The combination of Suramin with DMTIs has been shown to impair the invasive phenotype of breast cancer cells.[16][17] This effect is mediated through the re-expression and activation of Protein Kinase D1 (PKD1).[16][18]
-
Antagonism with Topoisomerase Inhibitors: In some contexts, Suramin can be antagonistic when combined with topoisomerase inhibitors like etoposide (B1684455) and camptothecin.[5] Suramin has been shown to inhibit the drug-induced DNA damage caused by these agents.[5] This highlights the importance of empirical testing for each specific combination and cellular context.
Experimental Protocols
Protocol for Assessing Topoisomerase II Inhibition (DNA Decatenation Assay)
This assay is a gold standard for measuring the catalytic activity of topoisomerase II.[19]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Suramin and other test compounds
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1x TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube. A typical 20 µL reaction includes:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of ATP solution
-
1 µL of kDNA (100-200 ng)
-
Test compound (Suramin, other inhibitor, or combination) at desired concentrations
-
Nuclease-free water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase II enzyme. The amount of enzyme should be predetermined to achieve complete decatenation in the control (no inhibitor).
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide (0.5 µg/mL) in 1x TAE buffer. Run the gel at a high voltage (e.g., 100-150V) until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel. Quantify the intensity of the decatenated bands to determine the percentage of inhibition and calculate the IC50 value.
Protocol for Assessing Protein-Tyrosine Phosphatase (PTP) Inhibition
This protocol utilizes a fluorescence-based substrate for a sensitive and continuous (kinetic) assay format.[20][21][22]
Materials:
-
Purified PTP enzyme (e.g., PTP1B, SHP2)
-
PTP assay buffer (e.g., Bis-Tris pH 6.0, with DTT and a non-ionic detergent like Tween-20)
-
Fluorogenic PTP substrate (e.g., DiFMUP)
-
Suramin and other test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of Suramin, the other inhibitor, and their combinations into a 384-well plate. Include controls with no inhibitor.
-
Enzyme Preparation: Prepare a solution of the PTP enzyme in the assay buffer at a concentration that will yield a robust signal within the linear range of the assay.
-
Enzyme Addition: Add the PTP enzyme solution to the wells containing the compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percentage of inhibition for each compound concentration and combination. Calculate IC50 values and use synergy models (e.g., Chou-Talalay) to determine the combination index (CI).
Protocol for Determining Drug Synergy (Cell Viability Assay)
This protocol uses a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the synergistic, additive, or antagonistic effects of Suramin combined with another enzyme inhibitor on cell proliferation.[23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well cell culture plates
-
Suramin and the other enzyme inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into the wells of a microplate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a matrix of concentrations of Suramin and the other inhibitor, both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a microplate reader.
-
Synergy Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Use a synergy analysis software or package (e.g., SynergyFinder in R) to calculate synergy scores based on a reference model like the Chou-Talalay method, which calculates a Combination Index (CI).
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Suramin in combination with other enzyme inhibitors often arise from its ability to modulate multiple signaling pathways simultaneously.
Suramin and Cisplatin Combination
In the context of cisplatin-induced acute kidney injury, Suramin has been shown to be protective.[25] It reduces the activation of stress-activated protein kinases like JNK and mitigates endoplasmic reticulum (ER) stress-induced apoptosis.[25] In cancer cells, the combination can have additive or synergistic effects, potentially by Suramin inhibiting growth factor-mediated survival pathways, thereby sensitizing cells to cisplatin-induced DNA damage.[26]
Suramin and DNA Methyltransferase Inhibitors (DMTIs)
The synergy between Suramin and DMTIs in breast cancer involves the re-expression and activation of Protein Kinase D1 (PKD1), a tumor suppressor.[16][18] DMTIs lead to the re-expression of the PKD1 gene, while Suramin directly activates the PKD1 enzyme.[16][18] Activated PKD1 can then inhibit pathways involved in cell invasion and metastasis.
Conclusion
Suramin's broad inhibitory profile makes it a versatile tool for combination studies. The provided protocols offer a framework for systematically evaluating its potential as a synergistic partner with other enzyme inhibitors. Due to the complexity of its interactions and the schedule-dependent nature of its synergistic effects, careful experimental design and quantitative analysis are paramount for successfully harnessing the therapeutic potential of Suramin-based combination therapies.
References
- 1. In vitro sequence-dependent synergistic effect of suramin and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin inhibits DNA damage in human prostate cancer cells treated with topoisomerase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin inhibits the phosphorylation and catalytic activity of DNA topoisomerase II in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin, an anti-cancer drug, inhibits protein kinase C and induces differentiation in neuroblastoma cell clone NB2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neutrophil serine proteinases by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suramin antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the P2-purinoceptor antagonist, suramin, on human platelet aggregation induced by adenosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synergistic and antagonistic effects of cytotoxic and biological agents on the in vitro antitumour effects of suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A combination treatment with DNA methyltransferase inhibitors and suramin decreases invasiveness of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. A combination treatment with DNA methyltransferase inhibitors and suramin decreases invasiveness of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 21. en.bio-protocol.org [en.bio-protocol.org]
- 22. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cell viability assay for drug synergy [bio-protocol.org]
- 25. Suramin protects from cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [The enhancement of the chemotherapeutic effects on human prostate cancer cell--the combination with the growth factor interaction inhibitor (suramin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suramin Treatment in Mouse Models of Autism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to evaluate the efficacy of Suramin (B1662206) in mouse models of Autism Spectrum Disorder (ASD). The information is compiled from preclinical studies and aims to facilitate the replication and further investigation of Suramin's therapeutic potential.
Introduction to Suramin and its Mechanism in Autism Models
Suramin is a polysulfonated naphthylurea that has been used for the treatment of African sleeping sickness.[1] In the context of autism research, Suramin has emerged as a promising investigational compound due to its ability to act as an antagonist of purinergic signaling.[2][3] The prevailing hypothesis, known as the "Cell Danger Response" (CDR) theory, posits that a persistent metabolic stress response, mediated by extracellular nucleotides like ATP, contributes to the core symptoms of ASD.[4][5] Suramin is believed to mitigate this by blocking P2X and P2Y receptors, thereby restoring normal mitochondrial function and reducing neuro-inflammation.[2][6]
Preclinical studies in widely accepted mouse models of autism, such as the Maternal Immune Activation (MIA) and Fragile X (Fmr1 knockout) models, have demonstrated that Suramin can correct autism-like behavioral deficits and associated metabolic abnormalities.[6][7] These findings have prompted further investigation into its therapeutic potential for ASD.
Experimental Design and Key Considerations
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following sections outline the key components of a typical study investigating Suramin in mouse models of autism.
Mouse Models
The selection of an appropriate mouse model is fundamental to the study's relevance. The two most commonly used models in Suramin research for ASD are:
-
Maternal Immune Activation (MIA) Model: This model is based on the epidemiological finding that maternal infections during pregnancy increase the risk of ASD in offspring.[1][8] It is induced by administering a viral mimic, such as Polyinosinic:polycytidylic acid (Poly(I:C)), to pregnant dams.[9][10] The offspring exhibit core ASD-like behaviors, including social deficits, communication impairments, and repetitive behaviors.[3][10]
-
Fragile X (Fmr1 knockout) Model: This is a genetic model of Fragile X syndrome, the most common monogenic cause of autism.[6] These mice lack the Fmr1 gene and display phenotypes relevant to ASD, such as social anxiety and cognitive deficits.
Suramin Dosing and Administration
The dosage and route of administration are critical parameters that can significantly influence the outcome of the study.
Table 1: Summary of Suramin Dosing Regimens in Mouse Models of Autism
| Parameter | Details | Reference(s) |
| Dosage | 10 mg/kg or 20 mg/kg body weight | [3][6] |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) injection | [7] |
| Frequency | Single dose or weekly injections | [3] |
| Vehicle | Sterile saline | [7] |
Behavioral Assays
A battery of behavioral tests should be employed to assess the core domains of autism-like behavior in mice.
Table 2: Key Behavioral Assays for Assessing Autism-like Phenotypes in Mice
| Behavioral Domain | Assay | Description | Key Parameters Measured |
| Social Interaction | Three-Chamber Social Interaction Test | Measures social approach and preference for a novel mouse over a novel object.[11][12] | Time spent in each chamber, time spent sniffing the novel mouse vs. the novel object. |
| Repetitive Behaviors | Marble Burying Test | Assesses repetitive and compulsive-like digging behavior.[2][13] | Number of marbles buried. |
| Communication | Ultrasonic Vocalization (USV) Analysis | Measures the quantity and quality of vocalizations emitted by pups when separated from their mother or by adults in social contexts.[5][14] | Number of calls, call duration, frequency, and syllable complexity. |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of Suramin treatment in mouse models of autism.
Protocol: Maternal Immune Activation (MIA) Model Induction
This protocol describes the induction of the MIA model using Poly(I:C).
Materials:
-
Pregnant C57BL/6J mice (timed pregnancy)
-
Polyinosinic:polycytidylic acid (Poly(I:C))
-
Sterile, pyrogen-free saline
-
Animal scale
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Set up timed pregnancies with C57BL/6J mice. The day a vaginal plug is observed is considered embryonic day 0.5 (E0.5).
-
On embryonic day 12.5 (E12.5), weigh the pregnant dam to determine the correct injection volume.
-
Prepare a fresh solution of Poly(I:C) in sterile saline at a concentration that will deliver a dose of 20 mg/kg.
-
Administer a single intraperitoneal (IP) injection of the Poly(I:C) solution to the pregnant dam.[9]
-
Administer an equivalent volume of sterile saline to control dams.
-
Return the dams to their home cages and monitor their health. A transient sickness behavior (e.g., reduced activity, ruffled fur) is expected.
-
Allow the pregnancies to proceed to term. The offspring will be used for subsequent experiments.
Protocol: Suramin Preparation and Administration
This protocol details the preparation and administration of Suramin to mice.
Materials:
-
Suramin sodium salt
-
Sterile, pyrogen-free saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles
Procedure:
-
Calculate the required amount of Suramin based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice.
-
Dissolve the Suramin sodium salt in sterile saline to the desired final concentration. For example, for a 20 mg/kg dose in a 25g mouse to be delivered in a 200 µL volume, the concentration would be 2.5 mg/mL.
-
Vortex the solution until the Suramin is completely dissolved.
-
Sterile-filter the Suramin solution using a 0.22 µm syringe filter.
-
Administer the prepared Suramin solution to the mice via intraperitoneal (IP) or intravenous (IV) injection.
-
Administer an equivalent volume of sterile saline to the control group.
Protocol: Three-Chamber Social Interaction Test
This protocol outlines the procedure for assessing social preference.[11][12]
Apparatus:
-
A three-chambered box made of clear polycarbonate. The two side chambers are connected to a central chamber by small openings.
-
Two identical wire cages or inverted pencil cups, one for the novel mouse and one for the novel object.
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers freely for 10 minutes. The wire cages in the side chambers should be empty.
-
Sociability Test: Place an unfamiliar "stranger" mouse inside one of the wire cages in a side chamber. Place a novel, inanimate object of similar size and color in the wire cage in the other side chamber. Place the test mouse back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Data Analysis: Record the time the test mouse spends in each chamber and the time it spends actively sniffing each wire cage. A sociability index can be calculated as (time with novel mouse - time with novel object) / (total time).
Protocol: Marble Burying Test
This protocol describes the assessment of repetitive, digging behavior.[2][13]
Apparatus:
-
A standard mouse cage with approximately 5 cm of clean bedding.
-
20 glass marbles of a standard size.
Procedure:
-
Evenly space the 20 marbles on the surface of the bedding in the test cage.
-
Gently place the test mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After the 30-minute period, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of marbles buried between the Suramin-treated and control groups.
Protocol: Ultrasonic Vocalization (USV) Analysis
This protocol details the recording and analysis of pup USVs.[5][14]
Apparatus:
-
A sound-attenuating chamber.
-
An ultrasonic microphone and recording software.
-
A small, clean container to hold the pup during recording.
Procedure:
-
On a specific postnatal day (e.g., P7), remove a single pup from its home cage and place it in the recording container inside the sound-attenuating chamber.
-
Record the ultrasonic vocalizations for a set period, typically 3-5 minutes.
-
Return the pup to its home cage.
-
Data Analysis: Use specialized software to analyze the recordings for the number of calls, duration of calls, peak frequency, and the complexity of the vocalizations.
Protocol: Western Blot Analysis of Brain Tissue
This protocol provides a general outline for protein analysis in brain tissue.
Materials:
-
Mouse brain tissue (e.g., prefrontal cortex, cerebellum)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Dissect the brain region of interest and immediately snap-freeze it in liquid nitrogen or on dry ice. Store at -80°C until use.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., markers of synaptic function or neuroinflammation).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation and Visualization
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Suramin treatment in mouse models of autism.
Purinergic Signaling Pathway and Suramin's Role Diagram
Caption: Suramin's antagonistic action on the purinergic signaling pathway.
References
- 1. Maternal immune activation: reporting guidelines to improve the rigor, reproducibility, and transparency of the model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic cell danger response signaling tied to autism in mice [jax.org]
- 5. Recording Mouse Ultrasonic Vocalizations to Evaluate Social Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maternal immune activation and autism spectrum disorder: From rodents to nonhuman and human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Induction of Maternal Immune Activation in Mice at Mid-gestation Stage with Viral Mimic PolyI:C [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. acsu.buffalo.edu [acsu.buffalo.edu]
- 12. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | Isolation-Induced Ultrasonic Vocalization in Environmental and Genetic Mice Models of Autism [frontiersin.org]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Suramin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea compound that was initially developed for the treatment of African trypanosomiasis (sleeping sickness) and onchocerciasis.[1][2] Its mechanism of action is complex and not fully understood, but it is known to inhibit a wide range of enzymes and receptors, including purinergic signaling pathways, growth factors, and enzymes involved in parasite energy metabolism.[1][2][3] In preclinical research, suramin has been investigated for its potential as an anti-cancer agent, an antiviral drug, and a chemosensitizer.[4][5][6] A thorough understanding of its pharmacokinetic profile is crucial for the design and interpretation of these preclinical studies.
These application notes provide a summary of the pharmacokinetic properties of suramin in various preclinical species and detailed protocols for its analysis.
Mechanism of Action
Suramin's diverse biological effects stem from its ability to interact with multiple molecular targets. Its primary mechanisms of action include:
-
Inhibition of Purinergic Signaling: Suramin is a potent antagonist of P2 purinergic receptors, blocking the signaling of extracellular ATP and other nucleotides. This interference affects processes like inflammation, immune responses, and cell proliferation.[1]
-
Inhibition of Parasite Energy Metabolism: In trypanosomes, suramin inhibits glycolytic enzymes, such as glycerol-3-phosphate oxidase, disrupting the parasite's energy production and leading to its death.[1][3]
-
Inhibition of Growth Factors: Suramin can bind to and neutralize various growth factors, including fibroblast growth factors (FGFs) and platelet-derived growth factor (PDGF), thereby inhibiting tumor growth.[1][6][7]
-
Interaction with Various Proteins: Suramin is known to bind to a wide array of proteins, including serum albumins and α1-acid glycoprotein, which significantly influences its pharmacokinetic properties.[8][9] It also interacts with Raf1 kinase inhibitory protein (RKIP), potentially modulating the MAPK signaling pathway.[10]
Signaling Pathway of Suramin's Multi-Target Effects
References
- 1. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suramin - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The effect of schedule, protein binding and growth factors on the activity of suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openscholar.uga.edu [openscholar.uga.edu]
- 9. Clinical pharmacokinetics of suramin in patients with HTLV-III/LAV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Suramin Toxicity in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of using suramin (B1662206) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
Problem 1: Excessive Cell Death or Low Viability After Suramin Treatment
Q: I've treated my cells with suramin, and I'm observing widespread cell death, even at concentrations reported to be safe in the literature. What could be the cause, and how can I fix it?
A: Several factors can contribute to excessive suramin-induced toxicity. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Suramin Concentration and Purity:
-
Incorrect Concentration: Double-check your calculations for preparing suramin stock and working solutions. Serial dilution errors are a common source of concentration inaccuracies.
-
Impurity: Some batches of suramin may contain impurities that are brownish in color; pure suramin should be colorless when dissolved.[1] It is advisable to use high-purity, colorless suramin for cell culture experiments.
-
-
Cell Line Sensitivity:
-
Intrinsic Differences: Different cell lines exhibit varying sensitivities to suramin. The IC50 (the concentration that inhibits 50% of cell growth) can range from as low as 50-100 µM in primary prostate epithelial cells to over 3000 µM in some human lung cancer cell lines.[2][3]
-
Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
-
Influence of Serum Concentration:
-
Serum Binding: Suramin is known to bind to proteins in fetal calf serum (FCS). This binding can reduce the effective concentration of free suramin in the culture medium.
-
Observation: Experiments have shown that suramin is significantly more cytotoxic in low-serum or serum-free conditions.[2] For instance, one cell line was 18 times more sensitive to suramin in 2% FCS compared to 10% FCS.[2]
-
Action: If you are using low-serum or serum-free media, you will likely need to use a lower concentration of suramin. Consider this when adapting protocols from studies that used different serum concentrations.
-
-
Duration of Exposure:
-
Time-Dependent Toxicity: Suramin's toxic effects are often time-dependent.[4] Prolonged exposure, even at lower concentrations, can lead to increased cell death.[4]
-
Action: Design a time-course experiment to identify the optimal treatment duration for your experimental goals while minimizing toxicity. In some cases, the inhibitory effects of suramin are reversible upon removal of the drug.[3]
-
-
Cell Adhesion Issues:
-
Detachment: At higher concentrations (≥100 µM), suramin can cause a significant number of viable and dead cells to detach from the culture surface.[3] This could be misinterpreted as solely cell death if only adherent cells are analyzed.
-
Action: When assessing cell viability, be sure to collect and analyze both the adherent and floating cell populations.
-
Problem 2: Inconsistent or Unexplained Experimental Results
Q: My results with suramin are not consistent, or I'm observing unexpected effects, such as increased cell proliferation at low concentrations. What could be happening?
A: The pleiotropic nature of suramin can lead to seemingly contradictory results. Here's how to address this:
-
Biphasic Effect of Suramin:
-
Low-Dose Stimulation: In some cell lines, particularly certain small cell lung cancer lines, low concentrations of suramin (e.g., 10⁻⁷ to 10⁻⁵ M) have been observed to transiently enhance cell growth.[2][3]
-
Action: Be aware of this potential biphasic effect. If your goal is inhibition, ensure your dose-response curve extends to sufficiently high concentrations to observe the inhibitory effect.
-
-
Broad-Spectrum Activity:
-
Multiple Targets: Suramin is not a highly specific inhibitor. It is known to interact with a wide range of molecules and signaling pathways, including:
-
Action: When interpreting your results, consider that the observed phenotype may be a consequence of suramin's effect on multiple targets, not just the one you are primarily interested in. Use more specific inhibitors as controls to dissect the signaling pathways involved.
-
-
Off-Target Effects on Cellular Processes:
-
Calcium Homeostasis: Suramin can induce an influx of extracellular calcium, which can trigger various downstream signaling events and contribute to neurotoxicity.[13][14]
-
Apoptosis Modulation: Suramin can have pro-apoptotic or anti-apoptotic effects depending on the cell type and context. It has been shown to inhibit death receptor-induced apoptosis in some cells.[15]
-
Action: Be mindful of these potential off-target effects when designing your experiments and interpreting your data. For example, if you are studying a calcium-dependent process, be aware that suramin itself can alter intracellular calcium levels.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for suramin in cell culture?
A1: A typical starting range for suramin in cell culture is between 10 µM and 500 µM. However, due to the high variability in cell line sensitivity, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.[2][3][4][13]
Q2: How should I prepare and store suramin solutions?
A2: Suramin is typically dissolved in water or a buffered solution like PBS to create a stock solution. Pharmaceutical-grade suramin should be colorless when dissolved.[1] Stock solutions can be filter-sterilized and stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Q3: Can suramin interfere with common cell viability assays?
A3: Yes, suramin has the potential to interfere with certain assays. For example, it has been noted to inhibit caspase-3/7 activity directly in some assay systems, which could lead to a misinterpretation of apoptosis levels.[14] It is always good practice to include appropriate controls, such as a cell-free assay control with suramin, to check for direct interference with assay components.
Q4: What are the known mechanisms of suramin-induced toxicity?
A4: Suramin's toxicity is multifaceted. In neuronal cultures, it can cause dose- and time-dependent degeneration of myelinated fibers and accumulation of GM1 ganglioside.[4] It can also disrupt intracellular calcium homeostasis by causing an influx of extracellular calcium.[13][14] In other cell types, it can inhibit essential enzymes like topoisomerases and induce apoptosis.[2][11][15]
Data Presentation
Table 1: Reported IC50 Values of Suramin in Various Cell Lines
| Cell Line/Type | Culture Conditions | IC50 (µM) | Reference |
| Dorsal Root Ganglion Neurons (DRGN) | Not specified | 283 | [13][14] |
| Human Lung Cancer Cell Lines | 10% FCS | 130 - 3715 | [2] |
| NCI-N417 (Lung Cancer) | 2% FCS | ~18x more potent than in 10% FCS | [2] |
| NCI-N417 (Lung Cancer) | HITES serum-free medium | ~3.3x more potent than in 10% FCS | [2] |
| Primary Prostate Epithelial Cultures | Serum-free medium | 50 - 100 | [3] |
| Transitional Carcinoma Cell Lines | Not specified | 100 - 400 µg/mL (~70 - 280 µM) | [16] |
| MCF-7 (Breast Cancer) | Not specified | 153.96 | [8] |
| Vero E6 (Kidney Epithelial) | Not specified | >5000 | [17] |
| Calu-3 (Lung Epithelial) | Not specified | >500 | [17] |
Note: IC50 values can vary significantly based on the specific assay, exposure time, and culture conditions used.
Experimental Protocols
Protocol 1: Determining the IC50 of Suramin Using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Suramin Preparation: Prepare a series of suramin dilutions in your complete cell culture medium. A typical 2-fold serial dilution starting from 1000 µM down to ~1 µM is a good starting point.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of suramin. Include a "vehicle control" (medium without suramin) and a "no-cell" control (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the suramin concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: A workflow for troubleshooting suramin toxicity in cell culture.
Caption: Major signaling pathways inhibited by suramin.
References
- 1. Suramin – Naviaux Lab [naviauxlab.ucsd.edu]
- 2. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of suramin toxicity in stable myelinating dorsal root ganglion cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 8. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of suramin on human prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Wnt signalling and breast tumour growth by the multi-purpose drug suramin through suppression of heterotrimeric G proteins and Wnt endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin inhibits DNA damage in human prostate cancer cells treated with topoisomerase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of cell membrane permeability by suramin: involvement of its inhibitory actions on connexin 43 hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suramin inhibits death receptor-induced apoptosis in vitro and fulminant apoptotic liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Suramin-Based Assays
Welcome to the technical support center for Suramin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of working with Suramin (B1662206). Due to its polysulfonated nature and target promiscuity, Suramin can lead to inconsistent and unexpected results. This guide provides troubleshooting advice, detailed protocols, and quantitative data to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my assay results with Suramin so variable from day to day?
A: Variability can stem from several factors related to Suramin's stability and its interaction with assay components. Suramin in aqueous solution can degrade over time, with studies showing about 2% hydrolysis after 42 days at 37°C[1]. Ensure you prepare fresh solutions, or if stored, validate their stability under your specific storage conditions (temperature, light, buffer composition). Suramin is stable for at least seven days in common infusion fluids like 0.9% NaCl and 5% dextrose at 4°C or 22°C[2].
Q2: I'm observing inhibition across multiple, unrelated targets. Is my Suramin contaminated or is this expected?
A: This is a known characteristic of Suramin. It is a highly promiscuous molecule that binds to a wide array of proteins, often non-specifically. Its polyanionic structure can interact with positively charged binding sites on many proteins, including growth factors (like PDGF, FGF), enzymes (like kinases, polymerases, coagulation factors), and DNA/RNA binding proteins.[3][4][5][6] Therefore, observing broad-spectrum activity is common and a critical factor to consider in your experimental design.
Q3: My dose-response curve is not sigmoidal and looks irregular. What could be the cause?
A: An irregular dose-response curve can be caused by several of Suramin's properties:
-
Aggregation: Suramin can self-aggregate or induce the aggregation of target proteins, which can lead to artifacts.[3]
-
Solubility: While generally water-soluble, Suramin can precipitate at high concentrations or in certain buffer conditions. Visually inspect your solutions.
-
Complex Inhibition Mechanism: Suramin may not follow a simple competitive or non-competitive inhibition model. It can act through multiple mechanisms simultaneously, such as blocking receptor binding and inhibiting intracellular enzymes.[7][8]
-
Assay Interference: At high concentrations, Suramin might directly interfere with your detection system (e.g., fluorescence quenching or enhancement, dissociation of reporter enzymes).[9]
Q4: In my cell-based assay, I'm seeing unexpected effects on cell health, like clumping or apoptosis. Is Suramin responsible?
A: Yes, this is possible. Suramin has been shown to reduce cell aggregation in some CHO cell cultures, effectively dispersing clumps.[10] Conversely, it can also induce apoptosis or affect cell viability in a manner unrelated to your specific target of interest. The IC50 for cytotoxicity can vary widely depending on the cell line, so it's crucial to run parallel cytotoxicity assays (e.g., MTS or WST-1) to determine the appropriate concentration range for your experiments.[11]
Q5: My positive control for angiogenesis inhibition using Suramin is causing the Matrigel to dissolve. Why is this happening?
A: This is a documented artifact. Suramin's amphiphilic nature can physically dissolve extracellular matrix components like Matrigel, leading to a false interpretation of angiogenesis inhibition.[5] This effect is not a true biological inhibition of tube formation but rather a disruption of the assay scaffold. If using matrix-based assays, consider this potential artifact and include appropriate controls to verify the integrity of the matrix.
Troubleshooting Guides
Guide 1: Inconsistent Results in Enzyme Inhibition Assays
Enzyme inhibition assays are highly susceptible to Suramin's promiscuous binding and direct interference. Use the following guide to troubleshoot common issues.
General Troubleshooting Workflow for Suramin Assays
Caption: A logical workflow to diagnose inconsistent results in Suramin assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Suramin interferes with detection (e.g., intrinsic fluorescence).2. Suramin causes dissociation of a multi-unit reporter enzyme (e.g., Luciferase).[9] | 1. Run a control plate with Suramin and the detection reagents only (no enzyme/substrate) to quantify interference.2. Change the detection method or validate that Suramin does not affect the reporter enzyme's activity. |
| Irreproducible IC50 Values | 1. Suramin degradation in assay buffer.[1]2. Non-specific binding to plates or enzyme.[12]3. Enzyme concentration is too high, leading to tight binding effects.[13] | 1. Prepare Suramin dilutions immediately before use. Minimize pre-incubation times where possible.2. Add a carrier protein like BSA (0.01-0.1%) or a non-ionic detergent like Tween-20 (0.01%) to the assay buffer.3. Reduce enzyme concentration and ensure the reaction follows linear kinetics.[14] |
| Complete Inhibition at All Concentrations | 1. Suramin is a potent, promiscuous inhibitor of many enzymes.[5]2. Concentration range is too high. | 1. Confirm activity against an unrelated control enzyme to assess specificity.2. Perform a broad dose-response curve (e.g., from nM to high µM range) to find the correct inhibitory range. |
| Incomplete Inhibition (High Plateau) | 1. Poor solubility or aggregation of Suramin at high concentrations.2. Complex, non-competitive inhibition mechanism.[15] | 1. Check for precipitation in the wells. Consider using a small amount of DMSO to aid solubility.2. Perform kinetic studies (e.g., Lineweaver-Burk plots) by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition.[15] |
Guide 2: Artifacts in Cell-Based Assays
Cell-based assays introduce complexities like cell health, membrane transport, and interactions with media components.
Suramin's Multifaceted & Promiscuous Interactions
Caption: Suramin's promiscuity, showing its interaction with multiple targets.
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | 1. Cell line is particularly sensitive to Suramin.2. Suramin is interfering with essential survival pathways (e.g., growth factor signaling).[7][16] | 1. Perform a cytotoxicity dose-response (e.g., using an MTS assay) to establish a non-toxic working concentration range.[11]2. Reduce serum concentration in the media, as Suramin can bind to serum proteins, affecting its free concentration. |
| Inhibition of Cell Proliferation | 1. True inhibition of the intended target.2. Off-target effects on cell cycle machinery or DNA replication.[17]3. Blockade of essential growth factor signaling required for proliferation.[18] | 1. Validate the result using a more specific inhibitor or a genetic approach (e.g., siRNA).2. Analyze cell cycle progression (e.g., by flow cytometry) to check for cell cycle arrest.3. Ensure the chosen cell line does not depend on a growth factor you know is blocked by Suramin. |
| Cells are Clumping or Detaching | 1. Suramin can alter cell adhesion properties.2. Suramin can interfere with antibody binding to cell surface antigens, which may be relevant in certain co-culture or antibody-based assays.[19] | 1. Visually monitor cell morphology throughout the experiment. Some studies report Suramin reduces clumping.[10]2. If using antibodies for cell sorting or imaging, pre-screen for Suramin's interference with antibody binding. |
| No Effect Observed | 1. Suramin is binding to proteins in the cell culture medium (e.g., albumin), reducing its effective concentration.[5]2. The concentration used is too low.3. The drug is not entering the cell (if the target is intracellular). | 1. Consider using low-serum or serum-free media for the duration of the drug treatment, if the cells can tolerate it.2. Test a wider and higher range of concentrations.3. Suramin has poor cell permeability. For intracellular targets, results may be inconsistent unless the cell type has a mechanism for uptake. |
Quantitative Data Summary
The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: Suramin Stability & Physicochemical Properties
| Parameter | Value | Conditions / Notes | Citation(s) |
|---|---|---|---|
| Molecular Weight | 1429.2 g/mol (sodium salt) | [20] | |
| Aqueous Stability | ~2% hydrolysis in 42 days | At 37°C in aqueous solution. | [1] |
| Infusion Fluid Stability | Stable for at least 7 days | In 0.9% NaCl, 5% Dextrose at 4°C or 22°C. | [2] |
| Accelerated Degradation | t½ ≈ 5.5 hours | In 0.9% NaCl at 90°C. | [2] |
| Plasma Half-life | ~48 days (range 28-105) | In human subjects after a single dose. Shows high inter-patient variability. |[21][22] |
Table 2: Reported In Vitro Activity of Suramin
| Target / Assay | IC50 / Kd Value | Assay Type / Context | Citation(s) |
|---|---|---|---|
| SARS-CoV-2 N-NTD Protein | Kd = 2.74 µM | Bio-Layer Interferometry (BLI) | [23][24] |
| Human Mcm10 (DNA binding) | Ki = 170 nM (for analogue NF157)IC50 = 38 µM (cell activity) | Fluorescence Polarization (FP) | [17] |
| PDGF-induced Ca2+ increase | IC50 ≈ 40 µM | Intracellular Ca2+ measurement in fibroblasts | [8] |
| Inhibition of HIV-1 Infection | IC50 = 0.21 - 3.17 µM | Cell-based viral infection assay | [25] |
| Trypanocidal Activity | GI50 = 0.04 µM | T. brucei proliferation assay | [26] |
| Cytotoxicity (DRG Neurons) | IC50 = 283 µM | WST-1 cell viability assay |[11] |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a framework for testing Suramin's inhibitory effect on a purified enzyme. It includes critical control steps.
Materials:
-
Purified enzyme
-
Substrate
-
Suramin stock solution (e.g., 10 mM in sterile water or buffer)
-
Assay Buffer (e.g., Tris or HEPES with appropriate pH, salts, and cofactors)
-
96-well microplates (clear for colorimetric, black for fluorescence)[27]
-
Microplate reader
-
Prepare Reagents: Thaw all components completely and keep on ice. Prepare fresh dilutions of the enzyme, substrate, and Suramin in cold Assay Buffer immediately before use.
-
Assay Interference Control: In a set of wells, add Assay Buffer, Suramin at its highest concentration, and the detection reagents/substrate (without the enzyme). This control checks for direct interference of Suramin with the signal.
-
Set Up Inhibition Plate:
-
Blank Wells: Add Assay Buffer only.
-
100% Activity Control (No Inhibitor): Add Assay Buffer, enzyme, and vehicle (e.g., water).
-
Inhibitor Wells: Add Assay Buffer, enzyme, and serial dilutions of Suramin. A common starting range is a 10-point, 2-fold serial dilution from 100 µM.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with Suramin for 15-30 minutes at the desired temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the reaction. Mix immediately.
-
Monitor Reaction: Read the plate kinetically (multiple reads over time) or as an endpoint measurement after a fixed incubation time. Ensure the 100% activity control reaction remains within the linear range.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data by setting the average of the "No Inhibitor" wells to 100% activity and the blank to 0%.
-
Plot the normalized percent activity against the log of Suramin concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of Suramin, which is essential for interpreting results from other cell-based assays.
Materials:
-
Cells of interest in culture
-
Complete culture medium
-
Suramin stock solution
-
96-well tissue culture-treated plates
-
MTS reagent (containing an electron coupling reagent like PES)[28]
-
Microplate reader (490 nm absorbance)
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Suramin in complete culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the Suramin dilutions to the appropriate wells. Include "cells only" (vehicle control) and "medium only" (background control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the vehicle control wells has developed sufficiently.
-
Data Acquisition: Gently mix the plate and measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other wells.
-
Calculate percent viability for each Suramin concentration relative to the vehicle control (untreated cells = 100% viability).
-
Plot percent viability against the log of Suramin concentration to determine the CC50 (50% cytotoxic concentration).
-
References
- 1. Stability of suramin in aqueous solution; possible implications for the search for suramin metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stability of suramin in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature of the interaction of growth factors with suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of suramin on laboratory tests of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 8. Suramin blocks intracellular Ca2+ release and growth factor-induced increases in cytoplasmic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suramin inhibits antibody binding to cell surface antigens and disrupts complement-mediated mesangial cell lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suramin | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. Suramin Disturbs the Association of the N-Terminal Domain of SARS-CoV-2 Nucleocapsid Protein with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The anti-parasitic drug suramin potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 27. docs.abcam.com [docs.abcam.com]
- 28. broadpharm.com [broadpharm.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suramin Dosage for Maximum Therapeutic Effect In Vivo
Welcome to the technical support center for Suramin (B1662206) in vivo applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Suramin?
A1: Suramin has a multifaceted mechanism of action. It primarily functions as an inhibitor of purinergic signaling by blocking P2 receptors.[1] Additionally, it is known to inhibit the binding of various growth factors—such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and transforming growth factor-beta (TGF-β)—to their receptors.[2] In the context of parasitic infections like African trypanosomiasis, it interferes with the parasite's energy metabolism.[1][3]
Q2: How should I prepare and administer Suramin for in vivo experiments?
A2: Suramin is typically prepared as a solution for injection. For animal models, it is often dissolved in 0.85% or 0.9% NaCl to a desired concentration, for example, 4 mg/mL.[4][5] Administration is almost exclusively via intravenous (IV) injection, often through the tail vein in rodents.[4][5] Intramuscular (IM) or subcutaneous (SC) injections should be avoided as they can cause local inflammation and necrosis.[4]
Q3: What are the typical dosage ranges for Suramin in preclinical animal models?
A3: Dosages vary significantly depending on the animal model and the disease being studied. For instance, in some cancer models, weekly doses of 10 mg/kg have been used.[6][7] In studies of trypanosomiasis in mice, a test dose of 4-5 mg/kg may be followed by higher doses.[8] For neurotoxicity studies in rats, doses have ranged from 18 mg/kg twice a week to a single high dose of 500 mg/kg.[9][10] It is crucial to consult literature specific to your research area to determine an appropriate starting dose.
Q4: What are the common signs of Suramin toxicity in animal models?
A4: Common side effects include proteinuria (kidney damage), liver function abnormalities, and neurological symptoms like paresthesia.[2][4] Other observed toxicities in animal models include weight loss, motor deficits, and at higher doses, a sensory axonal-demyelinating polyneuropathy.[10][11] Close monitoring of animal health, including body weight and urine analysis for protein, is essential.[4][11]
Q5: What is the pharmacokinetic profile of Suramin?
A5: Suramin has a very long half-life, averaging around 50 days, and is highly protein-bound (approximately 99.7%).[12][13] It does not distribute well into the cerebrospinal fluid.[4] Due to its long half-life, the drug can accumulate with repeated dosing, increasing the risk of toxicity.[13]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Lack of Therapeutic Effect | - Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration at the target site. - Drug Degradation: Improper storage or handling of the Suramin solution. - Model Resistance: The specific cell line or animal strain may be resistant to Suramin's effects. - Incorrect Administration: Issues with IV injection leading to incomplete dosing. | - Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal therapeutic window. - Check Solution Integrity: Prepare fresh solutions for each experiment and store them according to the manufacturer's instructions. - Literature Review: Verify that the chosen model is appropriate for Suramin treatment based on existing studies. - Injection Technique: Ensure proper training in IV administration and verify the full dose is delivered. |
| High Toxicity or Animal Mortality | - Excessive Dosage: The administered dose is above the maximum tolerated dose (MTD) for the specific animal model. - Cumulative Toxicity: Due to its long half-life, repeated dosing can lead to drug accumulation and toxicity.[13] - Pre-existing Health Issues: Animals may have underlying conditions making them more susceptible to Suramin's side effects. | - Reduce Dosage: Lower the dose or decrease the frequency of administration. - Monitor Plasma Levels: If possible, measure plasma Suramin concentrations to ensure they remain within the therapeutic range (e.g., 100-300 µg/mL in some cancer trials).[13][14] - Hydration: Ensure animals are well-hydrated to help mitigate renal toxicity.[4] - Health Screening: Thoroughly screen animals for any health issues before starting the experiment. |
| Unexpected In Vivo Results (e.g., Tumor Growth Stimulation) | - Cell-Type Specific Effects: Suramin's effect can be cell-type specific. In some cases, it has been shown to stimulate cell proliferation.[15][16] - Complex Mechanism of Action: Suramin interacts with multiple signaling pathways, which can sometimes lead to paradoxical effects. | - In Vitro Validation: Test Suramin's effect on your specific cell line in vitro across a range of concentrations before proceeding with in vivo studies. - Pathway Analysis: Investigate the key signaling pathways in your model to understand how Suramin might be influencing them. |
Data Presentation: Suramin Dosage in Preclinical Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings | Reference |
| Rat | Streptozotocin-Induced Diabetes | 10 mg/kg, weekly | Intraperitoneal (IP) | Prevented proteinuria and attenuated renal fibrosis. | [6] |
| Mouse | Visceral Leishmaniasis | Not specified | Not specified | Reduced parasitic burden and switched immune response from TH2 to TH1. | [17] |
| Mouse | Neurotoxicity Model | 250 mg/kg, single dose | Intraperitoneal (IP) | Induced sensory axonal-demyelinating polyneuropathy. | [11] |
| Rat | Neurotoxicity Model | 18 mg/kg, twice weekly for 20 weeks | Intraperitoneal (IP) | Induced chronic peripheral neurotoxicity with myelin damage. | [9] |
| Rat | Neurotoxicity Model | 500 mg/kg, single dose | Not specified | Caused axonal degeneration and atrophy. | [10] |
| Mouse | Pancreatic Cancer (Orthotopic) | Not specified | Not specified | Significantly reduced tumor size and metastatic spread. | [18] |
Experimental Protocols
Protocol 1: Preparation and Administration of Suramin in a Mouse Cancer Model
-
Reconstitution: Aseptically reconstitute lyophilized Suramin sodium salt powder with sterile 0.9% NaCl to create a stock solution (e.g., 10 mg/mL).
-
Dilution: Based on the average weight of the mice in the experimental group, calculate the required volume of the stock solution and dilute it further with 0.9% NaCl to achieve the final desired concentration for injection (e.g., for a 20g mouse receiving a 10 mg/kg dose, you would need 0.2 mg of Suramin).
-
Administration: Warm the mouse under a heat lamp to dilate the tail veins. Place the mouse in a restraining device. Using a 27-30 gauge needle, slowly inject the calculated volume of Suramin solution into a lateral tail vein.
-
Monitoring: Observe the mouse for any immediate adverse reactions. Monitor body weight, tumor growth, and signs of toxicity (e.g., changes in behavior, ruffled fur) regularly throughout the experiment.
Visualizations
Caption: Inhibition of growth factor and purinergic signaling by Suramin.
Caption: A stepwise approach for optimizing Suramin dosage in vivo.
Caption: Logical steps for troubleshooting a lack of Suramin efficacy.
References
- 1. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 2. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. SURAMIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Long-Term Effects of Suramin on Renal Function in Streptozotocin-Induced Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic administration of suramin induces neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suramin-induced neuropathy in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suramin - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Stimulation of extracellular signal-regulated kinase pathway by suramin with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stimulation of tumor growth in vitro and in vivo by suramin on the VX2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Suramin's Off-Target Effects in Experimental Design
Welcome to the technical support center for researchers utilizing suramin (B1662206) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of suramin's off-target effects, ensuring the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of suramin?
Suramin is a polyanionic compound known for its broad biological activity. While it is often used as an antagonist of P2 purinergic receptors, it has numerous off-target effects that researchers must consider. These primarily include:
-
Inhibition of Growth Factor Signaling: Suramin can block the binding of various growth factors to their receptors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), and Insulin-like Growth Factor-I (IGF-I).[1][2] This can significantly impact cell proliferation, differentiation, and survival.
-
Interaction with Various Enzymes and Proteins: Suramin is known to interact with a wide range of proteins beyond cell surface receptors. Its polyanionic nature facilitates binding to various proteins, potentially altering their function.[2]
-
Cytotoxicity: At higher concentrations, suramin can be cytotoxic to various cell lines. This toxicity is dose-dependent and can vary significantly between different cell types.
Q2: I am observing unexpected stimulatory effects at low concentrations of suramin. Why is this happening?
This is a documented phenomenon with suramin. In some cell lines, low concentrations of suramin (e.g., 50-125 µg/ml) have been observed to have a growth-stimulatory effect.[3] The exact mechanism for this is not fully understood but may be related to complex interactions with multiple signaling pathways. It is crucial to perform a thorough dose-response analysis to identify the optimal inhibitory concentration for your specific experimental system and to be aware of this potential biphasic effect.
Q3: My cells are dying even at what I believe to be a low concentration of suramin. What could be the cause?
Several factors can contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to suramin. What is a non-toxic dose for one cell line may be cytotoxic to another.
-
Serum Concentration: The presence of serum in the culture medium can affect suramin's activity and toxicity. It is important to maintain consistent serum concentrations throughout your experiments and in your controls.
-
Cumulative Toxicity: Suramin has a long half-life, and repeated dosing can lead to cumulative toxicity.[4] Consider the duration of your experiment when determining the appropriate concentration.
Q4: I am not observing the expected inhibition of my target. What are some possible reasons?
-
Inadequate Concentration: Ensure that the concentration of suramin you are using is sufficient to inhibit your target of interest. Refer to the provided quantitative data tables for IC50 and Ki values for various targets.
-
Presence of High Agonist Concentration: If you are studying the antagonistic effect of suramin, a high concentration of the agonist can overcome the inhibitory effect.
-
Experimental Conditions: Factors such as pH and the presence of other molecules in your experimental buffer could potentially interfere with suramin's activity.
-
Incorrect Target Assumption: Given suramin's broad activity, it's possible that the observed biological effect in your system is not solely due to the inhibition of your primary target of interest.
Troubleshooting Guides
Problem: High background or non-specific effects in my assay.
Possible Cause: Suramin's polyanionic nature can lead to non-specific binding to various surfaces and proteins in your assay system.
Troubleshooting Steps:
-
Include Appropriate Controls:
-
Vehicle Control: Treat cells with the same vehicle used to dissolve suramin (e.g., water or saline) to control for any effects of the solvent.
-
Inactive Analog Control (if available): Use a structurally similar but biologically inactive analog of suramin to demonstrate that the observed effects are not due to non-specific chemical properties.
-
Positive and Negative Controls for your target: Ensure your assay includes known agonists and antagonists for your target of interest to validate the assay's performance.
-
-
Optimize Blocking Steps: If using assays like ELISA or Western blotting, ensure that your blocking steps are optimized to minimize non-specific binding.
-
Consider Alternative Antagonists: If non-specific effects persist and are confounding your results, consider using a more specific antagonist for your target of interest, if available.
Problem: Difficulty interpreting results due to multiple potential targets.
Possible Cause: Suramin's promiscuous binding profile makes it challenging to attribute an observed effect to a single target.
Troubleshooting Steps:
-
Orthogonal Approaches:
-
Use a more specific antagonist: Compare the effects of suramin with a more selective inhibitor for your primary target. If both compounds produce the same effect, it strengthens the evidence for the involvement of that target.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of your target protein. If the effect of suramin is diminished in the knockdown/knockout cells, it supports the on-target activity of suramin.
-
-
Dose-Response Analysis: Carefully characterize the dose-response relationship for suramin's effect on your primary target and any potential off-targets. This can help to identify a concentration window where suramin is relatively selective for your target of interest.
-
Consult the Literature: Review published studies that have used suramin in a similar experimental context to understand the potential off-target effects that may be relevant to your system.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of suramin for various targets. These values should be used as a guide, and the optimal concentration for your specific experiment should be determined empirically.
Table 1: Inhibitory Activity of Suramin against P2 Purinergic Receptors
| Receptor Subtype | IC50 / Ki (µM) | Notes |
| P2X1 | ~10 - 30 | |
| P2X2 | > 50 | |
| P2X3 | ~10 - 30 | |
| P2X4 | > 100 - 300 | |
| P2X7 | ~40 - 250 | |
| P2Y1 | Ki: ~5.77 | Competitive antagonist |
| P2Y2 | IC50: ~58.0 | Competitive antagonist |
| P2Y11 | Ki: 0.82 ± 0.07 | Competitive antagonist |
Table 2: Inhibitory Activity of Suramin against Growth Factor Receptor Signaling
| Growth Factor Receptor | IC50 / Ki (µM) | Notes |
| EGFR | IC50: 320 ± 40 | Inhibition of 125I-EGF binding.[5] |
| PDGFR | - | Known to inhibit PDGF binding.[1] |
| TGF-βR | - | Known to inhibit TGF-β binding.[1] |
| IGF-1R | - | Known to inhibit IGF-I binding.[2] |
Note: Specific Ki or Kd values for suramin against many growth factor receptors are not consistently reported in the literature, as the interaction is often characterized by the inhibition of ligand binding (IC50).
Experimental Protocols
Determining Suramin's Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of suramin on adherent cell lines.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Suramin stock solution (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Suramin Treatment: Prepare a serial dilution of suramin in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the suramin dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each suramin concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of suramin that causes 50% inhibition of cell viability).
Radioligand Binding Assay to Assess Suramin's Receptor Affinity
This protocol describes a competition binding assay to determine the affinity (Ki) of suramin for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled ("cold") ligand for determining non-specific binding
-
Suramin stock solution
-
Assay buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + assay buffer + cell membranes/receptors.
-
Non-specific Binding: Radioligand + excess cold ligand + cell membranes/receptors.
-
Competition: Radioligand + varying concentrations of suramin + cell membranes/receptors.
-
-
Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of suramin.
-
Determine the IC50 value of suramin from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Below are diagrams illustrating key signaling pathways affected by suramin and a general workflow for troubleshooting experimental results.
Caption: Overview of the Purinergic Signaling Pathway and points of inhibition by Suramin.
References
- 1. Suramin inhibition of growth factor receptor binding and mitogenicity in AKR‐2B cells | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 3. Epidermal growth factor receptor expression and suramin cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic effects of suramin on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Suramin-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing suramin (B1662206) in animal studies. The information is designed to help manage and mitigate potential side effects encountered during experimentation.
I. FAQs: Understanding Suramin Toxicity
Q1: What are the most common side effects of suramin observed in animal studies?
A1: The most frequently reported dose-limiting side effect is a peripheral sensory-motor polyneuropathy.[1][2] Other significant toxicities include nephrotoxicity (kidney damage), hepatotoxicity (liver damage), coagulopathy, and adrenal insufficiency.[2][3] More general side effects such as nausea, vomiting, diarrhea, and skin rashes have also been noted.[4]
Q2: What is the primary mechanism of suramin-induced neurotoxicity?
A2: The exact mechanism is still under investigation, but it is understood to be multifactorial.[5] Suramin is a broad inhibitor of purinergic signaling pathways, particularly P2 receptors.[4] Key hypotheses for its neurotoxic effects include the disruption of intracellular calcium homeostasis, interference with nerve growth factor signaling, and the accumulation of glycolipid lysosomal inclusions in dorsal root ganglia and Schwann cells.[1][2]
Q3: Does suramin cross the blood-brain barrier?
A3: No, suramin is a charged molecule and does not readily cross the blood-brain barrier. Therefore, its neurotoxic effects are primarily observed in the peripheral nervous system.[2]
Q4: What animal models are typically used to study suramin-induced neuropathy?
A4: Rodent models, particularly rats and C57Bl/6 mice, are well-established for studying suramin-induced polyneuropathy.[1][2][6] These models allow for the assessment of sensory and motor deficits and the investigation of underlying pathological mechanisms.
II. Troubleshooting Guides: Managing Common Side Effects
This section provides guidance on how to identify and manage specific adverse events during your experiments.
Issue 1: Animal exhibits signs of peripheral neuropathy (e.g., altered gait, reduced grip strength, mechanical allodynia).
-
Immediate Action:
-
Carefully observe and document the clinical signs. Note the onset and severity of the symptoms.
-
Perform a baseline assessment of motor coordination and sensory function using standardized tests (see Section V: Experimental Protocols).
-
Consider reducing the next dose of suramin or increasing the dosing interval.
-
Ensure the animal has easy access to food and water.
-
-
Follow-up and Mitigation:
-
Monitor the animal's weight and general condition daily. One study noted that a mouse had to be sacrificed due to a weight loss of over 20%.[3]
-
Continue with functional assessments (e.g., Rotarod, von Frey) to quantify the progression of the neuropathy.
-
For terminal studies, collect sciatic nerve and dorsal root ganglia (DRG) for histological analysis to confirm axonal degeneration or demyelination.[1][7]
-
Based on preclinical in vitro data, the co-administration of a voltage-gated calcium channel (VGCC) inhibitor like nimodipine (B1678889) might offer partial neuroprotection, though this requires further in vivo validation.[2][6]
-
Issue 2: Signs of nephrotoxicity are observed (e.g., proteinuria, increased serum creatinine).
-
Immediate Action:
-
Collect urine and blood samples to quantify markers of kidney damage such as proteinuria, blood urea (B33335) nitrogen (BUN), and serum creatinine.[8]
-
Ensure the animal is well-hydrated.
-
-
Follow-up and Mitigation:
-
Consider reducing the suramin dosage, as renal toxicity is dose-dependent.[9]
-
In terminal studies, collect kidney tissue for histopathological examination to assess for tubular injury or other damage.[10][11] Studies in rats have shown that suramin can induce severe chronic renal damage associated with high tissue accumulation of the drug.[10]
-
III. Data Presentation: Quantitative Dosing and Toxicity
The following tables summarize key quantitative data from animal studies involving suramin.
Table 1: Dosing Regimens for Inducing Neuropathy in Rodents
| Animal Model | Dosing Regimen | Outcome | Reference |
| C57Bl/6 Mice | Single intraperitoneal injection of 250 mg/kg | Development of locomotor and sensory deficits within 13 days. | [2][6] |
| Adult Rats | Single high dose of 500 mg/kg | Neuropathy developed within 2 weeks with evidence of axonal degeneration. | [1] |
| Adult Rats | Low dose of 50 mg/kg weekly for 2 months | Sensory and motor responses affected at 2 months. | [1] |
| Adult Rats | 18 mg/kg i.p. twice a week for 20 weeks | Chronic peripheral neurotoxicity with myelin damage. | [12] |
Table 2: In Vitro Neurotoxicity and Potential Mitigation
| Cell Type | Metric | Value | Notes | Reference |
| Dorsal Root Ganglia Neurons (DRGN) | IC₅₀ | 283 µM (after 24h) | Suramin treatment significantly decreased cell viability. | [2][3][6] |
| Dorsal Root Ganglia Neurons (DRGN) | Mitigation | Partial Improvement | Co-incubation with the L-type VGCC inhibitor nimodipine improved cell viability. | [2][6] |
IV. Visualizations: Pathways and Workflows
Diagram 1: Proposed Signaling Pathway for Suramin-Induced Neurotoxicity
Caption: A diagram illustrating the multifaceted mechanisms of suramin-induced neurotoxicity.
Diagram 2: Experimental Workflow for Assessing Suramin Neurotoxicity
Caption: Workflow for a comprehensive assessment of suramin-induced neuropathy in rodents.
Diagram 3: Troubleshooting Guide for Adverse Events
Caption: A logical flowchart for troubleshooting common adverse events in suramin studies.
V. Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination (Mice/Rats)
This protocol assesses motor coordination and balance, which can be impaired by suramin-induced neuropathy.[1][2][4][5]
-
Equipment:
-
Commercially available Rotarod apparatus.
-
70% Ethanol for cleaning.
-
-
Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.[13]
-
Habituation (Optional but Recommended): Place the animal on the stationary or slowly rotating rod (e.g., 4-5 rpm) for 5 minutes. If the animal falls, gently place it back on the rod.[2]
-
Testing:
-
Set the apparatus to an accelerating mode (e.g., from 4 to 40 rpm over 300 seconds).[4]
-
Place the animal on its designated lane on the rod.
-
Start the trial. The apparatus will automatically record the latency to fall (the time the animal remains on the rod).
-
An animal is considered to have "fallen" if it drops onto the platform below or clings to the rod and completes a full passive rotation.[4]
-
-
Inter-Trial Interval: Conduct three trials with a 15-minute interval between each trial.[4][13]
-
Data Analysis: The primary endpoint is the average latency to fall across the trials. A significant decrease in latency in the suramin-treated group compared to the control group indicates a motor deficit.
-
Protocol 2: Von Frey Test for Mechanical Allodynia (Mice/Rats)
This test measures the mechanical withdrawal threshold of the paw, a key indicator of sensory neuropathy.[9][14][15]
-
Equipment:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated wire mesh platform with testing chambers.
-
-
Procedure:
-
Acclimation: Place the animal in a testing chamber on the wire mesh platform and allow it to acclimate for at least 60 minutes.[9]
-
Filament Application:
-
Up-Down Method:
-
If there is no response, use the next filament of increasing stiffness.
-
If there is a positive response, use the next filament with decreasing stiffness.[9]
-
Continue this pattern until you have recorded at least 5 responses after the first positive response.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method. A lower threshold in the suramin-treated group indicates mechanical allodynia (increased sensitivity to pain).
-
Protocol 3: Nerve Biopsy and Histological Analysis
This is a terminal procedure to assess the structural integrity of peripheral nerves.[7][16][17]
-
Procedure:
-
Tissue Collection: At the experimental endpoint, humanely euthanize the animal and carefully dissect the sciatic or sural nerves.
-
Fixation:
-
For standard paraffin (B1166041) embedding, fix the nerve sample in 10% neutral buffered formalin.
-
For resin embedding and electron microscopy, fix the sample in glutaraldehyde.[7]
-
-
Processing and Sectioning: Process the fixed tissue, embed in paraffin or resin, and cut thin sections.
-
Staining:
-
Analysis: A pathologist should examine the sections for signs of nerve fiber loss, axonal degeneration (e.g., axonal swelling, fragmentation), and demyelination (e.g., thinly myelinated fibers, onion bulb formations).[7] Morphometric analysis can be used for precise quantification of nerve fiber density and myelin thickness.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rotarod test in rats [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. biomed-easy.com [biomed-easy.com]
- 6. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Effect of Suramin on Renal Proximal Tubular Cells Damage Induced by Cisplatin in Rats (Histological and Immunohistochemical Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 10. Morphohistochemical characterization of suramin--induced chronic toxicity in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chronic administration of suramin induces neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. mmpc.org [mmpc.org]
- 15. biomed-easy.com [biomed-easy.com]
- 16. researchgate.net [researchgate.net]
- 17. neurology.org [neurology.org]
- 18. Processing of nerve biopsies: A practical guide for neuropathologists - PMC [pmc.ncbi.nlm.nih.gov]
"improving the solubility and stability of Suramin in experimental buffers"
For researchers, scientists, and drug development professionals utilizing Suramin (B1662206), ensuring its proper dissolution and stability in experimental buffers is critical for reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with Suramin solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Suramin sodium salt?
A1: Suramin sodium salt is generally considered to have good solubility in water.[1][2][3] Several suppliers report its solubility in water to be approximately 10 mg/mL[1] to greater than 10 mg/mL.[2] It is also soluble in physiological saline.[4] In Dimethyl Sulfoxide (DMSO), its solubility is significantly higher, reaching up to 100 mg/mL.[5] However, it is sparingly soluble in ethanol (B145695) and insoluble in chloroform (B151607) and ether.[6]
Q2: I'm observing precipitation when dissolving Suramin in my buffer. What are the common causes?
A2: Precipitation of Suramin in aqueous buffers can occur due to several factors:
-
Exceeding Solubility Limit: The concentration of Suramin may be too high for the specific buffer and conditions.
-
Low Temperature: The solubility of Suramin can decrease at lower temperatures, leading to crystallization, especially for concentrated stock solutions stored in the refrigerator.
-
pH Shifts: Suramin's solubility is pH-dependent. A significant shift in the pH of your buffer during preparation or storage can cause the compound to precipitate.
-
Interaction with Buffer Components: Suramin, a polyanionic molecule, can interact with certain ions in the buffer, potentially forming less soluble complexes. High ionic strength buffers may also influence solubility.[4]
-
Improper Dissolution Technique: Adding the Suramin powder too quickly or without adequate mixing can lead to localized high concentrations and precipitation.
Q3: How should I prepare a stock solution of Suramin?
A3: For a high-concentration stock solution, dissolving Suramin sodium salt in DMSO is a common practice due to its high solubility (up to 100 mg/mL).[5] For aqueous stock solutions, use high-purity water (e.g., Milli-Q) and do not exceed a concentration of 10 mg/mL.[1] It is recommended to prepare fresh aqueous solutions for daily use.[1] When preparing, add the powder gradually to the solvent while vortexing or stirring to ensure complete dissolution. Gentle warming and sonication can also aid in dissolving the compound if precipitation occurs.[7]
Q4: What is the recommended storage condition for Suramin solutions?
A4: The stability of Suramin solutions depends on the solvent and storage temperature.
-
Aqueous Solutions: It is generally recommended to use freshly prepared aqueous solutions. Some sources suggest not storing aqueous solutions for more than one day.[1] However, a study on the chemical stability in common infusion fluids found that a 1 mg/mL solution in 0.9% NaCl, 5% dextrose, and lactated Ringer's injection is stable for at least seven days when stored at 4°C in the dark or at 22°C protected from light.[8] Another study indicated that in an aqueous solution at 37°C, about 2% of Suramin hydrolyzes after 42 days.[9]
-
DMSO Stock Solutions: Frozen aliquots of DMSO stock solutions are more stable for long-term storage. It is advisable to store them at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q5: Can I autoclave my buffer after adding Suramin?
A5: It is generally not recommended to autoclave buffers containing Suramin. High temperatures can lead to the degradation of the compound. An accelerated stability study showed that Suramin in 0.9% NaCl degrades at 90°C with a half-life of about 5.5 hours.[8] To ensure sterility, it is best to filter-sterilize the Suramin solution through a 0.22 µm filter after it has been prepared in a sterile buffer.
Troubleshooting Guides
Issue 1: Precipitate forms in the buffer immediately upon adding Suramin powder.
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | Reduce the target concentration of Suramin in the buffer. |
| Poor Dissolution Technique | Add the Suramin powder slowly and in small portions to the buffer while continuously stirring or vortexing. |
| Low Temperature of Buffer | Ensure the buffer is at room temperature before adding Suramin. |
| Incorrect pH of Buffer | Verify the pH of your buffer before adding Suramin. Adjust if necessary. |
Issue 2: A clear Suramin solution becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | Store the solution at a constant temperature. Avoid repeated warming and cooling. |
| Microbial Contamination | Prepare solutions under sterile conditions and filter-sterilize. |
| pH Shift During Storage | Ensure the buffer has sufficient buffering capacity to maintain a stable pH. Re-check the pH of the solution. |
| Light Exposure | Store Suramin solutions protected from light, as light can contribute to degradation over time.[8] |
Issue 3: Precipitation occurs when diluting a DMSO stock solution of Suramin into an aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Rapid Solvent Exchange ("Crashing Out") | Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring. This helps to avoid localized high concentrations of DMSO and Suramin. |
| Final DMSO Concentration Too Low | While high concentrations of DMSO can be toxic to cells, maintaining a minimal final concentration (e.g., 0.1-0.5%) can sometimes help maintain solubility. |
| Buffer Incompatibility | Consider preparing a lower concentration DMSO stock solution or directly dissolving Suramin in the aqueous buffer if the final required concentration is low enough. |
Data Presentation
Table 1: Solubility of Suramin Sodium Salt in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | ~10 mg/mL, >10 mg/mL, "Very soluble" | [1][2][6] |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [5] |
| Ethanol (95%) | Sparingly soluble | [4] |
| Chloroform | Insoluble | [6] |
| Ether | Insoluble | [6] |
Table 2: Stability of Suramin (1 mg/mL) in Infusion Fluids
| Infusion Fluid | Storage Condition | Stability | Source |
| 0.9% NaCl | 4°C, dark | Stable for at least 7 days | [8] |
| 0.9% NaCl | 22°C, protected from light | Stable for at least 7 days | [8] |
| 5% Dextrose | 4°C, dark | Stable for at least 7 days | [8] |
| 5% Dextrose | 22°C, protected from light | Stable for at least 7 days | [8] |
| Lactated Ringer's | 4°C, dark | Stable for at least 7 days | [8] |
| Lactated Ringer's | 22°C, protected from light | Stable for at least 7 days | [8] |
| 0.9% NaCl | 90°C | Degrades (t½ ≈ 5.5 hours) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Suramin
-
Materials:
-
Suramin sodium salt powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the desired amount of Suramin sodium salt powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL.
-
Immediately cap the container and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
If sterility is required, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.
-
Use the solution immediately or store it appropriately (see storage recommendations above). For short-term storage, 4°C is recommended.
-
Protocol 2: Preparation of a 100 mM DMSO Stock Solution of Suramin
-
Materials:
-
Suramin sodium salt powder (MW: 1429.17 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 14.29 mg of Suramin sodium salt powder into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the Suramin is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for preparing Suramin solutions.
Caption: Troubleshooting workflow for Suramin precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Suramin sodium salt ≥98 (TLC) Suramine sodium salt [sigmaaldrich.com]
- 3. Suramin sodium CAS#: 129-46-4 [amp.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Suramin Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical stability of suramin in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of suramin in aqueous solution; possible implications for the search for suramin metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Non-Specific Binding of Suramin in Assays: A Technical Support Guide
Welcome to the Technical Support Center for researchers utilizing Suramin (B1662206) in experimental assays. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of Suramin's non-specific binding. Due to its polysulfonated nature, Suramin is prone to electrostatic interactions with various biological molecules, which can lead to assay interference and inaccurate results. This resource is designed to help you identify, understand, and mitigate these effects to ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Suramin and why does it exhibit non-specific binding?
Suramin is a polysulfonated naphthylurea compound. Its highly anionic nature at physiological pH leads to strong electrostatic interactions with positively charged residues (like arginine and lysine) on the surface of many proteins. This promiscuous binding to a wide range of unrelated proteins is the primary cause of non-specific binding in various assays.[1][2][3][4]
Q2: What are the common consequences of Suramin's non-specific binding in assays?
Non-specific binding of Suramin can lead to several assay artifacts, including:
-
False positives: Suramin might inhibit the activity of a target enzyme or disrupt a protein-protein interaction through non-specific means, leading to an apparent but misleading "hit."
-
False negatives: Suramin can bind to assay components, such as detection antibodies or substrate enzymes, and inhibit their function, masking a true positive result.
-
Inaccurate quantification: Non-specific interactions can alter the apparent potency (e.g., IC50) of Suramin, making it seem more or less potent than it actually is against the intended target.[5]
-
High background signals: In formats like ELISA, non-specific binding to the plate surface or blocking proteins can result in elevated background noise.
Q3: Which types of assays are particularly susceptible to interference from Suramin?
Assays that are sensitive to changes in protein conformation, charge interactions, or that involve multiple protein components are particularly vulnerable. These include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Fluorescence Polarization (FP) assays
-
Surface Plasmon Resonance (SPR)
Troubleshooting Guides
Issue 1: High Background or False Positives in ELISA
High background or false-positive signals in an ELISA can occur if Suramin binds non-specifically to the coated antigen, the blocking proteins, or the detection antibodies.
Troubleshooting Workflow for ELISA:
Experimental Protocols:
-
Protocol 1: Modified ELISA Washing and Blocking
-
Washing Buffer: Prepare a wash buffer (e.g., PBS or TBS) containing 0.05% Tween-20.
-
Washing Procedure: After each incubation step, wash the plate 4-6 times with 300 µL of wash buffer per well. Ensure complete aspiration of the well contents after each wash.
-
Blocking Buffer: Prepare a blocking buffer consisting of 1X PBS or TBS with 2-5% Bovine Serum Albumin (BSA).
-
Blocking Step: After coating the plate with antigen, block for at least 2 hours at room temperature or overnight at 4°C.
-
Issue 2: Assay Interference in Fluorescence Polarization (FP) Assays
In FP assays, Suramin can cause interference by binding to the fluorescently labeled probe or the target protein, leading to changes in polarization that are not due to specific inhibition.
Troubleshooting Strategies for FP Assays:
-
Increase Detergent Concentration: Adding a non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 to the assay buffer can help disrupt non-specific hydrophobic interactions.
-
Optimize BSA Concentration: Including BSA (0.1 - 1 mg/mL) in the assay buffer can act as a blocking agent to reduce Suramin's non-specific binding to the assay components.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer with NaCl (up to 500 mM) can weaken electrostatic interactions responsible for non-specific binding.
-
Use a Different Fluorophore: If Suramin is suspected of interacting with the fluorophore, consider using a probe with a different fluorescent tag.
Experimental Protocol: Optimized FP Assay Buffer
-
Prepare a base buffer (e.g., 50 mM HEPES, pH 7.4).
-
Supplement the base buffer with the following, testing each condition to find the optimal combination:
-
BSA: 0.1 mg/mL
-
Tween-20: 0.01%
-
NaCl: 150 mM
-
-
Use this optimized buffer for all dilutions of the fluorescent probe, protein, and Suramin.
Issue 3: Non-Specific Effects in Cell-Based Assays
Suramin's polyanionic nature can lead to interactions with cell surface proteins and growth factors in the culture medium, causing non-specific effects on cell signaling and viability.[2][4][5][6]
Signaling Pathway Potentially Affected by Suramin's Non-Specific Binding:
Mitigation Strategies for Cell-Based Assays:
-
Serum-Free or Reduced-Serum Media: If possible, conduct short-term experiments in serum-free or reduced-serum media to minimize Suramin's interaction with serum proteins and growth factors.
-
Wash Cells Before and After Treatment: Wash cell monolayers with PBS before adding Suramin-containing media and again before cell lysis or downstream analysis to remove unbound Suramin and interfering media components.
-
Control for Off-Target Effects: Include control experiments to assess Suramin's effect on cell viability (e.g., MTT or LDH assay) and general signaling pathways that should not be affected by the specific target of interest.
Quantitative Data Summary
The following table summarizes the effect of increasing NaCl concentration on the binding affinity of Suramin to the SARS-CoV-2 Receptor Binding Domain (RBD), demonstrating how ionic strength can modulate its binding.
| NaCl Concentration (mM) | Suramin KD to WT RBD (µM) |
| 150 | ~15 |
| 300 | ~15 |
| 500 | ~15 |
| 1000 | Slight reduction in affinity |
Data adapted from a study on Suramin's interaction with SARS-CoV-2 RBD.[7] Note that the binding affinity was not sensitive to ionic strength up to 500 mM NaCl, with only a modest reduction at 1 M NaCl.
Conclusion
Mitigating the non-specific binding of Suramin is crucial for obtaining accurate and reliable data. A systematic approach to troubleshooting, including the optimization of assay buffers with blocking agents, detergents, and increased salt concentration, can significantly reduce these off-target effects. For cell-based assays, careful consideration of the culture conditions is essential. By implementing the strategies outlined in this guide, researchers can minimize the impact of Suramin's promiscuous binding and enhance the confidence in their experimental findings.
References
- 1. LOPAC library screening identifies suramin as a TRIM21 binder with a unique binding mode revealed by crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Suramin interference with transforming growth factor-beta inhibition of human renal cell carcinoma in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of growth stimulation by suramin in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Suramin Treatment: A Guide to Mitigating Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Suramin treatment protocols to minimize cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Suramin influences cellular stress?
A1: Suramin primarily acts as an inhibitor of purinergic signaling.[1] Stressed or injured cells release adenosine (B11128) triphosphate (ATP) into the extracellular space, which acts as a "danger signal."[1][2] Suramin blocks the binding of ATP to its purinergic receptors, effectively silencing this danger signal and allowing cells to return to normal function.[2][3] This process is often referred to as inhibiting the Cell Danger Response (CDR).[1][2] Additionally, Suramin has been noted for its antioxidant properties.[1]
Q2: What are the common signs of cellular stress or toxicity in Suramin-treated cells?
A2: Common indicators of cellular stress and toxicity following Suramin treatment include:
-
Decreased cell viability and proliferation.[4]
-
Reduced intracellular ATP levels.[5]
-
Decreased mitochondrial membrane potential.[5]
-
Increased activity of apoptosis markers like caspase-3/7.[6]
-
Disturbance of intracellular calcium homeostasis.[6]
Q3: How can I optimize my Suramin dosage to reduce cytotoxicity?
A3: Careful dose-response studies are crucial. It is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell type and experimental conditions.[6] For instance, in dorsal root ganglion neurons (DRGN), marked toxicity was observed above 300 µM after 22-24 hours of treatment.[6] Starting with a low-dose range and titrating up can help identify a therapeutic window that minimizes toxicity.[3] Monitoring cell viability using assays like MTT or WST-1 is essential during this optimization.[4]
Q4: Are there any known impurities in Suramin that could affect my experiments?
A4: Yes, the purity of Suramin is critical. Pharmaceutical-grade Suramin should be colorless when dissolved in water or saline.[3] Some batches may contain impurities that give the solution a brown color; this discolored Suramin should not be used.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Cell type may be particularly sensitive to Suramin. Incorrect dosage or prolonged exposure. Impure Suramin solution. | Perform a dose-response curve to determine the optimal concentration for your cell line. Reduce the incubation time. Ensure you are using high-purity, colorless Suramin.[3] |
| Inconsistent results between experiments. | Variability in Suramin solution preparation. Differences in cell passage number or confluency. | Prepare fresh Suramin solutions for each experiment. Standardize cell culture conditions, including passage number and seeding density. |
| Difficulty in reproducing published findings. | Differences in experimental protocols (e.g., cell line, media, incubation time). Variations in the specific purinergic receptors expressed by the cell line. | Carefully review and align your protocol with the published methodology. Characterize the expression of purinergic receptors in your cell model. |
| Suramin appears to inhibit caspase activity initially, then increase it. | Suramin itself can directly inhibit caspase-3/7 activity at earlier time points, potentially masking the onset of apoptosis.[6] | Measure caspase activity at multiple, later time points (e.g., 24 hours) to get a more accurate assessment of apoptosis.[6] Consider using complementary apoptosis assays. |
Quantitative Data Summary
Table 1: Suramin Cytotoxicity in Different Cell Models
| Cell Line/Model | IC50 / CC50 | Exposure Time | Reference |
| Dorsal Root Ganglion Neurons (DRGN) | 283 µM (IC50) | 22-24 hours | [6] |
| SARS-CoV-2 infected Vero E6 cells | >5 mM (CC50) | Not specified | [7] |
| Calu-3 cells | >500 µM (CC50) | Not specified | [7] |
Table 2: Effect of Suramin on Cellular Parameters
| Cell Model | Suramin Concentration | Parameter | Observation | Reference |
| African trypanosomes | 1x EC50 | Intracellular ATP | ~50% reduction after 8 hours | [5] |
| African trypanosomes | 3x EC50 | Mitochondrial Membrane Potential | ~50% decrease after 8 hours | [5] |
| Dorsal Root Ganglion Neurons (DRGN) | 400 µM | Caspase-3/7 Activity | Significant increase after 24 hours | [6] |
Key Experimental Protocols
1. Cell Viability Assessment (WST-1 Assay)
This protocol is adapted from studies assessing the anti-proliferative activity of Suramin derivatives.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight in a CO2 incubator.
-
Treatment: Treat cells with various concentrations of Suramin or Suramin derivatives and incubate for the desired experimental duration.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Intracellular ATP Level Measurement
This protocol is based on the methodology used to assess Suramin's impact on trypanosome metabolism.[5]
-
Cell Treatment: Expose cells to the desired concentrations of Suramin for various time points.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
Bioluminescent Assay: Use a commercial ATP bioluminescent assay kit. This typically involves a luciferase enzyme that produces light in the presence of ATP.
-
Measurement: Measure the luminescence using a luminometer.
-
Normalization: Normalize the results to the protein concentration of the cell lysate or to an untreated control.
3. Mitochondrial Membrane Potential (MMP) Assay
This protocol is derived from research on Suramin's effects on mitochondrial function.[5]
-
Cell Treatment: Treat cells with Suramin at the desired concentrations and for the specified durations.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria based on the membrane potential, such as tetramethylrhodamine (B1193902) ethyl ester (TMRE).
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence indicates a reduction in MMP.
Visualizations
Caption: Suramin's mechanism in reducing cellular stress.
Caption: Workflow for assessing Suramin-induced cellular stress.
References
- 1. peripheralmindsofautism.com [peripheralmindsofautism.com]
- 2. Researchers studying century-old drug in potential new approach to autism | EurekAlert! [eurekalert.org]
- 3. Suramin – Naviaux Lab [naviauxlab.ucsd.edu]
- 4. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suramin's Limited Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenge of Suramin's limited penetration across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Suramin's penetration into the brain so limited?
A1: Suramin's poor BBB penetration is primarily due to its physicochemical properties. It is a large, highly polar, and polyanionic molecule with a significant negative charge at physiological pH.[1][2] These characteristics hinder its ability to passively diffuse across the tightly packed endothelial cells of the BBB. Additionally, Suramin exhibits a very high degree of binding to plasma proteins (over 99%), which further reduces the concentration of free drug available to cross the BBB.[3][4] Studies in mice have shown that the distribution of Suramin into the brain parenchyma is comparable to that of vascular markers like sucrose, confirming its restricted passage.[3][5]
Q2: Is P-glycoprotein (P-gp) efflux a major factor in Suramin's low brain uptake?
A2: While P-gp is a common efflux transporter that limits the brain penetration of many drugs, it does not appear to be the primary mechanism for Suramin. Studies using P-gp deficient mice have not shown a significant increase in Suramin's brain accumulation compared to wild-type mice.[3][5] This suggests that other factors, namely its inherent physicochemical properties, are the dominant reasons for its limited BBB penetration.
Q3: What is the proposed mechanism of action for Suramin in the central nervous system (CNS)?
A3: Suramin is a broad-spectrum antagonist of purinergic P2X and P2Y receptors.[6][7][8] These receptors are widely distributed in the CNS and are involved in various signaling pathways related to neuroinflammation, cell death, and proliferation.[6] By blocking these receptors, Suramin may modulate these pathological processes. For instance, in the subventricular zone, blockade of purinergic receptors with Suramin has been shown to increase the survival of neural progenitor cells by reducing apoptosis.[6]
Below is a simplified representation of Suramin's inhibitory action on purinergic signaling pathways.
Data Presentation: Suramin Properties and Permeability
The following tables summarize key physicochemical properties of Suramin and its BBB permeability data from preclinical studies.
Table 1: Physicochemical Properties of Suramin
| Property | Value | Reference |
| Molecular Formula | C₅₁H₄₀N₆O₂₃S₆ | [9] |
| Molecular Weight | 1297.3 g/mol | [9] |
| Octanol-Saline Partition Coefficient | 0.00023 ± 0.00006 | [3] |
| Protein Binding (Human Plasma) | 99.4% ± 0.03% | [3] |
| Solubility in Water | ~10 mg/mL | [1] |
| Charge at Physiological pH | Highly Negative | [1] |
Table 2: In Vivo BBB Permeability of Suramin in Rodents
| Animal Model | Method | Brain/Plasma Ratio or Permeability Metric | Key Finding | Reference |
| Male BALB/c Mice | In Situ Brain Perfusion | R_Tissue% not greater than vascular marker ([¹⁴C]sucrose) | Suramin does not significantly cross the BBB. | [3] |
| FVB Mdr1a/Mdr1b⁻/⁻ Mice | In Situ Brain Perfusion | No significant difference in R_Tissue% compared to wild-type | P-gp efflux is not a major factor in Suramin's low brain uptake. | [3] |
| Rats | Chronic Administration | Accumulation in sciatic nerve, not brain | Neurotoxicity is primarily peripheral due to lack of BBB penetration. | [10] |
Troubleshooting Guides
Guide 1: In Situ Brain Perfusion Experiments
The in situ brain perfusion technique is a valuable method for quantifying the unidirectional influx of compounds across the BBB.[11][12][13] However, its complexity can lead to variability in results.
Q: My brain uptake data for Suramin shows high variability between animals. What are the potential causes and solutions?
-
A1: Perfusion Rate and Pressure: Inconsistent perfusion rates can significantly alter the delivery of the perfusate to the brain.
-
Troubleshooting:
-
Ensure the perfusion pump is calibrated and delivering a constant flow rate. For mice, a rate of 3-5 mL/min is often appropriate, but this may need optimization.[14]
-
Monitor the perfusion pressure. Pressures exceeding 200 mmHg can damage the BBB, leading to artificially high uptake values.[14]
-
Visually inspect the brain for signs of edema or hemorrhage after perfusion.
-
-
-
A2: Temperature of Perfusate: The temperature of the perfusion buffer can affect physiological processes.
-
Troubleshooting:
-
Maintain the perfusate at a physiological temperature (e.g., 37°C) using a water bath and insulated tubing. Some protocols for fixation recommend ice-cold solutions, but for permeability studies, physiological temperature is critical.
-
-
-
A3: Incomplete Vascular Washout: Residual blood in the brain vasculature can lead to an overestimation of brain tissue concentration.
-
Troubleshooting:
-
Ensure a complete washout with a drug-free buffer before and after the drug-containing perfusate. The liver changing color to a pale shade is a common visual indicator of a successful systemic washout.
-
Always include a vascular marker (e.g., [¹⁴C]sucrose or [³H]inulin) in your perfusate to correct for the amount of drug trapped in the vascular space.[11]
-
-
Below is a logical workflow for troubleshooting high variability in in situ brain perfusion experiments.
Guide 2: Nanoparticle-Based Delivery of Suramin
Encapsulating Suramin in nanoparticles (NPs) is a promising strategy to enhance its BBB penetration.[4][15][16] However, Suramin's properties can present formulation challenges.
Q: I am experiencing low encapsulation efficiency and aggregation with my Suramin-loaded nanoparticles. What could be the cause?
-
A1: Electrostatic Repulsion: Suramin is highly negatively charged due to its polysulfonated nature.[1][2] If you are using negatively charged polymers or lipids for your nanoparticles, electrostatic repulsion will likely hinder encapsulation and promote aggregation.
-
Troubleshooting:
-
Consider using cationic (positively charged) polymers or lipids to facilitate electrostatic interaction with Suramin. For instance, chitosan-based nanoparticles carry a positive charge and can improve interactions with negatively charged cell membranes.[17]
-
Optimize the pH of your formulation buffer to modulate the surface charge of both Suramin and the nanoparticles.
-
-
-
A2: High Water Solubility of Suramin: Suramin's high water solubility makes it challenging to encapsulate within hydrophobic polymeric or lipid cores.[1]
-
Troubleshooting:
-
Employ encapsulation techniques suitable for hydrophilic drugs, such as double emulsion (w/o/w) methods.
-
Consider forming an ion pair between Suramin and a cationic lipid or polymer before encapsulation to increase its lipophilicity.
-
-
-
A3: Suboptimal Formulation Parameters: The physicochemical properties of nanoparticles are sensitive to formulation parameters.
-
Troubleshooting:
-
Systematically optimize parameters such as polymer/lipid concentration, drug-to-polymer ratio, and stirring/sonication energy.
-
Characterize your nanoparticles at each step (size, zeta potential, polydispersity index) to understand the impact of these changes.
-
-
Q: My Suramin-nanoparticle formulation does not show enhanced brain uptake in vivo. What should I investigate?
-
A1: Nanoparticle Stability in Circulation: Nanoparticles can be rapidly cleared by the reticuloendothelial system (RES) or may aggregate in the bloodstream.
-
Troubleshooting:
-
Coat your nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, reducing RES uptake and prolonging circulation time.[18]
-
Assess the stability of your formulation in serum-containing media in vitro before proceeding to in vivo studies.
-
-
-
A2: Insufficient BBB Interaction: The nanoparticles may not be effectively interacting with the BBB to trigger uptake.
-
Troubleshooting:
-
Functionalize the nanoparticle surface with ligands that target receptors on the BBB, such as transferrin or insulin (B600854) receptors, to promote receptor-mediated transcytosis.[4]
-
Ensure your nanoparticles have the appropriate surface charge. Cationic nanoparticles can enhance BBB interaction through adsorptive-mediated transcytosis.[17]
-
-
-
A3: Premature Drug Release: Suramin may be leaking from the nanoparticles before they reach the brain.
-
Troubleshooting:
-
Conduct in vitro drug release studies under physiological conditions (pH 7.4, 37°C) to assess the release kinetics of your formulation.
-
If burst release is high, consider cross-linking your nanoparticles or using a denser polymer matrix to better retain the drug.
-
-
Below is a diagram illustrating the key considerations for designing Suramin-loaded nanoparticles for brain delivery.
Guide 3: Focused Ultrasound (FUS) Mediated BBB Opening
Focused ultrasound in combination with microbubbles is a non-invasive technique to transiently and locally open the BBB.[3][19][20]
Q: I am not observing significant enhancement of Suramin delivery to the brain after FUS treatment. What are the common pitfalls?
-
A1: Suboptimal Acoustic Parameters: The degree of BBB opening is highly dependent on the acoustic pressure, frequency, pulse length, and duration of sonication.[21]
-
Troubleshooting:
-
Ensure your acoustic parameters are within the range known to safely and effectively open the BBB. The mechanical index (MI) is a key parameter to monitor.[21]
-
Titrate the acoustic pressure for your specific animal model and experimental setup. What works in one model may not be optimal for another.[3]
-
Use an acoustic feedback controller, if available, to monitor microbubble cavitation in real-time and adjust the acoustic parameters accordingly for a more controlled BBB opening.[3]
-
-
-
A2: Microbubble Timing and Dose: The timing of microbubble injection relative to sonication and the dose of microbubbles are critical.
-
Troubleshooting:
-
Administer Suramin and the microbubbles intravenously shortly before or at the beginning of the sonication to ensure they are present in the vasculature when the BBB is opened.
-
The dose and size of the microbubbles can impact the extent of BBB opening. Higher doses and larger microbubbles can lead to more significant opening but also increase the risk of tissue damage.[3]
-
-
-
A3: Confirmation of BBB Opening: It is essential to confirm that the BBB was successfully opened in your experiments.
-
Troubleshooting:
-
Co-inject a contrast agent (e.g., gadolinium for MRI) or a fluorescent dye (e.g., Evans blue) to visually confirm the location and extent of BBB opening.[19]
-
If BBB opening is inconsistent, re-evaluate your targeting accuracy and acoustic coupling between the transducer and the skull.
-
-
Below is an experimental workflow for FUS-mediated Suramin delivery, highlighting key steps for successful BBB opening.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Mice (Adapted)
This protocol provides a general framework. Specific parameters such as perfusion time and flow rate should be optimized for your experimental goals.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Expose the common carotid arteries.
-
Ligate the external carotid artery and place a catheter in the common carotid artery.
-
-
Perfusion Setup:
-
Prepare a perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a vascular marker (e.g., [¹⁴C]sucrose).
-
Warm the buffer to 37°C.
-
Connect the catheter to a perfusion pump.
-
-
Procedure:
-
Begin perfusion with a drug-free buffer to wash out the blood.
-
Switch to the perfusion buffer containing radiolabeled Suramin and the vascular marker for a defined period (e.g., 1-10 minutes).
-
Perform a final washout with drug-free buffer to remove any remaining drug from the vasculature.
-
Decapitate the mouse and dissect the brain regions of interest.
-
-
Sample Analysis:
-
Homogenize the brain tissue samples.
-
Determine the radioactivity of Suramin and the vascular marker in the tissue homogenates and perfusate samples using liquid scintillation counting.
-
Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) after correcting for the vascular space.
-
Protocol 2: Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of Suramin that is unbound in brain tissue homogenate (f_u,brain).[]
-
Preparation of Brain Homogenate:
-
Homogenize brain tissue from the species of interest in a buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
-
Equilibrium Dialysis Setup:
-
Use a rapid equilibrium dialysis (RED) device.
-
Add the brain homogenate spiked with a known concentration of Suramin to one chamber.
-
Add buffer to the other chamber, separated by a semipermeable membrane.
-
-
Incubation:
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis:
-
Collect samples from both the homogenate and buffer chambers.
-
Quantify the concentration of Suramin in both samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the fraction unbound in the homogenate (f_u,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
Correct for the dilution of the brain tissue to determine the f_u,brain.
-
Disclaimer: This technical support center provides information for research purposes only. The protocols and troubleshooting guides are intended as a starting point and may require optimization for your specific experimental conditions. Always adhere to institutional guidelines for animal care and use and laboratory safety.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Variability of physiological brain perfusion in healthy subjects – A systematic review of modifiers. Considerations for multi-center ASL studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sapientiacollaborative.org [sapientiacollaborative.org]
- 9. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability of physiological brain perfusion in healthy subjects - A systematic review of modifiers. Considerations for multi-center ASL studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secondary effects on brain physiology caused by focused ultrasound-mediated disruption of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of Focused Ultrasound–Induced Blood-Brain Barrier (BBB) Opening: A Systematic Review of Protocols, Efficacy, and Safety Outcomes - Focused Ultrasound Foundation [fusfoundation.org]
- 13. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-Mediated Blood–Brain Barrier Disruption for Drug Delivery: A Systematic Review of Protocols, Efficacy, and Safety Outcomes from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comprehensive Review: Focused Ultrasound Blood-Brain Barrier Opening for Delivering Drugs to Gliomas - Focused Ultrasound Foundation [fusfoundation.org]
- 20. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
Technical Support Center: Optimizing Suramin Concentration in Primary Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal, non-toxic concentration of Suramin (B1662206) for your primary cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Suramin's cytotoxicity?
A1: Suramin's cytotoxicity stems from its ability to interact with a wide range of extracellular and intracellular targets. It is known to inhibit various growth factor signaling pathways by blocking the binding of ligands such as platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), and basic fibroblast growth factor (bFGF) to their receptors.[1] Additionally, Suramin can be taken up by cells and inhibit intracellular enzymes, including DNA polymerases and topoisomerase II, which can disrupt DNA replication and lead to cell death.[2]
Q2: Why are primary cells more sensitive to Suramin than immortalized cell lines?
A2: Primary cells are often more sensitive to chemical compounds like Suramin because they have a finite lifespan and are not genetically transformed like immortalized cell lines. They typically have more stringent nutrient and growth factor requirements and may have less robust mechanisms for coping with cellular stress and DNA damage. Therefore, the cytotoxic effects of Suramin on processes like DNA replication can be more pronounced in primary cells.
Q3: I'm seeing high levels of cell death even at low concentrations of Suramin. What could be the cause?
A3: Several factors could contribute to this observation. First, verify the accuracy of your Suramin stock solution and final dilutions. Ensure that the solvent used to dissolve Suramin (e.g., water or PBS) is not contributing to the toxicity. The health and density of your primary cells at the time of treatment are also critical; stressed or overly confluent cells can be more susceptible to drug-induced toxicity. Finally, the specific primary cell type you are using may be inherently more sensitive to Suramin. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Can Suramin have a stimulatory effect on cell growth?
A4: Paradoxically, yes. In some cell types, particularly certain cancer cell lines, Suramin has been observed to stimulate proliferation at lower concentrations.[3] This effect can be mediated by the activation of the epidermal growth factor receptor (EGFR) signaling pathway. Suramin can induce the release of membrane-bound transforming growth factor-alpha (TGF-α), which then activates EGFR in an autocrine or paracrine manner.[3]
Q5: How long should I expose my primary cells to Suramin?
A5: The optimal exposure time is dependent on your specific experimental goals and the primary cell type. For cytotoxicity assessments, a common starting point is 24 to 72 hours. However, shorter exposure times may be sufficient to observe the desired biological effect with minimized cytotoxicity. A time-course experiment is recommended to determine the ideal duration for your study.
Troubleshooting Guide: Adjusting Suramin Concentration
This guide provides a systematic approach to identifying and resolving common issues encountered when determining a non-cytotoxic working concentration of Suramin for primary cell lines.
| Problem | Potential Cause | Recommended Action |
| High Cytotoxicity at Expected Non-Toxic Doses | 1. Incorrect Suramin Concentration: Errors in stock solution preparation or serial dilutions. 2. Solvent Toxicity: High concentration of the solvent used to dissolve Suramin. 3. Poor Cell Health: Cells were stressed, contaminated, or at a high passage number before treatment. 4. High Cell Seeding Density: Overly confluent cells can be more sensitive to stress. | 1. Verify Concentration: Prepare fresh stock solutions and dilutions. Consider having the concentration of your stock independently verified if problems persist. 2. Solvent Control: Ensure the final concentration of the solvent in your culture medium is negligible and run a vehicle control (medium with solvent only). 3. Assess Cell Viability Pre-Treatment: Use a viability stain like Trypan Blue to confirm cell health before starting the experiment. Use low-passage primary cells whenever possible. 4. Optimize Seeding Density: Perform a cell titration experiment to find a seeding density that allows for logarithmic growth throughout the experiment. |
| Inconsistent Results Between Experiments | 1. Variability in Primary Cell Lots: Different donors or batches of primary cells can have inherent biological differences. 2. Inconsistent Culture Conditions: Fluctuations in incubator CO2, temperature, or humidity. 3. Inconsistent Treatment Times: Variations in the duration of Suramin exposure. | 1. Characterize Each Lot: If possible, perform a new dose-response curve for each new lot of primary cells. 2. Standardize Culture Conditions: Regularly calibrate your incubator and maintain consistent cell culture practices. 3. Precise Timing: Use a timer to ensure consistent incubation periods. |
| Unexpected Cell Proliferation | 1. Activation of EGFR Signaling: Suramin may be inducing the release of TGF-α, leading to EGFR-mediated proliferation.[3] 2. Low Suramin Concentration: The concentration used may be in the stimulatory range for your specific cell type. | 1. Investigate EGFR Pathway: Consider using an EGFR inhibitor in conjunction with Suramin to see if the proliferative effect is blocked. 2. Broaden Dose-Response Range: Test a wider range of Suramin concentrations to identify the threshold for its growth-stimulatory versus inhibitory effects. |
Quantitative Data Summary
The following table summarizes reported cytotoxic (IC50) and non-toxic concentrations of Suramin in various primary and other cell lines to provide a starting point for your experiments. Note that the optimal concentration for your specific primary cell line should be determined empirically.
| Cell Type | Species | Parameter | Concentration (µM) | Concentration (µg/mL) | Reference |
| Primary Prostate Epithelial Cells | Human | IC50 | 50 - 100 | ~71.4 - 142.8 | [4] |
| Dorsal Root Ganglia Neurons | Mouse | IC50 | 283 | ~404.1 | [5] |
| V79 Fibroblasts | Chinese Hamster | IC50 | ~240 | 344.22 | [6] |
| Bovine Capillary Endothelial Cells | Bovine | IC50 (bFGF-stimulated migration) | ~140 - 220 | 200 - 320 | [7] |
| Bovine Pulmonary Artery Endothelial Cells | Bovine | Proliferation Inhibition | > 70 | > 100 | [7] |
| Various Cancer Cell Lines | Human | Non-Cytotoxic Range (for chemosensitization) | 10 - 50 | ~14.3 - 71.4 | [8][9] |
Concentrations in µg/mL were calculated using a molecular weight of 1429.2 g/mol for Suramin sodium salt.
Experimental Protocols
Protocol: Determining the Cytotoxic Concentration of Suramin using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Suramin in your primary cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Suramin sodium salt
-
Sterile PBS or water for dissolving Suramin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density. This should allow for logarithmic growth during the assay.
-
Incubate the plate for 24 hours to allow the cells to adhere and recover.
-
-
Suramin Treatment:
-
Prepare a concentrated stock solution of Suramin in sterile PBS or water.
-
Perform serial dilutions of Suramin in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 100, 500, 1000 µM).
-
Include wells for untreated cells (negative control) and a vehicle control (if a solvent other than the medium is used).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Suramin.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Suramin concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the Suramin concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of Suramin that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Suramin's inhibition of key growth factor signaling pathways.
Caption: Mechanism of paradoxical cell proliferation via EGFR activation by Suramin.
Caption: Experimental workflow for determining a non-cytotoxic Suramin concentration.
References
- 1. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suramin inhibits tumor cell cytotoxicity mediated through natural killer cells, lymphokine-activated killer cells, monocytes, and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suramin, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-derived growth factor (PDGF) receptor activation in cell transformation and human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of basic fibroblast growth factor in suramin-induced inhibition of V79/AP4 fibroblast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I/II trial of non-cytotoxic suramin in combination with weekly paclitaxel in metastatic breast cancer treated with prior taxanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Lot-to-Lot Variability of Commercial Suramin
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage the inherent lot-to-lot variability of commercial suramin (B1662206), ensuring experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is suramin and what are its common research applications?
Suramin is a polysulfonated naphthylurea compound originally developed as an anti-parasitic drug for treating African sleeping sickness and river blindness.[1][2] In research, its broad-spectrum inhibitory activity makes it a valuable tool. It is widely used as an antagonist of P2 purinergic receptors (both P2X and P2Y families) and also inhibits various growth factors, enzymes like reverse transcriptase, and other proteins.[1][3][4] This allows it to be used in studies related to cancer, virology, inflammation, and neuroscience.[1][3][4][5]
Q2: What causes the lot-to-lot variability in commercial suramin?
The lot-to-lot variability of suramin stems primarily from its complex manufacturing process. The final product is often not a single, pure compound but a heterogeneous mixture of structurally related analogues and impurities.[6] Variations can arise in:
-
Purity: The percentage of the desired suramin molecule (C₅₁H₃₄N₆Na₆O₂₃S₆) can differ between batches.
-
Impurity Profile: The types and quantities of synthetic precursors, side-products, and degradation products can vary.[7][8] For example, incompletely synthesized molecules or related naphthylurea compounds may be present.
-
Polysulfonation Pattern: The exact number and position of the sulfonate groups on the naphthyl rings can differ slightly, leading to a mixture of isomers with different biological activities.
Q3: How can suramin lot-to-lot variability impact my experimental results?
Inconsistent suramin composition can lead to significant experimental discrepancies:
-
Poor Reproducibility: The most common issue is the inability to reproduce results obtained with a previous batch, leading to wasted time and resources.[9]
-
Variable Potency: Different lots may exhibit different inhibitory constants (IC₅₀) against the same target due to variations in the concentration of the active compound or the presence of inhibitory/inactive impurities.
-
Altered Specificity: The presence of different impurities can lead to unexpected off-target effects, confounding data interpretation.
-
Toxicity: Some impurities may introduce cellular toxicity that is not inherent to the pure suramin molecule, affecting cell viability and experimental outcomes.[5]
Q4: How can I assess the quality and consistency of a new suramin lot?
It is crucial to qualify each new lot of suramin before its use in critical experiments. A two-pronged approach is recommended:
-
Analytical Characterization: Use techniques like High-Performance Liquid Chromatography (HPLC) to assess purity and identify the presence of contaminants.[7] Mass Spectrometry (MS) can confirm the molecular weight of the main peak.
-
Biological Validation: Perform a functional assay to determine the bioactivity of the new lot. This involves generating a dose-response curve against a known target (e.g., a P2X receptor) and comparing the IC₅₀ value to that of a previously validated "gold standard" lot.
Q5: My results are inconsistent after switching to a new vial of suramin. What should I do?
If you suspect lot-to-lot variability is the cause of inconsistent results, follow this troubleshooting workflow:
-
Confirm the Issue: Repeat a key experiment using both the old lot (if available) and the new lot in parallel. This direct comparison can confirm if the variability is linked to the reagent.
-
Check Documentation: Always record the manufacturer, lot number, and date of purchase for all reagents. Review the Certificate of Analysis (CoA) for the new lot, but be aware that the provided information may not fully capture its functional variability.[9]
-
Qualify the New Lot: If not done previously, perform analytical and biological validation as described in Q4 to quantify the difference in purity and/or potency.
-
Normalize Concentration: If the new lot is less potent, you may be able to normalize its concentration for future experiments. For example, if the new lot is found to be 80% as active as the old lot, you would use a 1.25x higher concentration to achieve a comparable biological effect.
-
Contact the Supplier: Report the inconsistency to the manufacturer's technical support. They may be able to provide additional data or a replacement lot.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition between experiments | Lot-to-lot variability of suramin. | 1. Always record the lot number for every experiment.2. Perform a head-to-head comparison of the old and new lots in a functional assay.3. Qualify every new lot upon receipt against a "gold standard" lot (see Protocol 2).4. If potency differs, adjust the working concentration accordingly. |
| Lower-than-expected (or no) inhibitory effect | 1. Degraded suramin stock solution. 2. Low purity/potency of the specific suramin lot. 3. Incorrect concentration calculation. | 1. Prepare fresh stock solutions. Pure suramin dissolved in water or saline should be colorless; a brown color can indicate impurities.[6]2. Verify the purity of the lot using HPLC (see Protocol 1).3. Determine the functional potency using a bioassay (see Protocol 2) and adjust concentration if necessary.4. Double-check all dilution calculations. |
| Unexpected cellular toxicity or off-target effects | Presence of toxic impurities in the suramin preparation. | 1. Test the effect of the suramin vehicle (e.g., water, saline) alone as a control.2. Analyze the purity of the suramin lot via HPLC-MS to look for unexpected peaks.3. Attempt to source a higher purity grade of suramin from a different, reputable vendor.4. If possible, compare the toxic effects with a different, previously validated lot. |
Key Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a suramin sample. Specific parameters may need optimization based on the available equipment.
Objective: To separate suramin from potential impurities and estimate its relative purity.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., 100 x 2.1 mm).[7]
-
Mobile Phase: A gradient of methanol (B129727) in a phosphate (B84403) buffer (e.g., 0.02 M, pH 6.5) containing an ion-pairing reagent like Tetrabutylammonium hydrogensulfate (TBAHS, 5 mM).[7]
-
Gradient: A linear gradient, for example, from 35% to 65% methanol over 10-15 minutes.[7]
-
Sample Preparation: Dissolve suramin powder in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. Purity is estimated by calculating the area of the main suramin peak as a percentage of the total area of all peaks.
Protocol 2: Functional Bioassay for Potency Assessment
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a suramin lot against a known biological target. This example uses a calcium influx assay for P2X receptors.
Methodology:
-
Cell Line: Use a cell line stably expressing a P2X receptor subtype (e.g., HEK293 cells expressing P2X3).
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Prepare a serial dilution of the new suramin lot and a reference ("gold standard") lot. c. Pre-incubate the cells with the different concentrations of suramin (or vehicle control) for 15-30 minutes. d. Add a known concentration of a P2X agonist (e.g., ATP or α,β-meATP) to stimulate the receptor. Use a concentration that elicits a sub-maximal response (EC₈₀) for best results. e. Measure the resulting change in fluorescence using a plate reader.
-
Data Analysis: a. Normalize the fluorescence signal to the control wells (agonist only vs. no agonist). b. Plot the normalized response against the logarithm of the suramin concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each lot. d. Compare the IC₅₀ of the new lot to the reference lot to determine its relative potency.
Visual Guides and Workflows
Caption: Workflow for qualifying a new lot of commercial suramin.
Caption: Simplified signaling pathway of suramin inhibiting P2X receptors.
References
- 1. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of growth stimulation by suramin in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suramin – Naviaux Lab [naviauxlab.ucsd.edu]
- 7. Rapid, highly sensitive gradient narrow-bore high-performance liquid chromatographic determination of suramin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suramin Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Suramin's Inhibitory Effect on P2Y and P2X Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Suramin's inhibitory performance against various P2Y and P2X receptor subtypes, supported by experimental data. It further details the methodologies for key experiments and visualizes critical signaling pathways and experimental workflows.
Comparative Efficacy of Suramin
Suramin is a well-established, albeit non-selective, antagonist of P2 receptors. Its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies across different receptor subtypes. The following tables summarize the available quantitative data on Suramin's efficacy at specific human P2X and P2Y receptors. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, agonist concentration, and specific assay used.
Inhibitory Activity of Suramin at P2X Receptors
| P2X Subtype | Suramin IC50 (µM) | Reference(s) |
| P2X1 | ~10 - 30 | [1] |
| P2X2 | > 50 | [1] |
| P2X3 | ~10 - 30 | [1] |
| P2X4 | > 100 - 300 | [1] |
| P2X5 | N/A | [1] |
| P2X7 | ~40 - 250 | [1] |
| N/A: Data not readily available in the searched literature. |
Inhibitory Activity of Suramin at P2Y Receptors
| P2Y Subtype | Suramin IC50/Kᵢ (µM) | Reference(s) |
| P2Y₁ | IC₅₀: ~10 | [2] |
| P2Y₂ | IC₅₀: ~10-100 | [2] |
| P2Y₄ | N/A | |
| P2Y₆ | N/A | |
| P2Y₁₁ | Kᵢ: 0.82 | [3] |
| P2Y₁₂ | IC₅₀: >10 | [4] |
| N/A: Data not readily available in the searched literature. |
Experimental Protocols
The validation of Suramin's inhibitory effect on P2Y and P2X receptors relies on established in vitro techniques. The two primary methods are whole-cell patch-clamp electrophysiology for ionotropic P2X receptors and calcium imaging for metabotropic P2Y receptors.
Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Antagonism
This technique directly measures the ion flow through P2X receptor channels in response to an agonist, and how this flow is affected by an antagonist like Suramin.
1. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293, CHO) that stably or transiently expresses the human P2X receptor subtype of interest.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
2. Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH).
-
Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with CsOH).
3. Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the P2X receptor agonist (e.g., ATP or α,β-meATP) at a concentration that elicits a submaximal current response, using a rapid perfusion system.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of Suramin.
-
Record the peak inward current for each application.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of Suramin.
-
Normalize the current amplitude in the presence of Suramin to the control response (agonist alone).
-
Plot the normalized current as a function of the Suramin concentration and fit the data to a concentration-response curve to determine the IC50 value.
Calcium Imaging for P2Y Receptor Antagonism
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled P2Y receptors.
1. Cell Preparation:
-
Seed cells expressing the target P2Y receptor subtype (e.g., 1321N1 astrocytoma cells) into a 96- or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer overnight.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a loading buffer containing the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
3. Compound Addition and Signal Detection:
-
Place the plate into a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Suramin to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulate the cells by adding the appropriate P2Y receptor agonist (e.g., ADP for P2Y₁, UTP for P2Y₂, etc.).
-
Continuously measure the fluorescence intensity before and after agonist addition.
4. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well, typically by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the ΔF in the presence of Suramin to the control response (agonist alone).
-
Plot the normalized response against the Suramin concentration and fit the data to determine the IC50 value.
Visualizations
P2Y12 Receptor Signaling Pathway Inhibition by Suramin
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y12 receptor, a key player in platelet aggregation, and the inhibitory action of Suramin.[5][6]
Caption: P2Y12 signaling cascade and its inhibition by Suramin.
Experimental Workflow for Screening P2 Receptor Antagonists
The diagram below outlines a typical workflow for identifying and characterizing novel P2 receptor antagonists.
Caption: A generalized workflow for P2 receptor antagonist discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Suramin in the Landscape of Purinergic Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suramin, a long-standing and broadly acting purinergic antagonist, with other key agents that target purinergic receptors. The following sections detail their mechanisms of action, comparative efficacy across various P2 receptor subtypes, and selectivity profiles, supported by experimental data and detailed methodologies. This objective comparison aims to equip researchers with the necessary information to select the most appropriate antagonist for their experimental needs.
Introduction to Purinergic Signaling and Antagonism
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors (P2X and P2Y), plays a crucial role in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation.[1][2][3] Purinergic antagonists are invaluable tools for dissecting these pathways and hold significant therapeutic potential.[4][5] Suramin, a polysulfonated naphthylurea, is one of the earliest and most widely used non-selective P2 receptor antagonists. However, its utility is often hampered by a lack of specificity and potential off-target effects. This has driven the development of more selective and potent antagonists, which are compared here against the benchmark of Suramin.
Comparative Efficacy of Purinergic Antagonists
The efficacy of purinergic antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki), with lower values indicating higher potency. The following tables summarize the reported efficacy of Suramin and other notable antagonists against various P2X and P2Y receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the expression system, agonist concentration, and specific assay used.
P2X Receptor Antagonists: A Quantitative Comparison
P2X receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission. The table below compares the inhibitory potency of Suramin with other P2X antagonists.
| Antagonist | P2X1 | P2X2 | P2X3 | P2X2/3 | P2X4 | P2X5 | P2X7 |
| Suramin | ~10 - 30 µM | > 50 µM | ~10 - 30 µM | - | > 100 - 300 µM | - | ~40 - 250 µM |
| PPADS | 0.068 - 2.6 µM | 1 - 2.6 µM | 0.214 - 2.6 µM | - | ~10.5 - 30 µM | 1 - 2.6 µM | ~10 - 53 µM |
| A-317491 | - | - | 97 nM (IC50) | 169 nM (IC50) | - | - | - |
| NF449 | 0.28 nM (IC50) | 47,000 nM (IC50) | 1,820 nM (IC50) | 120 nM (IC50) | > 300,000 nM (IC50) | - | - |
Data compiled from multiple sources.[6][7]
P2Y Receptor Antagonists: A Quantitative Comparison
P2Y receptors are G protein-coupled receptors that mediate a slower, more modulatory response to nucleotides. The table below outlines the efficacy of Suramin and other antagonists at various P2Y receptor subtypes.
| Antagonist | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 |
| Suramin | 5 µM (Ki) | - | - | - | - | - |
| PPADS | - | - | - | - | - | - |
| MRS2179 | 100 nM (Ki) | - | - | - | - | - |
| MRS2500 | Potent Antagonist | - | - | - | - | - |
| NF272 | 55.2 µM (IC50) | 58.0 µM (IC50) | >100 µM | >100 µM | 2.6 µM (IC50) | 7.9 µM (IC50) |
Data compiled from multiple sources.[8][9][10][11]
Detailed Experimental Protocols
The determination of antagonist efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to characterize purinergic antagonists.
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique is used to measure ion channel activity in response to agonist application in the presence and absence of an antagonist.
-
Cell Preparation: Oocytes or mammalian cells expressing the P2X receptor subtype of interest are prepared and placed in a recording chamber.
-
Electrode Placement: Two microelectrodes are inserted into the cell, one to measure membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A known concentration of a P2X receptor agonist (e.g., ATP or α,β-meATP) is applied to the cell, and the resulting inward current is recorded.
-
Antagonist Application: The antagonist is then perfused into the chamber at various concentrations, followed by co-application with the agonist.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is measured and normalized to the control response (agonist alone). The normalized current is plotted against the antagonist concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) following P2Y receptor activation and its inhibition by antagonists.
-
Cell Preparation: Cells endogenously expressing or transfected with the P2Y receptor of interest are seeded in a 96- or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence upon binding to calcium.
-
Assay Procedure:
-
A baseline fluorescence reading is established using a fluorescence plate reader.
-
The antagonist is added at various concentrations to the wells and incubated for a predetermined time.
-
The cells are then stimulated by adding a P2Y receptor agonist (e.g., ADP or UTP).
-
Fluorescence intensity is continuously measured before and after agonist addition.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated for each well. The ΔF in the presence of the antagonist is normalized to the control response (agonist alone). The normalized response is plotted against the antagonist concentration to determine the IC50 value.
Visualizing Purinergic Signaling and Experimental Workflows
To better understand the context in which these antagonists operate, the following diagrams illustrate a generalized P2X and P2Y signaling pathway and a typical experimental workflow for antagonist screening.
Caption: Generalized P2X receptor signaling pathway.
Caption: Generalized P2Y receptor signaling pathway.
Caption: Experimental workflow for antagonist screening.
Conclusion
Suramin remains a useful, albeit non-selective, tool for the initial exploration of purinergic signaling pathways. Its broad-spectrum activity can be advantageous in studies where the specific receptor subtype is unknown. However, for more precise investigations and for the development of targeted therapeutics, the use of more potent and selective antagonists is crucial. As demonstrated in the comparative data, compounds like A-317491 and NF449 for P2X receptors, and MRS2179 and MRS2500 for P2Y receptors, offer significantly improved selectivity and potency over Suramin. The choice of antagonist should be guided by the specific research question, the receptor subtypes expressed in the system under investigation, and the desired level of selectivity. This guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 3. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]
- 5. What are Purinergic P2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. NF 449 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Suramin's Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A Comparative Analysis of Suramin's Cytotoxic and Mechanistic Effects in Oncology Research
This guide provides a comprehensive comparison of the anticancer effects of Suramin (B1662206) across various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Suramin's potential as a therapeutic agent. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanisms of action.
Quantitative Assessment of Suramin's Cytotoxicity
Suramin has demonstrated a variable, dose-dependent inhibitory effect on the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this assessment, though it is important to note that experimental conditions, such as serum concentration, can significantly influence these values.
A study on human lung cancer cell lines revealed IC50 values for Suramin ranging from 130 µM to 3715 µM when grown in medium containing 10% fetal calf serum (FCS).[1] Interestingly, the cytotoxicity of Suramin on the NCI-N417 cell line was significantly higher in lower serum concentrations, being 18 times more cytotoxic in 2% FCS and 3.3 times more in a serum-free medium.[1] In contrast, some non-small-cell lung cancer (NSCLC) cell lines exhibited a growth-stimulatory effect at Suramin concentrations higher than 140 µM.[2]
In breast cancer, Suramin has shown potent growth inhibition in both hormone-responsive (estrogen receptor-positive) and hormone-insensitive (estrogen receptor-negative) cell lines.[3] The median effective dose (IC50) varied from 7 µM for MDA-MB-231 cells to 50 µM for MCF-7 cells, suggesting that estrogen receptor-negative cells may be more sensitive to the drug.[3] A separate study reported an IC50 of 153.96 ± 1.44 μM for Suramin in MCF-7 cells.[4]
For prostate cancer, the IC50 value for primary epithelial cultures derived from normal, benign hyperplastic, and cancerous prostate tissues was found to be between 50 µM and 100 µM.[5] The established prostate cancer cell lines, PC-3 and DU 145, exhibited comparable IC50 values.[5]
In other cancer types, Suramin has also shown activity. For the hepatocellular carcinoma cell line HepG2, the LD50 (a measure comparable to IC50) was determined to be 45.04 μM.[6] For transitional cell carcinoma cell lines, 50% inhibition of cellular proliferation was observed at Suramin concentrations of 250 to 400 µg/ml.[7]
It is important to note that at lower concentrations, Suramin has been observed to stimulate proliferation in some cell lines, such as the small cell lung cancer lines NCI-H187 and NCI-N417 and three human colonic tumor cell lines.[1][8]
| Cell Line | Cancer Type | IC50 / Effective Concentration | Notes |
| Various Lung Cancer | Lung Cancer | 130 µM - 3715 µM | In 10% FCS.[1] |
| NCI-N417 | Small Cell Lung Cancer | More potent in low serum | 18-fold more cytotoxic in 2% FCS.[1] |
| NCI-H596 | Non-Small Cell Lung Cancer | >140 µM (stimulatory) | Growth stimulation observed at higher concentrations.[2] |
| MDA-MB-231 | Breast Cancer (ER-) | 7 µM | Estrogen receptor-negative cells appear more sensitive.[3] |
| SK-BR-3 | Breast Cancer (ER-) | Potent inhibitor | [3] |
| ZR 75-1 | Breast Cancer (ER+) | Potent inhibitor | [3] |
| T47D | Breast Cancer (ER+) | Potent inhibitor | [3] |
| MCF-7 | Breast Cancer (ER+) | 50 µM / 153.96 µM | Different studies report varying IC50 values.[3][4] |
| Prostate PECs | Prostate Cancer | 50 µM - 100 µM | Primary epithelial cultures.[5] |
| PC-3 | Prostate Cancer | Comparable to PECs | [5] |
| DU 145 | Prostate Cancer | Comparable to PECs | [5] |
| HepG2 | Hepatocellular Carcinoma | 45.04 µM (LD50) | [6] |
| RT4 | Transitional Cell Carcinoma | ~100 µg/ml (after 3 days) | Most sensitive among the tested transitional cell carcinoma lines.[7] |
| MBT2, T24, TCCSUP | Transitional Cell Carcinoma | 250 - 400 µg/ml | [7] |
| Human Colonic Tumor | Colon Cancer | 200 µM (>50% inhibition) | Lower concentrations (50 µM) stimulated growth.[8] |
Mechanisms of Action: Signaling Pathway Inhibition
Suramin's anticancer effects are attributed to its ability to interfere with multiple cellular processes and signaling pathways. A primary mechanism is the inhibition of binding of various growth factors to their receptors.[9][10] These include platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and transforming growth factor-beta (TGF-beta).[9][10] By blocking these interactions, Suramin can antagonize the stimulation of tumor cell growth.[9][10]
However, the interaction with the EGF receptor (EGFR) signaling is complex. In some instances, Suramin has been shown to activate the EGFR pathway, leading to growth promotion in certain malignant cells.[11][12] This is thought to occur indirectly by inducing the release of membrane-bound transforming growth factor-alpha (TGF-alpha), which then activates EGFR.[11] In other non-small-cell lung cancer cells, Suramin's growth-stimulatory effect appears to be mediated through an interaction with EGFR, causing its phosphorylation and dimerization.[2]
Suramin also impacts other signaling pathways. It has been shown to inhibit the Wnt signaling pathway, which is often overactivated in cancers like triple-negative breast cancer, by suppressing heterotrimeric G proteins and Wnt endocytosis.[13] Furthermore, Suramin can induce apoptosis, or programmed cell death, in cancer cells.[6][14] This can be preceded by an elevation in intracellular ceramide.[14] In HepG2 cells, Suramin activates the intrinsic apoptotic pathway, as evidenced by the increased activity of caspase-9 but not caspase-8.[6] In contrast, another study suggests that Suramin can inhibit death receptor-induced apoptosis in hepatoma and lymphoma cells by reducing the activation of initiator caspases 8, 9, and 10.[15]
Additionally, Suramin has been found to inhibit topoisomerase II activity and bind to the RNA-binding protein HuR, which is involved in the stabilization of mRNAs of cell growth-related genes.[1][16]
Caption: Simplified signaling pathways affected by Suramin.
Experimental Protocols
The following are generalized protocols for assessing the anticancer effects of Suramin, based on methodologies commonly reported in the literature.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
These colorimetric assays are used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Suramin. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution (typically 5 mg/ml in PBS) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
MTS Assay: Add a premixed MTS reagent solution to each well and incubate for 1-4 hours.[17]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
1. DNA Fragmentation Analysis:
-
Treat cells with Suramin for the desired time.
-
Harvest both adherent and floating cells.
-
Extract genomic DNA using a commercially available kit.
-
Analyze the DNA by agarose (B213101) gel electrophoresis. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.
2. Caspase Activity Assays:
-
Plate and treat cells with Suramin.
-
Lyse the cells and measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assay kits. These kits typically contain a caspase-specific peptide substrate conjugated to a reporter molecule.
3. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Harvest and wash Suramin-treated cells.
-
Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
Caption: A typical workflow for evaluating Suramin's anticancer effects.
Conclusion
Suramin exhibits a broad spectrum of anticancer activity, although its efficacy varies significantly across different cancer cell lines. The presented data highlights the importance of considering the specific cancer type and the cellular context, including the presence of growth factors, when evaluating Suramin's therapeutic potential. The dual role of Suramin in both inhibiting and, in some cases, stimulating cell growth underscores the complexity of its mechanism of action and the need for further research to identify predictive biomarkers for patient response. The provided protocols and diagrams serve as a foundational resource for researchers investigating the multifaceted effects of this compound.
References
- 1. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of growth stimulation by suramin in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of breast cancer growth by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of suramin against HepG2 cells through activation of intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin is synergistic with vinblastine in human colonic tumor cell lines: effect of cell density and timing of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Suramin, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suramin, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Wnt signalling and breast tumour growth by the multi-purpose drug suramin through suppression of heterotrimeric G proteins and Wnt endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of ceramide in suramin-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suramin inhibits death receptor-induced apoptosis in vitro and fulminant apoptotic liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suramin, screened from an approved drug library, inhibits HuR functions and attenuates malignant phenotype of oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Comparative Analysis of Suramin and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the polysulfonated naphthylurea drug Suramin (B1662206) and its synthetic analogs. It delves into their structure-activity relationships, inhibitory potencies against various biological targets, and the experimental methodologies used for their evaluation.
Suramin, a century-old drug originally developed to treat African sleeping sickness, has garnered significant scientific interest due to its diverse biological activities.[1] It is a symmetrical molecule characterized by a central urea (B33335) functional group flanked by aromatic rings and multiple sulfonic acid groups.[1] These structural features, particularly the polyanionic nature conferred by the sulfonate groups, are crucial for its ability to interact with a wide array of biological targets.[2][3] Suramin is known to inhibit a plethora of enzymes and receptors, including purinergic receptors, growth factor receptors, and DNA/RNA polymerases, leading to its investigation as an anticancer, antiviral, and anti-inflammatory agent.[4][5][6]
However, the clinical utility of Suramin is often hampered by its promiscuous binding and associated toxicity.[2] This has spurred the development of synthetic analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide offers a comparative analysis of Suramin and key synthetic analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in further research and drug development.
Comparative Biological Activity of Suramin and Its Analogs
The inhibitory activity of Suramin and its synthetic analogs has been evaluated against a range of biological targets. The following tables summarize the quantitative data from various studies, providing a direct comparison of their potency.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Kd (µM) | Reference |
| Suramin | P2Y2 Receptor | Calcium Fluorescence | - | 266 | - | [6] |
| Cdc25A | Phosphatase Activity | 1.5 | - | - | [7] | |
| hFGF1 | Fluorescence Spectroscopy | - | - | 13.70 | [2][8] | |
| MCF-7 Cells | WST-1 Assay | 42.5 | - | - | [2] | |
| NF157 | P2Y11 Receptor | Functional Assay | - | 0.045 (pKi 7.35) | - | [1] |
| hMcm10-ID | Fluorescence Polarization | - | 0.17 | - | [9] | |
| HCT116 Cells | Cell Viability | 38 | - | - | [9] | |
| NF272 | P2Y2 Receptor | Calcium Fluorescence | 21 | 19 | - | [6][10] |
| Analog 14 | hFGF1 | Fluorescence Spectroscopy | - | - | 13.70 | [2][8] |
| MCF-7 Cells | WST-1 Assay | 35.2 | - | - | [2] | |
| Analog 15 | hFGF1 | Fluorescence Spectroscopy | - | - | 20.9 | [2][8] |
| MCF-7 Cells | WST-1 Assay | 55.6 | - | - | [2] | |
| Analog 17 | hFGF1 | Fluorescence Spectroscopy | - | - | 10.1 | [2][8] |
| MCF-7 Cells | WST-1 Assay | 28.7 | - | - | [2] | |
| Analog 18 | hFGF1 | Fluorescence Spectroscopy | - | - | 15.50 | [2][8] |
| MCF-7 Cells | WST-1 Assay | 30.1 | - | - | [2] | |
| Analog 21 | hFGF1 | Fluorescence Spectroscopy | - | - | 15.9 | [2] |
| MCF-7 Cells | WST-1 Assay | 25.8 | - | - | [2] | |
| NF023 | Gαi1/Gαo | [35S]GTPγS Binding | ~0.3 | - | - | [11] |
| NF250 | YopH | Phosphatase Activity | < 5 | - | - | [7] |
| NF290 | YopH | Phosphatase Activity | < 5 | - | - | [7] |
Key Signaling Pathway: FGF1/FGFR Signaling Axis
Suramin and its analogs have been shown to inhibit cell proliferation by interfering with the interaction between Fibroblast Growth Factor 1 (FGF1) and its receptor (FGFR).[2][3] The binding of FGF to FGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[2][3] These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, leading to the activation of pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation.[2][12] By blocking the initial FGF1-FGFR interaction, Suramin and its analogs can prevent the initiation of this signaling cascade.
Caption: FGF/FGFR signaling pathway and the inhibitory action of Suramin/analogs.
Experimental Protocols
WST-1 Cell Proliferation and Cytotoxicity Assay
This assay is used to assess the anti-proliferative activity of Suramin and its analogs on cancer cell lines.[2][3]
Principle: The water-soluble tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[13]
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.[14]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of Suramin or its analogs and incubate for a further 48 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[15]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background absorbance.[15]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the WST-1 cell proliferation and cytotoxicity assay.
Fluorescence Spectroscopy for Binding Affinity Determination
This technique is employed to measure the dissociation constant (Kd) of the interaction between Suramin analogs and a target protein, such as FGF1.[2][16]
Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon ligand binding. By titrating a protein solution with a ligand and measuring the change in fluorescence intensity, the binding affinity can be determined.[16]
Methodology:
-
Solution Preparation: Prepare solutions of the target protein (e.g., FGF1) and the Suramin analog in an appropriate buffer (e.g., PBS).[16]
-
Instrument Setup: Use a fluorescence spectrophotometer with the excitation wavelength set to 280 nm (for tryptophan and tyrosine) and record the emission spectrum from 300 to 400 nm.[16]
-
Titration: Keep the protein concentration constant and incrementally add the Suramin analog.
-
Fluorescence Measurement: After each addition of the analog, record the fluorescence emission spectrum.
-
Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to calculate the binding constant (Ka) and the number of binding sites (n). The dissociation constant (Kd) is the reciprocal of Ka.
Caption: Workflow for determining binding affinity using fluorescence spectroscopy.
Conclusion
The development of synthetic analogs of Suramin represents a promising strategy to overcome the limitations of the parent drug. By modifying the core structure, researchers have successfully created compounds with enhanced potency and selectivity for specific biological targets. This guide provides a foundation for understanding the comparative performance of these analogs and the experimental approaches used for their evaluation. The presented data and protocols are intended to facilitate further research in this field, ultimately leading to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 3. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin blocks interaction between human FGF1 and FGFR2 D2 domain and reduces downstream signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of suramin-derived dual antagonists of the proinflammatory G protein-coupled receptors P2Y2 and GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Suramin's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Suramin (B1662206), a polysulfonated naphthylurea developed over a century ago to treat African sleeping sickness, has demonstrated potent broad-spectrum antiviral activity against a diverse range of viruses.[1][2][3] Its ability to interact with multiple targets makes it a compelling candidate for drug repositioning, particularly in the context of emerging viral threats.[4][5] However, this same promiscuity necessitates a thorough validation of its antiviral specificity to distinguish targeted effects from general cytotoxicity or off-target interactions.[1][6] This guide provides an objective comparison of Suramin's performance, supported by experimental data, to elucidate the specificity of its antiviral actions.
Multifaceted Mechanism of Antiviral Action
Suramin's antiviral properties stem from its ability to interfere with several stages of the viral replication cycle. Its highly negative charge allows it to bind to positively charged regions on various proteins, both viral and cellular.[3][6] This leads to a multi-pronged inhibitory effect, primarily targeting viral entry and enzymatic activity.
Key mechanisms include:
-
Inhibition of Viral Attachment and Entry: Suramin can block the initial interaction between a virus and the host cell. It has been shown to bind to the SARS-CoV-2 spike protein's receptor-binding domain (RBD), interfering with its attachment to both ACE2 receptors and heparan sulfate (B86663) on the cell surface.[7][8] Similar entry-blocking activity has been observed for Zika virus, Enterovirus 71 (EV71), and Human Immunodeficiency Virus (HIV).[3][9][10]
-
Inhibition of Viral Enzymes: A primary mode of action is the inhibition of crucial viral enzymes. Suramin is a potent inhibitor of the reverse transcriptase of retroviruses like HIV.[1] It also effectively inhibits the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and Norovirus, blocking viral replication.[2][8] Studies suggest it can also inhibit other viral enzymes like the SARS-CoV-2 3CL protease.[11][12]
-
Interference with Virion Biogenesis: For some viruses, like the Zika virus, Suramin has been shown to affect the later stages of the replication cycle by reducing the release of infectious viral particles.[9]
Comparative Antiviral Activity
Suramin's efficacy varies across different viruses and cell types. The following table summarizes its inhibitory concentrations against a selection of viruses, demonstrating its broad-spectrum nature.
| Virus | Cell Line | EC50 / IC50 (µM) | Citation |
| SARS-CoV-2 | Vero E6 | 20 | [4] |
| SARS-CoV-2 (Wild-Type) | Vero E6 | 134 | [7] |
| SARS-CoV-2 (Delta) | Vero E6 | 80 | [7] |
| SARS-CoV-2 (Omicron) | Vero E6 | 3.0 | [7] |
| Influenza A (A/PR/8) | A549 | ~86-172 (125-250 µg/ml) | [13] |
| Zika Virus (ZIKV) | Vero E6 | ~40 | [9] |
| Enterovirus 71 (EV71) | RD | 0.49 - 7.80 | [10] |
| SARS-CoV-2 3CLpro (enzyme) | N/A | 6.3 | [12][14] |
| HIV (Reverse Transcriptase) | N/A | Potent Inhibitor | [1] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Note: µg/ml to µM conversion for Suramin (MW ≈ 1429 g/mol ) is approximate.
Evaluating Specificity: The Selectivity Index
A critical measure of an antiviral's specificity is its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antiviral efficacy (SI = CC50 / EC50). A higher SI value indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells. While Suramin is known to interact with many cellular proteins, studies show it can exhibit a favorable therapeutic window for several viruses.[1][3]
| Virus | Cell Line | Antiviral Efficacy (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Citation |
| SARS-CoV-2 | Vero E6 | 20 | >5000 | >250 | [4] |
| SARS-CoV-2 | Calu-3 | 9 (EC90) | >500 | >55 | [4] |
| Zika Virus (ZIKV) | Vero E6 | ~40 | ~1920 | 48 | [9] |
| Enterovirus 71 (EV71) | RD | ~6.08 | >1000 | >164 | [10] |
| Influenza A (A/PR/8) | A549 | ~172 (250 µg/ml) | ~188 (269.2 µg/ml) | ~1.1 | [13] |
CC50: Half-maximal cytotoxic concentration. A higher SI is desirable.
Performance Comparison with Other Antivirals
To contextualize Suramin's performance, it is useful to compare it with established antiviral agents. Data availability for direct, side-by-side comparisons is limited, but existing studies provide valuable insights.
| Antiviral | Target Virus | Cell Line | Efficacy (EC50/IC50) | Cytotoxicity (CC50) | Citation |
| Suramin | Influenza A | A549 | ~172 µM (250 µg/ml) | ~188 µM (269.2 µg/ml) | [13] |
| Oseltamivir | Influenza A | A549 | ~256 µM (100 µg/ml) | ~372 µM (145.4 µg/ml) | [13] |
| Suramin | SARS-CoV-2 RdRp | N/A | 0.26 µM | Not Applicable | [2] |
| Remdesivir (RDV-TP) | SARS-CoV-2 RdRp | N/A | 6.21 µM | Not Applicable | [2] |
Note: The comparison with Oseltamivir is based on µg/ml values from the source. The RdRp comparison is based on enzymatic assays.
Key Experimental Protocols
Validating antiviral specificity relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays cited in Suramin research.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is toxic to host cells (CC50), which is crucial for calculating the Selectivity Index.
Methodology:
-
Cell Seeding: Plate host cells (e.g., Vero E6, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of Suramin in culture medium and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC50 value is determined by plotting viability against drug concentration and using non-linear regression analysis.[13][15]
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold standard for quantifying the titer of infectious virus and measuring the efficacy of an antiviral compound (EC50).
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Virus-Compound Incubation: Prepare serial dilutions of Suramin. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-Suramin mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining & Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Living cells will be stained, leaving the plaques (areas of cell death) clear. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration of Suramin that reduces the plaque count by 50%.[4][10]
Time-of-Addition Assay
This experiment helps to pinpoint the specific stage of the viral lifecycle that is inhibited by the compound.
Methodology: The core principle is to add Suramin at different time points relative to the moment of infection and measure the resulting viral yield (e.g., by RT-qPCR or plaque assay).
-
Pre-treatment: Add Suramin to cells before infection and wash it away prior to adding the virus. Inhibition suggests the drug acts on cellular factors needed for entry.
-
Co-treatment: Add Suramin during the viral adsorption period. Inhibition points to an effect on attachment or entry.[4][9]
-
Post-treatment: Add Suramin at various time points after the virus has entered the cells. Inhibition at early post-entry time points suggests an effect on replication, while inhibition only when added late suggests an effect on assembly or release.[4][9]
Conclusion
Suramin exhibits potent, broad-spectrum antiviral activity by interfering with multiple stages of the viral life cycle, most notably viral entry and enzymatic replication.[2][4][9] Experimental data confirms its efficacy against a wide array of viruses, including coronaviruses, influenza, and flaviviruses.[7][9][13]
The specificity of this activity, a crucial factor for any therapeutic candidate, can be validated through the Selectivity Index (SI). For many viruses, such as SARS-CoV-2 and ZIKV, Suramin demonstrates a high SI, indicating a specific antiviral effect at non-toxic concentrations.[4][9] However, for others, like Influenza A in A549 cells, the therapeutic window appears narrower.[13] Its known promiscuity and potential for off-target effects remain a significant consideration, though this same property may be advantageous in targeting multiple viral proteins simultaneously.[3][8]
In comparison to other antivirals like Remdesivir, Suramin shows superior potency in direct enzymatic assays, highlighting its potential.[2] Ultimately, while Suramin's broad activity is promising, its development as a specific antiviral agent requires careful, case-by-case validation using the robust methodologies outlined in this guide. Further research into designing Suramin analogs could enhance specificity and reduce off-target binding, paving the way for new therapeutic applications.[3][6]
References
- 1. Suramin in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Suramin binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 100-Year-Old Treatment Inhibits COVID-19 Infection | News [news.rpi.edu]
- 9. Suramin inhibits Zika virus replication by interfering with virus attachment and release of infectious particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The Repurposed Drugs Suramin and Quinacrine Cooperatively Inhibit SARS-CoV-2 3CLpro In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-viral activity of suramin against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Suramin vs. Other Growth Factor Inhibitors: A Comparative Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suramin (B1662206) and other prominent growth factor inhibitors used in oncology research. By presenting objective performance data, detailed experimental methodologies, and visual representations of key pathways, this document serves as a valuable resource for evaluating therapeutic alternatives and designing future studies.
Introduction: The Landscape of Growth Factor Inhibition in Oncology
Cancer progression is intricately linked to the dysregulation of cellular signaling pathways, with growth factors and their receptors playing a pivotal role in tumor growth, proliferation, and angiogenesis. Consequently, the inhibition of these pathways has become a cornerstone of modern oncology drug development.
Suramin , a polysulfonated naphthylurea, was one of the first compounds identified as a broad-spectrum growth factor inhibitor. Its mechanism of action involves the inhibition of the binding of various growth factors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), transforming growth factor-beta (TGF-β), vascular endothelial growth factor (VEGF), and fibroblast growth factor (FGF), to their respective receptors.[1][2] While its clinical development has been hampered by toxicity, suramin remains a critical tool in oncology research for understanding the roles of these growth factor pathways.
In recent years, a new generation of more targeted growth factor inhibitors has emerged, primarily consisting of tyrosine kinase inhibitors (TKIs) and monoclonal antibodies . These agents offer greater specificity and, in many cases, improved therapeutic windows compared to suramin. This guide will focus on a comparative analysis of suramin against a selection of these newer agents:
-
Sunitinib: An oral, multi-targeted TKI that inhibits VEGFRs, PDGFRs, c-KIT, and other kinases.
-
Sorafenib: An oral, multi-targeted TKI that inhibits Raf kinases and various receptor tyrosine kinases, including VEGFRs and PDGFRs.
-
Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3.
-
Pazopanib: An oral TKI targeting VEGFRs, PDGFRs, and c-Kit.
-
Bevacizumab: A humanized monoclonal antibody that specifically targets and neutralizes VEGF-A.
Comparative In Vitro Efficacy: A Quantitative Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values for suramin and other growth factor inhibitors across various cancer cell lines and in angiogenesis assays. This data provides a quantitative measure of their respective potencies.
Suramin: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H187 | Small Cell Lung Cancer | Stimulatory at low concentrations | [3] |
| NCI-N417 | Small Cell Lung Cancer | 130 - 3715 (depending on serum concentration) | [3] |
| PC-3 | Prostate Cancer | 50 - 100 | [4] |
| DU 145 | Prostate Cancer | 50 - 100 | [4] |
| MCF-7 | Breast Cancer | ~200 | [5] |
| MDA-MB-231 | Breast Cancer | ~200 | [5] |
| T24 | Bladder Cancer | 250 - 400 µg/mL | [6] |
| RT4 | Bladder Cancer | 100 µg/mL | [6] |
Tyrosine Kinase Inhibitors: In Vitro Cytotoxicity
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sunitinib | Caki-1 | Renal Cell Carcinoma | Not specified | [7] |
| 5637 | Bladder Cancer | 1.74 | [8] | |
| T24 | Bladder Cancer | 4.22 | [8] | |
| BIU87 | Bladder Cancer | 3.65 | [8] | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 2.3 | [9] |
| HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 | [2] | |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 | [2] | |
| Pazopanib | J82 | Bladder Cancer | 24.57 | [10] |
| T24 | Bladder Cancer | 52.45 | [10] | |
| HT1376 | Bladder Cancer | 28.21 | [10] | |
| RT4 | Bladder Cancer | 5.14 | [10] |
Anti-Angiogenic Activity: In Vitro Comparison
| Inhibitor | Assay | IC50/Effective Concentration | Reference |
| Suramin | Tube Formation (HUVEC) | EC50: 13-15 µM | [11] |
| Bevacizumab | Endothelial Cell Proliferation | Inhibition at 2-10 mg/mL | [12][13] |
| Pazopanib | VEGF-induced HUVEC Proliferation | IC50: 0.02 µM | [14] |
| Sunitinib | VEGF-induced HUVEC Proliferation | IC50: 0.04 µM | [15] |
| Sorafenib | Kinase Inhibition (VEGFR-2) | IC50: 90 nM | [16] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by suramin and other growth factor inhibitors.
Caption: Suramin's broad-spectrum inhibitory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin inhibits the growth of human breast cancer cell lines. Studies on parental lines and corresponding sublines with acquired doxorubicin resistance with and without expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 12. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
A Comparative Analysis of Suramin's Mechanism Across Diverse Parasitic Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206), a polysulfonated naphthylurea developed over a century ago, remains a clinically relevant drug for the treatment of Human African Trypanosomiasis (Trypanosoma brucei rhodesiense) and has been used against onchocerciasis.[1][2] Its long history is marked by an enigmatic, polypharmacological nature, exhibiting a wide array of biological activities by interacting with a multitude of molecular targets.[1][3][4] This guide provides a comparative study of Suramin's mechanism of action in four major groups of parasitic organisms: Trypanosoma, Leishmania, Plasmodium, and filarial nematodes. By juxtaposing its effects and presenting key experimental data and protocols, this document aims to offer a clear, objective resource for researchers engaged in antiparasitic drug development and the study of drug resistance.
Comparative Efficacy and Cytotoxicity
Suramin's efficacy varies significantly across different parasitic species and even between different life cycle stages of the same parasite. The following table summarizes the 50% inhibitory concentration (IC50) and cytotoxic concentration (CC50) values reported in the literature.
| Parasite Species | Stage | Parameter | Value (µM) | Reference |
| Trypanosoma brucei | Bloodstream Form | IC50 | ~0.035 | [4] |
| Glycolytic Enzymes | IC50 | 3 - 100 | [4] | |
| Leishmania donovani | Promastigote | IC50 | 100.0 ± 4.0 | [5] |
| Intracellular Amastigote | EC50 | 4.1 ± 0.3 | [5] | |
| RAW 264.7 Macrophages | CC50 | 51.0 ± 5.0 | [5] | |
| Plasmodium falciparum | Merozoite Invasion | IC50 | ~12.5 - 50 |
Comparative Enzyme Inhibition and Binding Affinity
The polyanionic nature of Suramin allows it to bind to a diverse range of proteins, particularly in positively charged pockets that often serve as binding sites for nucleotides or other cofactors. This section compares Suramin's inhibitory constants (Ki) and dissociation constants (Kd) against key protein targets in different parasites.
| Parasite Species | Target Protein | Parameter | Value (µM) | Reference |
| Trypanosoma brucei | Glycosomal PGK | Ki app | 8.0 | [5] |
| Cytosolic PGK | Ki app | 20.0 | [5] | |
| Plasmodium falciparum | Merozoite Surface Protein 1 (MSP1₄₂) | Kd | 0.2 | [6] |
| Plasmodium vivax | Merozoite Surface Protein 1 (MSP1₄₂) | Kd | 0.3 | [6] |
| Merozoite Surface Protein 1 (MSP1₃₃) | Kd | 1.5 | [6] |
Mechanisms of Action: A Species-Specific Overview
Suramin's mode of action is not universal; it employs distinct strategies to combat different parasites. This is largely dictated by the unique biology of each organism, including its metabolic dependencies, cellular uptake mechanisms, and key life cycle processes.
Trypanosoma brucei
In African trypanosomes, Suramin's action is multifaceted, involving a combination of uptake, metabolic disruption, and interference with cell division.
-
Uptake: Suramin does not passively diffuse across the parasite's membrane. Instead, it is taken up via receptor-mediated endocytosis.[2][4] This process is crucial for its activity and involves the invariant surface glycoprotein (B1211001) 75 (ISG75).[4] Resistance can emerge through alterations in this uptake pathway, such as the expression of a specific variant surface glycoprotein (VSG), termed VSGSur.[2]
-
Primary Targets:
-
Glycolytic Enzymes: Historically, the inhibition of glycolytic enzymes was considered the primary mechanism. Bloodstream-form trypanosomes are heavily reliant on glycolysis for ATP production. Suramin inhibits several of these enzymes, including phosphoglycerate kinase (PGK).[5] However, the micromolar concentrations required for enzyme inhibition are significantly higher than the nanomolar concentrations that kill the parasite, suggesting this may not be the primary lethal target.[4]
-
RuvB-like DNA Helicase 1 (TbRuvBL1): More recent evidence points to TbRuvBL1, a DNA helicase, as a key target.[1][3][7] Mutations in the gene encoding this protein have been shown to confer Suramin resistance.[1][3] Inhibition of this helicase likely disrupts DNA replication and repair, leading to defects in cell division and eventual cell death.[3]
-
-
Metabolic Consequences: Despite the debate over direct inhibition of glycolysis, Suramin treatment leads to a net decrease in cellular ATP.[4] It also causes complex changes in mitochondrial metabolism, including a partial activation of mitochondrial ATP production and an accumulation of pyruvate.[4]
Leishmania donovani
The mechanism in Leishmania shares some similarities with Trypanosoma, particularly the focus on energy metabolism, but also includes the induction of apoptosis.
-
Primary Target:
-
Phosphoglycerate Kinase (LmPGK): Suramin binds to and inhibits Leishmania donovani phosphoglycerate kinase (LmPGK), a key enzyme in the glycolytic pathway.[5] This inhibition disrupts the parasite's energy production.
-
-
Cellular Effects:
-
Apoptosis: Suramin treatment induces cellular events characteristic of apoptosis in Leishmania promastigotes.[5]
-
Cell Cycle Arrest: The drug causes an accumulation of cells in the G2/M phase of the cell cycle.[5]
-
Host Immune Response: In vivo studies have shown that Suramin administration can reduce the parasitic burden by upregulating the host's TH1 immune response.[5]
-
Plasmodium falciparum
In the malaria parasite, Suramin's mechanism diverges significantly from the kinetoplastids, targeting the essential process of red blood cell invasion rather than central metabolism.
-
Primary Target:
-
Mechanism of Inhibition:
-
Inhibition of Proteolytic Processing: The binding of Suramin to MSP1₄₂ prevents its essential secondary proteolytic cleavage into MSP1₃₃ and MSP1₁₉ fragments.[6] This cleavage event is a critical and necessary step for the merozoite to successfully invade a red blood cell. By blocking this processing, Suramin effectively halts the parasite's life cycle at the invasion stage.[6]
-
Filarial Nematodes (Brugia malayi & Onchocerca volvulus)
Suramin's action against filarial worms is markedly different, appearing to be an external rather than internal mechanism.
-
Lack of Internalization: Studies on Brugia pahangi have shown that Suramin does not readily penetrate the worm in vitro.
-
Surface Action: The drug binds to the surface of the worms. In vivo, after ingestion, it appears to be restricted to the intestinal lumen.
-
Target Site: Evidence suggests that Suramin acts at the surface of the intestinal epithelium of the worm. This leads to ultrastructural changes in this tissue, eventually causing worm death over a prolonged period (weeks).
-
No Glycolysis Inhibition: Unlike in trypanosomes, Suramin does not appear to inhibit the glycolytic activity of intact filarial worms.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Suramin's mechanism of action.
Parasite Viability Assay (Resazurin-Based)
This assay measures the metabolic activity of viable cells and is commonly used to determine the IC50 of antiparasitic compounds.
-
Principle: Resazurin (B115843) (a blue, non-fluorescent dye) is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
Procedure for Trypanosoma brucei :[8]
-
Cell Plating: Seed bloodstream-form T. brucei into a 96-well plate at a density of 1 x 10⁴ cells/mL in a final volume of 100 µL of appropriate culture medium.
-
Compound Addition: Add serial dilutions of Suramin (typically in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%) to the wells. Include appropriate controls (no drug, vehicle-only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Resazurin Addition: Prepare a stock solution of resazurin (e.g., 12.5 mg/mL in PBS). Add 20 µL of this stock to each well.
-
Signal Development: Incubate for an additional 4-6 hours at 37°C, or until a signal-to-background ratio of approximately 8-10 fold is achieved.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC50 value using non-linear regression analysis.
-
Plasmodium falciparum MSP1 Processing Inhibition Assay
This Western blot-based assay assesses Suramin's ability to block the proteolytic cleavage of MSP1.
-
Principle: The assay detects the presence of the MSP1₄₂ substrate and the MSP1₃₃ product. Inhibition is indicated by the accumulation of the substrate and the absence of the product.
-
-
Merozoite Preparation: Purify naturally released P. falciparum merozoites from mature schizont cultures.
-
Incubation: Wash the merozoites and incubate them on ice in the presence of test compounds (e.g., Suramin at various concentrations, a known protease inhibitor like PMSF as a positive control, and a no-drug control).
-
Processing Reaction: Transfer the tubes to 37°C and incubate for 1 hour to allow the processing reaction to occur.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% milk in TBST).
-
Probe the membrane with a primary antibody specific for the MSP1₃₃ fragment (e.g., MAb X509).
-
Wash and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Analyze the resulting blot. The absence of the MSP1₃₃ band in the presence of Suramin indicates inhibition of processing.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (e.g., Suramin) is titrated into a solution of the protein target (e.g., recombinant MSP1₄₂) in the calorimeter cell. The heat changes associated with each injection are measured to construct a binding isotherm.
-
General Protocol: [11]
-
Sample Preparation: Prepare the protein and Suramin solutions in the exact same, thoroughly degassed buffer to minimize heats of dilution. Dialysis of the protein against the buffer is highly recommended.
-
Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Loading:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the Suramin solution into the injection syringe.
-
-
Titration: Perform a series of small, precisely measured injections of Suramin into the protein solution. Allow the system to return to thermal equilibrium between injections.
-
Control Experiment: Perform a control titration by injecting Suramin into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Conclusion
Suramin's antiparasitic activity is not attributable to a single, universal mechanism. Its polypharmacological nature is evident in the diverse strategies it employs against different parasites. In Trypanosoma, it disrupts energy metabolism and cell division through multiple targets, including a key DNA helicase. In Leishmania, it similarly targets glycolysis but also induces apoptosis. In Plasmodium, its action is more targeted, preventing host cell invasion by binding to a critical surface protein. Finally, in filarial nematodes, it appears to act externally on the intestinal epithelium. This comparative analysis underscores the importance of understanding the specific biology of each parasite when evaluating drug mechanisms and highlights the remarkable adaptability of Suramin as a molecular probe and therapeutic agent. The provided data and protocols offer a framework for further comparative studies, essential for the development of new and improved therapies against these devastating parasitic diseases.
References
- 1. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond immune escape: a variant surface glycoprotein causes suramin resistance in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suramin and suramin analogues inhibit merozoite surface protein-1 secondary processing and erythrocyte invasion by the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Erythrocyte Invasion and Plasmodium falciparum Merozoite Surface Protein 1 Processing by Human Immunoglobulin G1 (IgG1) and IgG3 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum 19-Kilodalton Merozoite Surface Protein 1 (MSP1)-Specific Antibodies That Interfere with Parasite Growth In Vitro Can Inhibit MSP1 Processing, Merozoite Invasion, and Intracellular Parasite Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A universal method for fishing target proteins from mixtures of biomolecules using isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purinergic Signaling in Disease Models: A Comparative Guide to the Use of Suramin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Suramin (B1662206) with other alternatives for the validation of purinergic signaling in various disease models. It includes a detailed overview of Suramin's mechanism of action, a summary of its application in preclinical studies, and objective comparisons with alternative pharmacological tools, supported by experimental data and protocols.
Introduction to Purinergic Signaling and the Role of Suramin
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) nucleosides and nucleotides, such as adenosine (B11128) and adenosine triphosphate (ATP).[1] When released into the extracellular space due to cellular stress, damage, or normal physiological processes, these molecules activate specific purinergic receptors on the cell surface.[1][2] These receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by ATP, ADP, and other nucleotides.[1] The P2 family is further divided into ionotropic P2X receptors (ligand-gated ion channels) and metabotropic P2Y receptors (GPCRs).[1][3]
This signaling pathway is integral to a vast array of physiological and pathological processes, including inflammation, immune responses, neurotransmission, and cell proliferation.[1][4][5] Consequently, dysregulation of purinergic signaling has been implicated in numerous diseases, making it a critical area of research and a promising target for therapeutic intervention.[1][6]
Suramin, a polysulfonated naphthylurea developed a century ago to treat African sleeping sickness, has been widely repurposed as a pharmacological tool to investigate purinergic signaling.[4][7] It functions primarily as a non-selective antagonist of P2 receptors, blocking the activity of both P2X and P2Y subtypes.[4][8][9] This broad-spectrum inhibition allows researchers to probe the general involvement of P2 receptor-mediated signaling in a disease model. However, its utility is complicated by its action on numerous other biological targets.
Performance and Application of Suramin in Disease Models
Suramin's ability to broadly inhibit P2 receptors has made it a valuable tool for initial validation studies. If administration of Suramin ameliorates disease symptoms in an animal model, it provides strong preliminary evidence for the involvement of P2 receptor-mediated purinergic signaling.
Data Presentation: Suramin in Preclinical Disease Models
The following table summarizes key findings from studies using Suramin across a range of disease models.
| Disease Model | Organism/System | Key Findings with Suramin Treatment | Citations |
| Autism Spectrum Disorder (ASD) | Maternal Immune Activation (MIA) Mouse Model | Corrected core social deficits, sensorimotor abnormalities, and prevented Purkinje cell loss.[7][10] Restored synaptic structure and normalized metabolism.[11] | [7][10][11] |
| Polycystic Kidney Disease (ADPKD) | Pkd1-deficient Mouse Model | Reduced renal cyst growth, cell proliferation, and macrophage infiltration.[12] Inhibited ERK phosphorylation and expression of inflammatory genes.[12] However, it also induced tubular cell injuries, limiting its therapeutic potential.[12] | [12] |
| Diabetic Nephropathy | Streptozotocin-induced Diabetic Rat Model | Provided beneficial effects on urinary total protein excretion.[13] | [13] |
| Experimental Autoimmune Uveoretinitis (EAU) | Mouse and Rat Models | Effectively suppressed the development of EAU, particularly when administered concurrently with immunization (afferent stage).[14] | [14] |
| Cancer | In vitro & In vivo Models | Inhibits growth factors and angiogenesis, showing potential chemosensitizing effects.[8] New suramin analogs show anti-proliferative activity.[15] | [8][15] |
| Neuroprotection & Survival | Postnatal Neural Progenitor Cells (In Vitro) | Increased survival of neural progenitor cells by reducing apoptotic death without affecting proliferation or multipotency.[3][16] | [3][16] |
| Peripheral Neuropathy | Mouse Model of Drug-Induced Neuropathy | Suramin itself can induce neurotoxicity, causing sensory-motor polyneuropathy, a critical side effect to consider.[17][18] | [17][18] |
Comparison with Alternatives
While useful, Suramin's non-selectivity is a significant drawback. It is known to inhibit a wide range of other proteins, including growth factor receptors, DNA polymerases, and glycolytic enzymes.[8][18] This promiscuity can confound data interpretation, making it difficult to attribute observed effects solely to purinergic receptor blockade. Therefore, comparing its performance with more selective antagonists is crucial for rigorous validation.
Data Presentation: Comparison of Purinergic Signaling Inhibitors
| Compound | Target(s) | Selectivity | Advantages | Disadvantages/Limitations | Citations |
| Suramin | P2X, P2Y Receptors | Non-selective for P2 subtypes. Also hits many other proteins. | Broad-spectrum antagonist, useful for initial screening to see if any P2 receptor is involved. Widely studied. | High potential for off-target effects confounding results.[8][18] Can be toxic, particularly nephrotoxic and neurotoxic.[8][12][17] | [4][8][9][18] |
| PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) | P2X Receptors | Some selectivity for P2X receptors over P2Y, but still relatively non-selective among P2X subtypes. | More selective for P2 receptors than Suramin. | Limited membrane permeability. Not all P2X subtypes are sensitive. | [19] |
| Suramin Analogs (e.g., NF157, NF546) | P2Y Receptors | Analogs can be designed for greater selectivity towards specific P2Y subtypes (e.g., P2Y11). | Higher potency and selectivity than the parent compound. May have improved physicochemical properties. | Still under investigation; less characterization data available compared to Suramin. Can retain off-target effects. | [8][19] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | Highly selective | Orally bioavailable prodrug. Widely used clinically, providing translational relevance. Excellent tool for studying the specific role of P2Y12 in thrombosis and inflammation. | Irreversible antagonist. Narrow spectrum, only validates the role of P2Y12. | [20] |
| Specific P2X Antagonists (e.g., A-438079 for P2X7) | Specific P2X subtypes | Highly selective | Allows for precise validation of the role of a single receptor subtype (e.g., P2X7 in inflammation). | Narrow spectrum. Availability and cost can be limiting. Requires prior hypothesis about which subtype is involved. | [21] |
Experimental Protocols
This section provides a generalized protocol for an in vivo study using Suramin to validate the role of purinergic signaling. Specific parameters must be optimized for each disease model and animal species.
General Protocol for In Vivo Administration of Suramin in a Mouse Model
-
Animal Model and Acclimation:
-
Select an appropriate mouse model for the disease of interest (e.g., streptozotocin-induced diabetes, maternal immune activation for ASD).[10][13]
-
House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[17]
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
-
Suramin Preparation and Dosing:
-
Prepare Suramin sodium salt in sterile 0.9% saline.
-
Dosing can vary significantly. A common starting point is an initial test dose followed by weekly injections. For example, a regimen of 10-20 mg/kg administered weekly via intravenous (i.v.) or intraperitoneal (i.p.) injection is often used.[8][13] In some models, doses up to 60 mg/kg twice a week have been reported.[12]
-
Crucially, an initial test dose (e.g., 4-5 mg/kg) is recommended to check for hypersensitivity reactions. [8]
-
-
Experimental Groups:
-
Group 1: Control: Healthy animals receiving no treatment or vehicle.
-
Group 2: Disease Model + Vehicle: Animals with the induced disease receiving saline injections on the same schedule as the treatment group.
-
Group 3: Disease Model + Suramin: Animals with the induced disease receiving Suramin treatment.
-
Optional Group 4: Healthy + Suramin: Healthy animals receiving Suramin to assess for potential toxicity and off-target effects of the drug itself.
-
-
Treatment Administration and Timeline:
-
Induce the disease model.
-
Begin treatment at a relevant time point. Treatment can be prophylactic (started with or before disease induction) or therapeutic (started after disease establishment).[14]
-
Administer Suramin or vehicle according to the predetermined schedule (e.g., weekly i.p. injections for 4-12 weeks).[13]
-
-
Outcome Measures:
-
Behavioral: Conduct relevant behavioral tests to assess disease phenotype (e.g., social interaction tests for ASD models).[7]
-
Biochemical: Collect blood/urine samples to measure disease markers (e.g., blood urea (B33335) nitrogen, proteinuria).[12][13]
-
Histopathological: At the end of the study, euthanize animals and collect tissues for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation or inflammation markers).[12]
-
Molecular: Analyze tissue homogenates for gene and protein expression changes via qPCR, Western blot, or ELISA.[12]
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests, Student's t-test) to compare outcomes between experimental groups. A p-value of <0.05 is typically considered significant.
-
Conclusion and Recommendations
Suramin is a powerful, albeit blunt, tool for the initial validation of purinergic signaling's role in a disease model. Its broad-spectrum antagonism of P2 receptors can provide a clear "yes" or "no" answer to the general involvement of this pathway.
However, researchers must exercise extreme caution when interpreting the results due to Suramin's significant off-target effects and potential for toxicity.[8][12][18]
Recommendations for Researchers:
-
Initial Validation: Use Suramin as a first-pass screening tool to establish the potential involvement of P2 receptor signaling.
-
Confirm with Specificity: If positive results are obtained with Suramin, follow up with more selective antagonists (e.g., specific P2Y12 or P2X7 inhibitors) to dissect the roles of individual receptor subtypes.
-
Control for Toxicity: Always include appropriate controls to monitor for Suramin-induced toxicity, which could confound the interpretation of its effects on the disease model.[12][17]
-
Consider Alternatives: When a specific receptor subtype is hypothesized to be involved, using a selective antagonist from the outset may yield more precise and interpretable data.
References
- 1. Purinergic Signalling and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Purinergic Receptor Blockade with Suramin Increases Survival of Postnatal Neural Progenitor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 5. Purinergic signaling in infection and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug linked to mitochondria treats mouse model of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 8. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipurinergic therapy corrects the autism-like features in the poly(IC) mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbiomeds.com [jbiomeds.com]
- 12. mdpi.com [mdpi.com]
- 13. Long-Term Effects of Suramin on Renal Function in Streptozotocin-Induced Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suramin treatment suppresses induction of experimental autoimmune uveoretinitis (EAU) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 16. Purinergic Receptor Blockade with Suramin Increases Survival of Postnatal Neural Progenitor Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies [mdpi.com]
- 19. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeting Purinergic Signaling in the Dynamics of Disease Progression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Suramin: A Comparative Guide to its Performance Against a New Generation of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the broad-spectrum enzyme inhibitor, Suramin, against a selection of recently developed, targeted inhibitors. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to be an objective resource for researchers in drug discovery and development.
Introduction to Suramin and the Need for Novel Inhibitors
Suramin is a polysulfonated naphthylurea that has been in clinical use for nearly a century, primarily for the treatment of African trypanosomiasis. Its mechanism of action is complex and multifaceted, stemming from its ability to inhibit a wide array of enzymes and disrupt various signaling pathways. Suramin's polypharmacology, however, is a double-edged sword, contributing to both its therapeutic effects and its significant toxicity.[1] This has spurred the development of a new generation of enzyme inhibitors that offer greater specificity and potentially improved safety profiles. This guide will focus on three key enzyme classes that are known targets of Suramin: Protein-Tyrosine Phosphatase 1B (PTP1B), Sirtuins (SIRT1 and SIRT2), and HIV Reverse Transcriptase.
Performance Comparison of Enzyme Inhibitors
The following tables summarize the inhibitory potency (IC50 and Ki values) of Suramin and selected newly developed inhibitors against their respective enzyme targets. Lower values indicate higher potency.
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Suramin is a known competitive inhibitor of PTP1B.[2][3]
| Inhibitor | Type | IC50 | Ki | Selectivity |
| Suramin | Competitive | ~1.24 µM (for PTP1B)[2] | Low µM range[2][3] | Broad-spectrum PTP inhibitor[4] |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | ~1 µM[1][5][6] | Not Reported | >200-fold for PTP1B over TCPTP[1][6] |
| DPM-1003 | Allosteric | Not explicitly stated in provided abstracts, but is a known PTP1B inhibitor[2][7] | Not Reported | Targets non-catalytic C-terminus of PTP1B[2] |
Sirtuin (SIRT1 and SIRT2) Inhibitors
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, metabolism, and DNA repair. Suramin has been shown to inhibit several sirtuin isoforms.
| Inhibitor | Target | IC50 | Selectivity |
| Suramin | SIRT1 | 0.297 µM[8] | Also inhibits SIRT2 (1.15 µM) and SIRT5 (22 µM)[8] |
| Suramin | SIRT2 | 1.15 µM[8] | - |
| Selisistat (EX-527) | SIRT1 | 38 nM[9][10] | >200-fold selective against SIRT2 and SIRT3[9][10] |
| TM | SIRT2 | 0.038 µM (deacetylation), 0.049 µM (demyristoylation)[4] | 650-fold more selective for SIRT2 over SIRT1[4] |
HIV Reverse Transcriptase Inhibitors
Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV. Suramin was one of the early, albeit non-specific, inhibitors of this enzyme.[11]
| Inhibitor | Type | IC50 (Wild-Type HIV-1) | Key Features |
| Suramin | Competitive (with template-primer)[11] | 0.1 - 1 µg/ml (~0.07 - 0.7 µM)[11] | Broad-spectrum antiviral activity, high toxicity |
| Doravirine | Non-Nucleoside (NNRTI) | 12 nM[3][] | Potent against common resistant mutants (K103N, Y181C)[3][13] |
| Cabotegravir | Integrase Strand Transfer Inhibitor (INSTI) | 0.22 nM (in PBMCs)[14] | Long-acting injectable formulation[14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1: Simplified Insulin Signaling Pathway showing the inhibitory role of PTP1B.
Figure 2: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
The following are generalized protocols for the key enzyme inhibition assays cited in this guide. Specific parameters such as buffer composition, substrate concentration, and incubation times may vary and should be optimized for each specific enzyme and inhibitor combination.
Protocol 1: Protein-Tyrosine Phosphatase (PTP1B) Inhibition Assay (Colorimetric)
This protocol is based on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitors (Suramin, Trodusquemine, DPM-1003) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.
-
Reaction Setup: To each well of the microplate, add the assay buffer and the diluted test inhibitors.
-
Enzyme Addition: Add a pre-determined concentration of recombinant PTP1B to each well, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Protocol 2: Sirtuin (SIRT1/SIRT2) Inhibition Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by sirtuins. The deacetylation allows a developing reagent to generate a fluorescent signal.
Materials:
-
Recombinant human SIRT1 or SIRT2
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequences)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitors (Suramin, Selisistat, TM) dissolved in DMSO
-
Developer solution containing a protease (e.g., trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the test inhibitors, NAD+, and the fluorogenic substrate in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, NAD+, and the diluted test inhibitors.
-
Enzyme Addition: Add the recombinant sirtuin enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Development: Add the developer solution to each well and incubate at room temperature for a further 15-30 minutes to generate the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of sirtuin inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[13][16]
Protocol 3: HIV Reverse Transcriptase (RT) Inhibition Assay (Colorimetric ELISA-based)
This non-radioactive assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand synthesized by RT, which is then quantified using an anti-DIG antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer containing template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and DIG-dUTP
-
Test inhibitors (Suramin, Doravirine, Cabotegravir)
-
Lysis buffer
-
Streptavidin-coated 96-well microplate
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
-
Microplate reader for absorbance measurement
Procedure:
-
Reaction Mix Preparation: Prepare the RT reaction mix containing the template/primer and DIG-labeled nucleotides.
-
Inhibition Reaction: In separate tubes, mix the reaction mix with serial dilutions of the test inhibitors. Add a defined amount of HIV-1 RT to start the reaction. Incubate at 37°C for 1-2 hours.
-
DNA Capture: Stop the reaction by adding lysis buffer. Transfer the lysate to a streptavidin-coated microplate. Incubate to allow the biotinylated primer (and the newly synthesized DNA strand) to bind to the plate.
-
Detection: Wash the plate to remove unbound components. Add the anti-DIG-POD conjugate and incubate. After another wash step, add the peroxidase substrate.
-
Signal Measurement: Allow color to develop and then stop the reaction. Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.[6][]
Conclusion
This comparative guide highlights the evolution of enzyme inhibitors from broad-spectrum agents like Suramin to highly potent and selective molecules. While Suramin's activity against a range of enzymes is well-documented, its performance is often surpassed by newer inhibitors designed to target specific enzymes with greater precision. The data presented here underscores the potential of these novel compounds to offer improved therapeutic windows with reduced off-target effects. The provided protocols offer a starting point for researchers to conduct their own comparative studies and further explore the therapeutic potential of these and other emerging enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trodusquemine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 13. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Depymed’s DPM-1003 receives IND clearance for Rett syndrome evaluation | BioWorld [bioworld.com]
- 16. FDA Approves DepYmed's Phase 1 Trial for Rett Syndrome Drug DPM-1003 [synapse.patsnap.com]
"a comparative review of Suramin's therapeutic potential across different diseases"
For Researchers, Scientists, and Drug Development Professionals
Suramin (B1662206), a polysulfonated naphthylurea developed in the early 20th century, has a long history in the treatment of parasitic diseases, notably human African trypanosomiasis (sleeping sickness). However, its multifaceted mechanism of action, involving the inhibition of a wide range of enzymes and receptors, has led to the exploration of its therapeutic potential across a diverse spectrum of diseases, including cancer, viral infections, and neurological disorders. This guide provides an objective comparison of Suramin's performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Parasitic Diseases: A Long-Standing Therapeutic Agent
Suramin has been a cornerstone in the treatment of the hemolymphatic (first) stage of African trypanosomiasis caused by Trypanosoma brucei rhodesiense.[1] Its inability to cross the blood-brain barrier restricts its use in the later neurological stage of the disease.
Comparative Efficacy in Human African Trypanosomiasis (HAT)
| Treatment Regimen | Disease Stage | Efficacy (Cure Rate) | Key Adverse Events | Citations |
| Suramin | First-stage T.b. rhodesiense | High (historically effective) | Anaphylactic shock, nephrotoxicity, peripheral neuropathy.[2] | [1] |
| Pentamidine | First-stage T.b. gambiense | Highly effective | Hypotension, hypoglycemia, injection site pain. | |
| Fexinidazole | First and second-stage T.b. rhodesiense | Highly effective and safer alternative to melarsoprol. Fatality rate at end of hospitalization was 0% in one study.[3] | Vomiting, nausea, headache, insomnia. | [3][4] |
| Melarsoprol | Second-stage HAT | Effective but highly toxic. | Reactive encephalopathy (can be fatal in up to 5% of patients), peripheral neuropathy.[5] | [5] |
Experimental Protocol: Suramin for Human African Trypanosomiasis
A standard treatment regimen for Suramin in the first stage of T.b. rhodesiense infection involves an initial intravenous test dose of 4 to 5 mg/kg body weight.[1] If no hypersensitivity reaction occurs, five weekly intravenous injections of 20 mg/kg (up to a maximum of 1 g per injection) are administered.[1] Patients are closely monitored for adverse effects, particularly renal toxicity, through regular urinalysis.
Oncology: A Challenging Landscape for a Broad-Spectrum Inhibitor
Suramin's ability to inhibit various growth factors, including platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF), has prompted its investigation as an anticancer agent.[5][6][7] Clinical trials have explored its use in several cancers, most notably prostate and non-small cell lung cancer.
Comparative Data in Cancer Clinical Trials
Prostate Cancer (Hormone-Refractory)
| Treatment | Objective Response Rate | PSA Response Rate (≥50% decline) | Median Survival | Key Adverse Events | Citations |
| Suramin + Hydrocortisone (B1673445) | - | 33% | Similar to placebo | Mild to moderate, manageable | [8] |
| Placebo + Hydrocortisone | - | 16% | Similar to Suramin | - | [8] |
| Suramin (monotherapy, various doses) | 7-15% | 24-34% | 13-16 months | Dose-dependent toxicity | |
| Mitomycin C + Suramin | 1 CR, 6 PR | - | 209 days | Significant toxicity including hematological and neurotoxicity | [9] |
Non-Small Cell Lung Cancer (Advanced)
| Treatment | Objective Response Rate | Median Time to Progression | Key Adverse Events | Citations |
| Suramin + Paclitaxel/Carboplatin | 7 of 10 patients had tumor shrinkage | 8.5 months | Did not increase toxicity of chemotherapy | [10] |
| Suramin (monotherapy) | No clinical responses | - | Unacceptable adverse effects in 11/28 patients | [11] |
| Suramin + Docetaxel/Gemcitabine | 2 PR, 9 SD | - | Febrile neutropenia (DLT with docetaxel) | [12] |
Experimental Protocol: Phase III Trial of Suramin in Hormone-Refractory Prostate Cancer
In a double-blind, placebo-controlled trial, patients were randomized to receive a 78-day outpatient regimen of either Suramin plus hydrocortisone (40 mg/d) or placebo plus hydrocortisone.[8] Suramin dosing was adjusted to maintain target plasma concentrations. The primary endpoints were pain and opioid analgesic intake, with secondary endpoints including PSA response, time to disease progression, and survival.[8]
Signaling Pathway: Inhibition of Growth Factor Signaling
Suramin's anti-cancer activity is partly attributed to its ability to interfere with the binding of growth factors to their receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Antiviral Activity: A Broad-Spectrum Inhibitor
Suramin has demonstrated in vitro activity against a wide range of viruses by interfering with early steps of the viral replication cycle, such as attachment and entry.
In Vitro Antiviral Efficacy of Suramin
| Virus | EC50 | Cell Line | Citation |
| Chikungunya Virus (CHIKV) | ~80 µM | Various | [13] |
| Zika Virus (ZIKV) | ~40 µM | Vero | [6] |
| SARS-CoV-2 | ~20 µM | Vero E6 |
Experimental Protocol: In Vitro Antiviral Assay
To determine the half-maximal effective concentration (EC50), cell lines (e.g., Vero E6) are seeded in 96-well plates. The cells are then infected with the virus in the presence of serial dilutions of Suramin. After a defined incubation period, cell viability or viral-induced cytopathic effect is measured to calculate the EC50 value.
Signaling Pathway: Experimental Workflow for Antiviral Activity Assessment
The following workflow illustrates a common experimental approach to evaluating the antiviral properties of a compound like Suramin.
Autism Spectrum Disorder: A Novel Therapeutic Approach
Based on the "cell danger hypothesis," which posits that a persistent metabolic response to stress contributes to autism spectrum disorder (ASD), Suramin's role as a purinergic signaling antagonist has been investigated as a potential treatment.
Comparative Data in Autism Spectrum Disorder Clinical Trials
| Treatment | Primary Outcome Measure | Change from Baseline | Key Adverse Events | Citations |
| Suramin (single low dose) | ADOS-2 Comparison Score | -1.6 point improvement in Suramin group vs. no change in placebo | Mild, transient rash | [3][14] |
| Risperidone | ABC-Irritability Subscale | 56.9% reduction in Risperidone group vs. 14.1% in placebo | Weight gain, increased appetite, fatigue, drowsiness.[15] | [15] |
| Aripiprazole | ABC-Irritability Subscale & CGI-I Score | Significant improvement in both scores compared to placebo | Weight gain, sedation, tremor, drooling.[8] | [8] |
Experimental Protocol: The Suramin Autism Treatment-1 (SAT-1) Trial
The SAT-1 trial was a double-blind, placebo-controlled pilot study involving 10 boys with ASD, aged 5-14 years.[3] Participants were matched and randomized to receive a single intravenous infusion of Suramin (20 mg/kg) or saline.[3] The primary outcomes were the Autism Diagnostic Observation Schedule, 2nd Edition (ADOS-2) comparison scores and the Expressive One-Word Picture Vocabulary Test.[3] Secondary outcomes included the Aberrant Behavior Checklist (ABC) and the Clinical Global Impression of Improvement (CGI-I).[3]
Signaling Pathway: Inhibition of Purinergic Signaling
Suramin is a potent antagonist of purinergic receptors (P2X and P2Y), which are activated by extracellular nucleotides like ATP. By blocking these receptors, Suramin is hypothesized to interrupt the chronic "cell danger" signals that may contribute to the pathophysiology of ASD.
Conclusion
Suramin's broad spectrum of biological activity continues to make it a subject of intense research interest far beyond its original application in parasitic diseases. While its efficacy in cancer has been limited by toxicity and modest response rates in several trials, its potential as a chemosensitizer at lower doses warrants further investigation. The in vitro antiviral activity of Suramin is promising, though its clinical translation remains to be seen. The most novel and perhaps exciting application of Suramin is in the context of autism spectrum disorder, where early clinical data suggests a potential benefit by targeting a fundamental cellular pathway. However, larger and longer-term studies are crucial to establish its efficacy and safety in this population. The development of more specific and less toxic analogs of Suramin, guided by a deeper understanding of its polypharmacology, may unlock the full therapeutic potential of this century-old drug.
References
- 1. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 3. Low‐dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 5. Suramin binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suramin inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin therapy for patients with symptomatic hormone-refractory prostate cancer: results of a randomized phase III trial comparing suramin plus hydrocortisone to placebo plus hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 11. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 12. Suramin blocks interaction between human FGF1 and FGFR2 D2 domain and reduces downstream signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suramin inhibits PDGF-stimulated receptor phosphorylation, proteoglycan synthesis and glycosaminoglycan hyperelongation in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low-dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Essential Guide to the Proper Disposal of Surinamine
This document provides crucial safety and logistical information for the proper disposal of Surinamine (N-Methyl-L-tyrosine), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining laboratory safety and environmental compliance.
This compound Safety and Hazard Information
Before handling or disposing of this compound, it is vital to be aware of its chemical and physical properties, as well as its associated hazards. This information is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₃ | PubChem[1] |
| Molar Mass | 195.21 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | PubChem[1] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | PubChem[1] |
Note: This data is based on aggregated GHS information.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and complete information.
Step-by-Step Disposal Protocol for this compound
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Waste Classification and Segregation
-
Identify the Waste Stream: this compound waste should be classified as non-hazardous chemical waste unless it is mixed with other hazardous materials.
-
Segregate: Do not mix this compound waste with other waste streams such as solvents, corrosives, or reactive chemicals.
Preparing for Disposal
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical.
-
-
Aqueous Solutions:
-
Aqueous solutions of this compound should not be disposed of down the drain unless expressly permitted by your local EHS office.
-
Collect aqueous waste in a designated, sealed, and clearly labeled container.
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound" or "N-Methyl-L-tyrosine"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management personnel.
Disposal
-
Collection: Arrange for the collection of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide essential information to ensure the safe handling and disposal of this compound. By following these procedures, you contribute to a safer laboratory environment and responsible environmental stewardship.
References
Navigating the Safe Handling of Suramin: A Guide to Personal Protective Equipment
Please Note: Initial searches for "Surinamine" did not yield information on a specific chemical compound. It is highly likely that the intended query was for "Suramin," an antiparasitic drug also used in research. This guide pertains to the safe handling of Suramin.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with compounds like Suramin, a polysulfonated naphthylurea, understanding and utilizing the correct Personal Protective Equipment (PPE) is the first line of defense against potential exposure. This guide provides essential, immediate safety and logistical information for handling Suramin, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.
Recommended Personal Protective Equipment for Handling Suramin
When handling Suramin, particularly in its powdered form, adherence to the following PPE guidelines is crucial to minimize risk. The selection of appropriate PPE is contingent on the specific procedures being undertaken and the potential for exposure.
| PPE Category | Type | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | To prevent skin contact. Suramin may cause an allergic skin reaction.[1][2] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, impervious clothing | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Dust mask (e.g., N95) or use in a well-ventilated area | To avoid inhalation of dust particles, which may cause respiratory irritation.[3] |
Operational Plan for Handling Suramin
A systematic approach to handling Suramin ensures minimal risk of exposure and contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Disposal Plan
Proper disposal of Suramin and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused Suramin and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable PPE (gloves, masks) and any materials used for cleaning up spills should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.
By adhering to these guidelines, researchers can confidently handle Suramin while prioritizing their safety and maintaining a secure laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.[1][2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
